C14H14Cl2O2
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-[2-chloro-2-(4-chlorophenyl)ethenyl]-2,2-dimethylcyclopropane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14Cl2O2/c1-14(2)10(12(14)13(17)18)7-11(16)8-3-5-9(15)6-4-8/h3-7,10,12H,1-2H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLKWYZYVQYPFIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C1C(=O)O)C=C(C2=CC=C(C=C2)Cl)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14Cl2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 3-[2-chloro-2-(4-chlorophenyl)ethenyl]-2,2-dimethylcyclopropanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic pathways for 3-[2-chloro-2-(4-chlorophenyl)ethenyl]-2,2-dimethylcyclopropanecarboxylic acid, a key intermediate in the production of synthetic pyrethroid insecticides. This document details two primary synthetic routes, providing in-depth experimental protocols and quantitative data to support researchers and professionals in the field of drug development and agrochemical synthesis.
Introduction
3-[2-chloro-2-(4-chlorophenyl)ethenyl]-2,2-dimethylcyclopropanecarboxylic acid, also known as chlorophenolic acid, is a crucial building block for the synthesis of various pyrethroids, a class of insecticides valued for their high efficacy and relatively low mammalian toxicity. The specific stereochemistry of the cyclopropane ring and the nature of the vinyl substituent are critical for the insecticidal activity of the final products. This guide outlines two distinct and effective methods for the synthesis of this important intermediate.
Synthesis Route 1: The Lactone Pathway
This synthetic route commences with the Friedel-Crafts acylation of a methyl isobutyrate equivalent with p-chlorobenzoyl chloride, leading to the formation of a key lactone intermediate. Subsequent halogenation, ring opening, cyclization, and saponification yield the target carboxylic acid.
Signaling Pathway Diagram
Caption: Synthetic pathway starting from p-chlorobenzoyl chloride.
Experimental Protocols
Step 1: Synthesis of 3,3-Dimethyl-4-(p-chlorobenzoyl)butyrolactone
To a solution of methyl isobutyrate and a Lewis acid catalyst such as tin(IV) chloride (SnCl₄) in a suitable inert solvent, p-chlorobenzoyl chloride is added dropwise at a controlled temperature. The reaction is stirred until completion, then quenched and worked up to isolate the lactone intermediate.
Step 2: Synthesis of 3,3-Dimethyl-4,6-dichloro-6-(p-chlorophenyl)hexenoic acid methyl ester
The lactone from the previous step is treated with a halogenating agent like phosphorus pentachloride (PCl₅) in methanol. This reaction facilitates both the chlorination and the ring-opening of the lactone to form the corresponding hexenoic acid methyl ester.
Step 3: Synthesis of 3-[2-chloro-2-(4-chlorophenyl)ethenyl]-2,2-dimethylcyclopropanecarboxylic acid methyl ester
The dichloro-hexenoic acid methyl ester is then subjected to dehydrochlorination and cyclization using a strong base, such as a sodium alkoxide (e.g., sodium methoxide or sodium ethoxide), in an alcoholic solvent. This step forms the cyclopropane ring.
Step 4: Saponification and Acidification
The final step involves the saponification of the methyl ester to the corresponding carboxylate salt using a base like potassium hydroxide in methanol. Subsequent acidification with a strong acid, such as hydrochloric acid, yields the final product, 3-[2-chloro-2-(4-chlorophenyl)ethenyl]-2,2-dimethylcyclopropanecarboxylic acid.
Quantitative Data
| Step | Product | Starting Materials | Reagents | Yield |
| 1 | 3,3-Dimethyl-4-(p-chlorobenzoyl)butyrolactone | p-Chlorobenzoyl chloride, Methyl Isobutyrate | SnCl₄ | Data not available |
| 2 | 3,3-Dimethyl-4,6-dichloro-6-(p-chlorophenyl)hexenoic acid methyl ester | Lactone from Step 1 | PCl₅, Methanol | Data not available |
| 3 | 3-[2-chloro-2-(4-chlorophenyl)ethenyl]-2,2-dimethylcyclopropanecarboxylic acid methyl ester | Dichloro-hexenoic acid methyl ester from Step 2 | Sodium Alkoxide | Data not available |
| 4 | 3-[2-chloro-2-(4-chlorophenyl)ethenyl]-2,2-dimethylcyclopropanecarboxylic acid | Methyl ester from Step 3 | KOH, HCl | Data not available |
Synthesis Route 2: The Propenal Pathway
This alternative two-stage process begins with the reaction of 3-chloro-3-(4-chlorophenyl)propenal with chloromethyl isopropyl ketone. The resulting intermediate undergoes cyclization in the presence of a base to afford the target carboxylic acid.[1]
Experimental Workflow Diagram
Caption: Two-stage synthesis from 3-chloro-3-(4-chlorophenyl)propenal.
Experimental Protocols
Stage 1: Synthesis of 4,4-Dimethyl-1,3,6-trichloro-1-(4-chlorophenyl)-1-hexen-5-one
This stage involves the reaction of 3-chloro-3-(4-chlorophenyl)propenal with chloromethyl isopropyl ketone. The reaction can be carried out in the presence of a suitable catalyst or activating agent. The product, 4,4-dimethyl-1,3,6-trichloro-1-(4-chlorophenyl)-1-hexen-5-one, can be isolated or used directly in the next stage.
Stage 2: Synthesis of 3-[2-chloro-2-(4-chlorophenyl)ethenyl]-2,2-dimethylcyclopropanecarboxylic acid
A suspension of 7 g (0.02 mol) of 4,4-dimethyl-1,3,6-trichloro-1-(4-chlorophenyl)-1-hexen-5-one in 20 ml of methanol is prepared.[1] To this suspension, 10 g (0.11 mol) of 45% aqueous sodium hydroxide solution is added dropwise at 20-25 °C over 30 minutes.[1] The reaction mixture is then stirred at 35 to 40 °C for 3 hours.[1] After this period, the mixture is neutralized with concentrated hydrochloric acid, and the bulk of the methanol is removed by evaporation under vacuum. The remaining solution is adjusted to pH 3 with concentrated hydrochloric acid and extracted with toluene at 40 °C. The solvent is then removed to yield the final product.[1]
Quantitative Data
| Step | Product | Starting Materials | Reagents/Conditions | Yield |
| 1 | 4,4-Dimethyl-1,3,6-trichloro-1-(4-chlorophenyl)-1-hexen-5-one | 3-Chloro-3-(4-chlorophenyl)propenal, Chloromethyl isopropyl ketone | - | Data not available |
| 2 | 3-[2-chloro-2-(4-chlorophenyl)ethenyl]-2,2-dimethylcyclopropanecarboxylic acid | 4,4-Dimethyl-1,3,6-trichloro-1-(4-chlorophenyl)-1-hexen-5-one (7 g, 0.02 mol) | 45% aq. NaOH (10 g, 0.11 mol), Methanol (20 ml), 35-40 °C, 3h | 94% (5.36 g)[1] |
Conclusion
This technical guide has detailed two primary synthetic routes for the production of 3-[2-chloro-2-(4-chlorophenyl)ethenyl]-2,2-dimethylcyclopropanecarboxylic acid. While the lactone pathway presents a viable synthetic strategy, the propenal pathway is well-documented with specific experimental protocols and high reported yields. These methodologies provide a solid foundation for researchers and professionals in the synthesis of this important agrochemical intermediate. Further research into optimizing the lactone pathway could provide an alternative and potentially more efficient synthetic route.
References
In-Depth Technical Guide on 3-[2-chloro-2-(4-chlorophenyl)ethenyl]-2,2-dimethylcyclopropanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive overview of the chemical properties, structure elucidation, and relevant biological pathways associated with the compound 3-[2-chloro-2-(4-chlorophenyl)ethenyl]-2,2-dimethylcyclopropanecarboxylic acid, a synthetic pyrethroid intermediate.
Chemical Properties
3-[2-chloro-2-(4-chlorophenyl)ethenyl]-2,2-dimethylcyclopropanecarboxylic acid (CAS RN: 73610-74-9) is a colorless solid.[1] It is practically insoluble in water but exhibits solubility in organic solvents such as benzene and toluene.[1] This compound serves as a key intermediate in the synthesis of certain pyrethroid insecticides.[1]
Table 1: Physicochemical Properties of 3-[2-chloro-2-(4-chlorophenyl)ethenyl]-2,2-dimethylcyclopropanecarboxylic Acid
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₄Cl₂O₂ | --INVALID-LINK-- |
| Molar Mass | 285.16 g/mol | --INVALID-LINK-- |
| Appearance | Colorless solid | --INVALID-LINK-- |
| Boiling Point | 424.2 ± 40.0 °C (Predicted) | --INVALID-LINK-- |
| Density | 1.366 ± 0.06 g/cm³ (Predicted) | --INVALID-LINK-- |
| pKa | 4.25 ± 0.42 (Predicted) | --INVALID-LINK-- |
| Water Solubility | Insoluble | --INVALID-LINK-- |
| Organic Solvent Solubility | Soluble in benzene, toluene | --INVALID-LINK-- |
Structure Elucidation
The determination of the chemical structure of 3-[2-chloro-2-(4-chlorophenyl)ethenyl]-2,2-dimethylcyclopropanecarboxylic acid is achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
Spectroscopic Data
Table 2: Predicted Spectroscopic Data for Structure Elucidation
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to aromatic protons (likely in the range of 7.0-7.5 ppm), a vinylic proton, cyclopropyl protons, and methyl protons. |
| ¹³C NMR | Resonances for aromatic carbons, vinylic carbons, cyclopropyl carbons, the carboxylic acid carbon, and methyl carbons. |
| Mass Spec. | A molecular ion peak corresponding to the molecular weight of the compound, along with fragmentation patterns characteristic of the structure. |
| Infrared (IR) | Characteristic absorption bands for the O-H stretch of the carboxylic acid, C=O stretch of the carbonyl group, C=C stretches of the aromatic ring and vinyl group, and C-Cl stretches. |
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic techniques used in the structure elucidation of organic compounds like 3-[2-chloro-2-(4-chlorophenyl)ethenyl]-2,2-dimethylcyclopropanecarboxylic acid.
2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
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Objective: To determine the carbon-hydrogen framework of the molecule.
-
Protocol:
-
Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Acquire ¹H NMR and ¹³C NMR spectra using a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
For ¹H NMR, typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.
-
For ¹³C NMR, a proton-decoupled sequence is used with a 45-degree pulse angle and a longer relaxation delay (2-5 seconds).
-
Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the chemical shifts, coupling constants, and multiplicities to assign the signals to specific protons and carbons in the molecule.
-
2.2.2. Mass Spectrometry (MS)
-
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
-
Protocol:
-
Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Introduce the sample into the mass spectrometer via an appropriate ionization method, such as Electrospray Ionization (ESI) or Electron Impact (EI).
-
Acquire the mass spectrum over a relevant mass-to-charge (m/z) range.
-
Analyze the resulting spectrum to identify the molecular ion peak (M⁺) and major fragment ions.
-
The fragmentation pattern can provide valuable information about the different structural motifs within the molecule.
-
2.2.3. Infrared (IR) Spectroscopy
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Objective: To identify the functional groups present in the molecule.
-
Protocol:
-
Prepare the sample for analysis. For a solid sample, this can be done by creating a KBr pellet or by using an Attenuated Total Reflectance (ATR) accessory.
-
Place the sample in the IR spectrometer.
-
Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.
-
Analyze the spectrum to identify the characteristic absorption bands corresponding to the functional groups present in the molecule, such as the O-H and C=O of the carboxylic acid, and C=C and C-Cl bonds.
-
Synthesis Pathway
A general synthesis pathway for 3-[2-chloro-2-(4-chlorophenyl)ethenyl]-2,2-dimethylcyclopropanecarboxylic acid involves several key steps.
Caption: Synthesis workflow for the target compound.
Biological Activity and Signaling Pathway
As an intermediate for pyrethroid insecticides, the final products derived from this compound are known to target the nervous system of insects. The primary mode of action is the modulation of voltage-gated sodium channels.
Pyrethroids bind to the voltage-gated sodium channels in the neuronal membranes, causing them to remain open for an extended period. This leads to a continuous influx of sodium ions, resulting in membrane depolarization and a state of hyperexcitability. The nerve cells are unable to repolarize, leading to a barrage of uncontrolled nerve impulses, paralysis, and ultimately the death of the insect.
References
Spectroscopic Analysis of C14H14Cl2O2: A Technical Guide
This technical guide provides a comprehensive overview of the spectroscopic data for a representative isomer of C14H14Cl2O2, specifically n-butyl 2-(2,4-dichlorophenoxy)acetate. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis, offering detailed spectroscopic data, experimental protocols, and visual representations of analytical workflows and molecular fragmentation pathways.
Introduction
The chemical formula this compound represents several possible isomers. For the purpose of this guide, we will focus on n-butyl 2-(2,4-dichlorophenoxy)acetate as a plausible and representative structure. The spectroscopic data presented herein are predicted based on the analysis of structurally similar compounds and established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS).
Molecular Structure of Focus:
-
Compound Name: n-butyl 2-(2,4-dichlorophenoxy)acetate
-
Molecular Formula: this compound
-
Molecular Weight: 305.16 g/mol
-
Structure:
Spectroscopic Data
The following tables summarize the predicted quantitative spectroscopic data for n-butyl 2-(2,4-dichlorophenoxy)acetate.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.45 | d | 1H | Ar-H |
| 7.20 | dd | 1H | Ar-H |
| 6.90 | d | 1H | Ar-H |
| 4.70 | s | 2H | O-CH₂-C=O |
| 4.20 | t | 2H | O-CH₂-CH₂ |
| 1.65 | m | 2H | O-CH₂-CH₂-CH₂ |
| 1.40 | m | 2H | CH₂-CH₃ |
| 0.95 | t | 3H | CH₃ |
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| 168.5 | C=O (Ester) |
| 152.0 | Ar-C-O |
| 130.0 | Ar-C |
| 128.0 | Ar-C-Cl |
| 127.5 | Ar-C-Cl |
| 126.0 | Ar-C |
| 115.0 | Ar-C |
| 66.0 | O-CH₂ (Ether) |
| 65.0 | O-CH₂ (Ester) |
| 30.5 | O-CH₂-CH₂ |
| 19.0 | CH₂-CH₃ |
| 13.5 | CH₃ |
Table 3: Predicted IR Absorption Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100-3000 | Medium | Aromatic C-H Stretch |
| 2960-2850 | Medium | Aliphatic C-H Stretch |
| 1760-1740 | Strong | C=O Ester Stretch |
| 1600-1450 | Medium-Strong | Aromatic C=C Bending |
| 1250-1150 | Strong | C-O Ester Stretch |
| 1100-1000 | Strong | C-O Ether Stretch |
| 850-750 | Strong | C-Cl Stretch |
Table 4: Predicted Mass Spectrometry Data (Electron Ionization)
| m/z | Relative Intensity (%) | Assignment |
| 304/306/308 | 10 | [M]⁺ (Molecular Ion) |
| 219/221 | 100 | [Cl₂C₆H₃OCH₂COOH]⁺ |
| 161/163 | 40 | [Cl₂C₆H₃O]⁺ |
| 57 | 80 | [C₄H₉]⁺ |
| 41 | 60 | [C₃H₅]⁺ |
| 29 | 50 | [C₂H₅]⁺ |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.
3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the solid sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.[1] Ensure the sample is fully dissolved. If particulates are present, filter the solution through a small plug of cotton wool in a Pasteur pipette into the NMR tube.
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition:
-
Tune and shim the instrument to optimize the magnetic field homogeneity.
-
Acquire a ¹H NMR spectrum using a standard pulse sequence. Typically, 16-32 scans are sufficient.
-
Acquire a ¹³C NMR spectrum. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a greater number of scans (e.g., 1024 or more) will be required.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase the resulting spectrum and perform baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak (e.g., CHCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard like tetramethylsilane (TMS).[1]
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative proton ratios.
-
3.2 Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation (Thin Solid Film Method):
-
Dissolve a small amount of the solid sample (a few milligrams) in a few drops of a volatile solvent like dichloromethane or acetone.[2]
-
Place a single drop of this solution onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).[2]
-
Allow the solvent to evaporate completely, leaving a thin film of the solid compound on the plate.[2]
-
-
Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the clean, empty sample compartment.
-
Place the salt plate with the sample film in the spectrometer's sample holder.
-
Acquire the sample spectrum over the range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing: The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum.
3.3 Mass Spectrometry (MS)
-
Sample Preparation: Dissolve the sample in a suitable volatile organic solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL. Then, dilute this stock solution to a final concentration of about 10-100 µg/mL.[3]
-
Instrumentation: Employ a mass spectrometer equipped with an electron ionization (EI) source. The sample can be introduced via a direct insertion probe or through a gas chromatograph (GC-MS).
-
Data Acquisition:
-
The sample is introduced into the high-vacuum source of the mass spectrometer.
-
In the ion source, the sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.[4]
-
The resulting positively charged ions are accelerated and separated by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer) based on their mass-to-charge ratio (m/z).[4][5]
-
A detector records the abundance of each ion.[4]
-
-
Data Processing: The mass spectrum is plotted as relative intensity versus m/z. The data is analyzed to identify the molecular ion and characteristic fragment ions, which provides information about the molecular weight and structure of the compound.
Visualizations
Diagram 1: General Workflow for Spectroscopic Analysis
A generalized workflow for spectroscopic analysis from sample preparation to structure elucidation.
Diagram 2: Predicted Mass Spectrometry Fragmentation of n-butyl 2-(2,4-dichlorophenoxy)acetate
Predicted electron ionization mass spectrometry fragmentation pathway for the target molecule.
References
- 1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]
The Genesis of a Key Pyrethroid Intermediate: A Technical Guide to the Discovery and History of 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the discovery, history, and synthesis of 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylic acid, a pivotal intermediate in the production of synthetic pyrethroid insecticides. From its initial synthesis to its role in the development of highly effective and photostable insecticides like permethrin and cypermethrin, this document traces the scientific journey of this crucial molecule. Detailed experimental protocols for key synthetic methodologies are provided, and quantitative data is summarized in structured tables for comparative analysis. Furthermore, signaling pathways and experimental workflows are visualized through diagrams to facilitate a comprehensive understanding of the logical relationships in its synthesis.
Introduction: The Quest for a Stable Pyrethroid
The history of pyrethroid insecticides begins with the extraction of pyrethrins from the chrysanthemum flower, a practice dating back centuries. While effective, natural pyrethrins suffered from a significant drawback: rapid degradation in the presence of light and air, limiting their agricultural applications. This prompted a search for synthetic analogues that would retain the potent insecticidal activity and low mammalian toxicity of the natural compounds while exhibiting enhanced environmental stability.
The breakthrough came in the 1970s with the development of photostable pyrethroids. A key figure in this advancement was Michael Elliott and his team at the Rothamsted Experimental Station in the United Kingdom. Their work led to the invention of major pyrethroid insecticides, including permethrin, cypermethrin, and deltamethrin. At the heart of these revolutionary insecticides lies a specific cyclopropanecarboxylic acid moiety: 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylic acid.
The Discovery of a Foundational Intermediate
The first reported synthesis of 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylic acid dates back to 1959 by Farkas, Kourim, and Sorm. This discovery, while not initially aimed at insecticide development, laid the crucial groundwork for the future of pyrethroid chemistry. It was later, in 1973, that Michael Elliott's team utilized this acid to synthesize permethrin, the first photostable pyrethroid, by esterifying it with 3-phenoxybenzyl alcohol. This innovation marked a turning point in crop protection and public health, providing a powerful new tool for pest control.
Synthetic Pathways and Methodologies
The synthesis of 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylic acid, often referred to as DV-acid, has been approached through various routes. Below are detailed protocols for some of the key methodologies.
Dehydrochlorination of a Trichloroethyl Intermediate
One common industrial method involves the dehydrochlorination of a 2,2-dimethyl-3-(2,2,2-trichloroethyl)cyclopropane-1-carboxylate precursor.
Experimental Protocol:
A mixture of methyl 2,2-dimethyl-3-(2,2,2-trichloroethyl)cyclopropane-1-carboxylate (0.035 mole) in 30 ml of a 20% aqueous solution of sodium hydroxide (0.15 mole) and 10 ml of methanol is heated to 98°C for 5 hours. After cooling, the reaction mixture is washed with ether. The aqueous phase is then acidified with concentrated hydrochloric acid and extracted with ether. The combined ether extracts are washed with brine, dried over magnesium sulfate, and concentrated to yield the product.
Synthesis of the Acid Chloride
For subsequent esterification to form the final pyrethroid, the carboxylic acid is often converted to its more reactive acid chloride derivative.
Experimental Protocol:
To a slurry of cis-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarboxylic acid (1.913 moles) in a flask, thionyl chloride (5.74 moles) is added dropwise with stirring under a nitrogen blanket. The reaction mixture is stirred at room temperature overnight. The crude product is then distilled under reduced pressure (66-67° C. at 0.5 mm of Hg).[1]
Stereoselective Synthesis for Enhanced Activity
The biological activity of pyrethroids is highly dependent on the stereochemistry of the cyclopropane ring. The (+)-cis isomer of 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarboxylic acid typically yields the most potent insecticides. Methods for the stereoselective synthesis and separation of these isomers have therefore been a significant area of research. One approach involves the use of chiral resolving agents.
Experimental Protocol for (+)-cis Isomer Enrichment:
A 1:1 cis:trans mixture of racemic 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarboxylic acid (4.0 mmol) and quinine trihydrate (4.0 mmol) are dissolved in hot ethyl acetate (60 ml). After cooling and standing at room temperature for one day, the precipitated salt is collected by filtration and recrystallized from ethyl acetate. The recrystallized salt is then hydrolyzed by washing with 1 N aqueous hydrochloric acid, and the product is extracted with diethyl ether.[2]
Quantitative Data Summary
The following tables summarize key quantitative data from various synthetic approaches to provide a basis for comparison.
| Synthesis Method | Starting Material | Reagents | Yield | Purity/Isomer Ratio | Reference |
| Dehydrochlorination | Methyl 2,2-dimethyl-3-(2,2,2-trichloroethyl)cyclopropane-1-carboxylate | 20% aq. NaOH, Methanol | 74% | cis/trans = 75/25 | EP0003683B1 |
| Acid Chloride Formation (cis-isomer) | cis-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarboxylic acid | Thionyl chloride | >95% | 98% (cis) | [1] |
| Resolution of (+)-cis isomer with Quinine | Racemic cis,trans-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarboxylic acid | Quinine trihydrate, Ethyl acetate, HCl | - | (+)-cis:(-)-cis:(+)-trans:(-)-trans = 93.6:1.3:4.9:0.3 | [2] |
| Resolution of (+)-cis isomer with l-Ephedrine | Racemic cis,trans-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarboxylic acid | l-Ephedrine, Acetonitrile, HCl | - | (+)-cis:(-)-cis:(+)-trans:(-)-trans = 77.8:1.1:18.1:3.0 | [2] |
| Dehydrochlorination with Pyrrolidine | Methyl 2,2-dimethyl-3-(2,2,2-trichloroethyl)cyclopropane-1-carboxylate | Pyrrolidine, Dimethylformamide | - | cis/trans = 74/26 | EP0003683B1 |
Visualizing the Synthesis
The following diagrams, created using the DOT language, illustrate the key synthetic pathways and logical relationships discussed.
Caption: Dehydrochlorination synthesis of the target carboxylic acid.
Caption: Formation of the acid chloride derivative.
Caption: Logical workflow for stereoisomer resolution.
Conclusion
The discovery and development of 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylic acid represent a significant milestone in the field of insecticide chemistry. This intermediate was the key that unlocked the development of photostable pyrethroids, leading to a new generation of highly effective and widely used pest control agents. The various synthetic routes, including stereoselective methods, highlight the ingenuity of chemists in optimizing the production of this crucial molecule. This technical guide serves as a comprehensive resource for researchers and professionals in the field, providing a historical perspective, detailed experimental protocols, and comparative data to support further innovation in the development of safe and effective insecticides.
References
Technical Guide: Physicochemical Properties of 3-[2-chloro-2-(4-chlorophenyl)ethenyl]-2,2-dimethylcyclopropanecarboxylic acid (CAS 73610-74-9)
For Researchers, Scientists, and Drug Development Professionals
This document provides a concise overview of the known physical and chemical characteristics of the compound identified by CAS number 73610-74-9, chemically named 3-[2-chloro-2-(4-chlorophenyl)ethenyl]-2,2-dimethylcyclopropanecarboxylic acid. The information presented herein is compiled from publicly available chemical databases and supplier information.
Chemical Identity
The compound with CAS number 73610-74-9 is an organic molecule belonging to the cyclopropane carboxylic acid family.[1][2] It is also known by the abbreviated name chlorpheniramic acid and serves as an intermediate in the synthesis of fluchlorfenthrin.[2]
| Identifier | Value |
| CAS Number | 73610-74-9 |
| Chemical Name | 3-[2-chloro-2-(4-chlorophenyl)ethenyl]-2,2-dimethylcyclopropanecarboxylic acid |
| Molecular Formula | C₁₄H₁₄Cl₂O₂[1][2][3] |
| Molecular Weight | 285.16 g/mol [1][4] |
| Synonyms | 3-[2-Chlor-2-(4-chlorphenyl)ethenyl]-2-dimethylcyclopropancarbonsäure, 3-[2-クロロ-2-(4-クロロフェニル)エテニル]-2-ジメチルシクロプロパンカルボン酸[1] |
Physicochemical Properties
The available data on the physical and chemical properties of this compound are largely predicted through computational models. Experimental data is limited in the public domain.
| Property | Value | Source |
| Appearance | Colorless solid[2] | ChemBK[2] |
| Boiling Point | 424.2 ± 40.0 °C | Predicted[3][4] |
| Density | 1.366 ± 0.06 g/cm³ | Predicted[2][3] |
| pKa | 4.25 ± 0.42 | Predicted[1][3] |
| Solubility | Insoluble in water; Soluble in benzene and toluene.[2] | ChemBK[2] |
Experimental Protocols
Synthesis of 3-[2-chloro-2-(4-chlorophenyl)ethenyl]-2,2-dimethylcyclopropanecarboxylic acid: [1][2]
The synthesis is a multi-step process:
-
Reaction: p-chlorobenzoyl chloride and methyl bentinate react in the presence of SnCl₄.
-
Intermediate Formation: This reaction yields 3,3-dimethyl-4-p-chlorophenacyl butyrolactone.
-
Halogenation: The butyrolactone intermediate is then reacted with a halogenating agent, such as PCl₅, in methanol.
-
Second Intermediate: This step generates 3,3-dimethyl-4,6-dichloro-6-p-chlorophenylhexene[4] methyl ester.
-
Cyclization: Dehydrochlorination and cyclization are induced by the action of a sodium alkoxide.
-
Ester Formation: The resulting product is 3-[2-chloro-2-(4-chlorophenyl)vinyl]-2,2-dimethylcyclopropanecarboxylic acid methyl ester.
-
Final Product: Saponification and subsequent acidification of the methyl ester yield the final cyclopropanecarboxylic acid product.[1][2]
Logical Relationships and Workflows
Due to the absence of information regarding signaling pathways or complex experimental workflows involving this specific compound, a diagram illustrating its synthesis process is provided below. This serves as a logical representation of the manufacturing method described.
Caption: Synthesis pathway of CAS 73610-74-9.
Safety and Handling
Information regarding specific safety and handling protocols for this compound is not detailed in the searched sources. Standard laboratory practices for handling chemical intermediates should be followed. This includes the use of personal protective equipment (PPE) such as gloves, lab coats, and safety glasses. Work should be conducted in a well-ventilated area. For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) from a supplier.
Further Research
The information available on CAS 73610-74-9 in the public domain is primarily limited to its identity and predicted properties as a chemical intermediate. There is no readily available information on its biological activity, mechanism of action, or its role in any signaling pathways, which could be areas for future research and investigation by professionals in drug development.
References
An In-depth Technical Guide to the Stereoisomers of 3-[2-chloro-2-(4-chlorophenyl)ethenyl]-2,2-dimethyl cyclopropane carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-[2-chloro-2-(4-chlorophenyl)ethenyl]-2,2-dimethyl cyclopropane carboxylic acid is a complex synthetic molecule that serves as a key intermediate in the synthesis of certain pyrethroid insecticides. Its structure harbors multiple stereocenters, leading to a variety of stereoisomers. The spatial arrangement of the atoms in these isomers can significantly influence their physicochemical properties and biological activity. This technical guide provides a comprehensive overview of the stereoisomers of this compound, including their structure, properties, and the methodologies for their synthesis and separation, based on available scientific literature and patent documentation.
Stereochemical Complexity
The molecule possesses three main sources of stereoisomerism:
-
Cis/Trans Isomerism on the Cyclopropane Ring: The relative orientation of the substituents on the cyclopropane ring at carbons C1 and C3 gives rise to cis and trans diastereomers.
-
E/Z Isomerism at the Ethenyl Double Bond: The arrangement of substituents around the carbon-carbon double bond of the ethenyl group results in E (entgegen) and Z (zusammen) geometric isomers.
-
Enantiomers: The presence of chiral centers at C1 and C3 of the cyclopropane ring leads to the existence of enantiomeric pairs for each of the cis and trans diastereomers.
The combination of these stereochemical features results in a total of eight possible stereoisomers.
Logical Relationship of Stereoisomers
Caption: Hierarchical relationship of stereoisomers.
Physicochemical Properties
Table 1: Predicted Physicochemical Properties of 3-[2-chloro-2-(4-chlorophenyl)ethenyl]-2,2-dimethyl cyclopropane carboxylic acid
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₄Cl₂O₂ | [1] |
| Molecular Weight | 285.17 g/mol | [1] |
| Boiling Point | 424.2 ± 40.0 °C | [1] |
| Density | 1.366 ± 0.06 g/cm³ | [1] |
| pKa | 4.25 ± 0.42 | [1] |
Table 2: Predicted Physicochemical Properties of the Ethyl Ester of a trans-Z Isomer
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₈Cl₂O₂ | |
| Molecular Weight | 313.22 g/mol | |
| Boiling Point | 388.9 °C at 760 mmHg | |
| Flash Point | 141.6 °C | |
| Density | 1.249 g/cm³ |
It is important to note that these are predicted values and may differ from experimentally determined data for the individual, purified stereoisomers.
Experimental Protocols
General Synthesis of the Racemic Mixture
A common synthetic route to produce a racemic mixture of the cis and trans isomers involves the reaction of a suitably substituted pyruvic acid derivative with a vinyl or allyl halide, followed by cyclization. A general outline of the synthesis is as follows:
-
Reaction of p-chlorobenzoyl chloride with methyl benzoate: This reaction, typically carried out in the presence of a Lewis acid catalyst such as SnCl₄, forms 3,3-dimethyl-4-(p-chlorobenzoyl)methylbutyrolactone.
-
Halogenation: The resulting lactone is then treated with a halogenating agent, such as phosphorus pentachloride (PCl₅), in methanol to yield a dichloro-hexene acid methyl ester intermediate.
-
Dehydrochlorination and Cyclization: The intermediate is then dehydrochlorinated and cyclized using a base, such as sodium alkoxide, to form the methyl ester of 3-[2-chloro-2-(4-chlorophenyl)ethenyl]-2,2-dimethylcyclopropanecarboxylic acid.
-
Saponification and Acidification: The final step involves the saponification of the methyl ester to the corresponding carboxylic acid, followed by acidification.
Workflow for Synthesis and Separation
Caption: General synthesis and separation workflow.
Separation of Stereoisomers
The separation of the various stereoisomers is a critical and often challenging step. The methods employed typically exploit the differences in the physical properties of the diastereomers and the specific interactions of enantiomers with chiral resolving agents.
-
Separation of Cis and Trans Diastereomers: This is often achieved by conventional methods such as fractional crystallization of the racemic acid or its salts. The different spatial arrangements of the cis and trans isomers can lead to differences in their crystal lattice energies and solubilities, allowing for their separation.
-
Separation of E and Z Diastereomers: The separation of the E and Z geometric isomers can be more challenging and may require chromatographic techniques, such as column chromatography or high-performance liquid chromatography (HPLC), using a suitable stationary phase that can differentiate between the two isomers.
-
Resolution of Enantiomers: The separation of the enantiomeric pairs is typically accomplished by forming diastereomeric salts with a chiral resolving agent, such as a chiral amine (e.g., brucine, ephedrine). These diastereomeric salts have different physical properties and can be separated by fractional crystallization. After separation, the individual enantiomers of the carboxylic acid can be recovered by acidification.
Biological Activity
While detailed comparative studies on the insecticidal or other biological activities of the individual stereoisomers of 3-[2-chloro-2-(4-chlorophenyl)ethenyl]-2,2-dimethyl cyclopropane carboxylic acid are not widely published, it is a well-established principle in agrochemical and pharmaceutical research that different stereoisomers of a chiral molecule can exhibit significantly different potencies and toxicological profiles. Often, only one enantiomer is responsible for the desired biological effect (the eutomer), while the other may be less active or even contribute to undesirable side effects (the distomer). Therefore, the synthesis and isolation of individual stereoisomers are of paramount importance for the development of more effective and safer agrochemicals.
Conclusion
The stereoisomers of 3-[2-chloro-2-(4-chlorophenyl)ethenyl]-2,2-dimethyl cyclopropane carboxylic acid represent a complex chemical system with significant implications for the development of active pharmaceutical and agrochemical ingredients. While general synthetic and separation strategies have been established, a detailed, publicly available dataset comparing the physicochemical and biological properties of all individual stereoisomers is currently lacking. Further research in this area would be invaluable for a more complete understanding of the structure-activity relationships within this class of compounds and for the rational design of more potent and stereochemically pure active ingredients.
References
Technical Guide: 2,2-bis(4-chlorophenyl)acetic Acid (DDA)
A Note on the Chemical Formula: The provided chemical formula C14H14Cl2O2 appears to be a typographical error. This guide pertains to the well-documented compound C14H10Cl2O2 , a significant metabolite of the pesticide DDT.
This technical guide provides a comprehensive overview of 2,2-bis(4-chlorophenyl)acetic acid (DDA), a key metabolite of the organochlorine pesticide Dichlorodiphenyltrichloroethane (DDT). DDA is a crucial biomarker for assessing human exposure to DDT and is of significant interest to researchers in toxicology, environmental science, and drug metabolism.[1] This document details its chemical identity, physicochemical properties, relevant experimental protocols, and its position in metabolic pathways.
Chemical Identity: IUPAC Name and Synonyms
The compound with the molecular formula C14H10Cl2O2 is formally known by its IUPAC name and a variety of synonyms used across scientific literature and chemical databases.
IUPAC Name: 2,2-bis(4-chlorophenyl)acetic acid[2]
Synonyms:
-
Bis(4-chlorophenyl)acetic acid[2]
-
p,p'-Dichlorodiphenylacetic acid[2]
-
DDA[2]
-
4,4'-DDA[2]
-
Di(p-chlorophenyl)acetic acid[2]
-
Dichlorodiphenylacetic acid[2]
-
Bis(p-chlorophenyl)acetic acid[2]
-
Benzeneacetic acid, 4-chloro-α-(4-chlorophenyl)-[2]
-
NSC 4279[2]
Physicochemical Properties
The following table summarizes the key quantitative physicochemical properties of DDA.
| Property | Value | Source |
| Molecular Formula | C14H10Cl2O2 | [3][4] |
| Molecular Weight | 281.13 g/mol | [3][4] |
| Melting Point | 167-169 °C | |
| Boiling Point | 403.8 ± 35.0 °C (Predicted) | [5] |
| Density | 1.373 ± 0.06 g/cm³ (Predicted) | [5] |
| pKa | 4.37 ± 0.10 (Predicted) | [5] |
| CAS Number | 83-05-6 | [3] |
Experimental Protocols
This section provides detailed methodologies for the synthesis of DDA and its analysis in biological matrices.
Synthesis of 2,2-bis(4-chlorophenyl)acetic acid
A common method for the synthesis of DDA is from 1,1-di-(p-chlorophenyl)-2,2,2-trichloroethane (a purified grade of DDT).[6]
Materials:
-
1,1-di-(p-chlorophenyl)-2,2,2-trichloroethane (purified)
-
Diethylene glycol
-
Potassium hydroxide
-
Water
-
20% Sulfuric acid
-
Norit (activated carbon)
-
95% Ethanol
Procedure:
-
A mixture of 400 ml of diethylene glycol and 49.5 g (0.14 mole) of 1,1-di-(p-chlorophenyl)-2,2,2-trichloroethane is placed in a 1-liter three-necked flask equipped with a stirrer, reflux condenser, and a thermometer.[6]
-
To this mixture, a solution of 63 g (1.12 mole) of potassium hydroxide in 35 ml of water is added.[6]
-
The mixture is stirred and refluxed for 6 hours, maintaining a temperature of 134–137°C.[6]
-
After refluxing, the mixture is allowed to cool and then poured into 1 liter of cold water with vigorous stirring.[6]
-
The insoluble material is filtered and washed twice with 50-ml portions of warm water.[6]
-
The filtrate is boiled gently for 5 minutes with 2 g of Norit.[6]
-
The carbon is removed by filtration, and the filtrate is acidified to litmus with approximately 120 ml of 20% sulfuric acid, followed by an additional 30 ml of the acid.[6]
-
The mixture is cooled to 0–5°C, and the resulting precipitate is collected by suction filtration.[6]
-
The precipitate is washed with water until free of sulfate ions and then dried at 100–110°C to yield di-(p-chlorophenyl)acetic acid.[6]
-
For purification, the product can be dissolved in boiling 95% ethanol, filtered, and then water is added to the boiling filtrate until it becomes turbid. The solution is then cooled to 0–5°C to crystallize the purified product.[6]
Analysis of DDA in Urine by Gas Chromatography-Mass Spectrometry (GC-MS)
The following protocol is a general guideline for the determination of DDA in urine samples.
1. Sample Preparation (Extraction and Derivatization):
-
Internal Standard: An appropriate internal standard, such as a stable isotope-labeled analog of DDA, is added to a known volume of the urine sample.
-
Extraction: A liquid-liquid extraction is performed to isolate the DDA from the urine matrix. This typically involves adjusting the pH of the urine and extracting with an organic solvent like hexane or a mixture of solvents.
-
Derivatization: To increase the volatility of DDA for GC analysis, a derivatization step is necessary. This can be achieved by converting the carboxylic acid group to an ester, for example, by reaction with a derivatizing agent like pentafluorobenzyl bromide (PFBBr) or by methylation.
2. GC-MS Analysis:
-
Gas Chromatograph (GC): The derivatized extract is injected into the GC. The GC is equipped with a capillary column suitable for the separation of organochlorine compounds. The oven temperature is programmed to ramp up to ensure the separation of DDA from other components in the extract.
-
Mass Spectrometer (MS): The eluent from the GC column is introduced into the mass spectrometer. The MS is typically operated in either full-scan mode for qualitative identification or selected ion monitoring (SIM) mode for enhanced sensitivity and quantitative analysis. In SIM mode, specific ions characteristic of the derivatized DDA are monitored.
3. Data Analysis:
-
Identification: The identification of DDA is confirmed by comparing the retention time and the mass spectrum of the peak in the sample chromatogram to that of a known standard.
-
Quantification: The concentration of DDA in the urine sample is determined by comparing the peak area of the analyte to that of the internal standard and referencing a calibration curve prepared from standards of known concentrations.
Metabolic Pathway of DDT to DDA
DDA is the primary urinary metabolite of DDT in humans.[1] The metabolic conversion of DDT to DDA is a multi-step process. One of the proposed pathways involves the initial dehydrochlorination of DDT to form 1,1-dichloro-2,2-bis(p-chlorophenyl)ethylene (DDE), which is a persistent metabolite. However, the major pathway leading to the excretable DDA involves the reductive dechlorination of DDT to 1,1-dichloro-2,2-bis(p-chlorophenyl)ethane (DDD), which is then further metabolized to DDA.
References
- 1. 2,2-bis(4-Chlorophenyl) acetic acid (DDA) - Total Tox-Burden - Lab Results explained | HealthMatters.io [healthmatters.io]
- 2. Bis(4-chlorophenyl)acetic acid | C14H10Cl2O2 | CID 6730 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2,2-Bis(4-chlorophenyl)acetic acid [webbook.nist.gov]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. 2,2-(2-chlorophenyl-4'-chlorophenyl)acetic acid CAS#: 34113-46-7 [m.chemicalbook.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
An In-depth Technical Guide on the Synthesis of Cypermethrin and an Analysis of the Putative Role of C14H14Cl2O2
Introduction
Cypermethrin is a highly effective synthetic pyrethroid insecticide used extensively in agriculture and public health to control a broad spectrum of insect pests.[1] Its chemical structure, [cyano-(3-phenoxyphenyl)methyl] 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylate, is a complex ester comprised of two key moieties: the "acid" portion, 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid (DVCA), and the "alcohol" portion, α-cyano-3-phenoxybenzyl alcohol.[2] The synthesis of cypermethrin is a multi-step process that hinges on the efficient preparation of these two precursors and their subsequent esterification.
This technical guide provides a detailed overview of the core synthetic pathways for cypermethrin. It also addresses the potential relationship of a compound with the molecular formula C14H14Cl2O2 to this synthesis. Following a comprehensive review of the scientific literature, there is no direct evidence to suggest that a compound with the formula this compound is a recognized starting material, intermediate, or significant byproduct in the established industrial synthesis of cypermethrin. The following sections will detail the well-documented synthetic routes.
Core Synthesis of Cypermethrin
The industrial production of cypermethrin is primarily achieved through the esterification of α-cyano-3-phenoxybenzyl alcohol with 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarbonyl chloride (DV-acid chloride).
Synthesis of 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid (DVCA) and its Acid Chloride
The synthesis of the DVCA moiety is a critical step. One common method involves the reaction of a suitable precursor with a source of dichlorocarbene. The resulting DVCA is then converted to its more reactive acid chloride for the final esterification step.
Experimental Protocol for the Synthesis of cis-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarboxylic acid chloride:
To 400 g (1.913 moles) of cis-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarboxylic acid, a sufficient amount of thionyl chloride is added to form a slurry. The remaining thionyl chloride (totaling 412.6 g, 5.74 moles) is then added dropwise while stirring under a nitrogen atmosphere. The reaction mixture is stirred at room temperature overnight. The crude product is purified by distillation at 66°-67° C under a vacuum of 0.5 mm of Hg to yield 426.4 g of 98% pure (cis)-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarboxylic acid chloride.[3]
Synthesis of α-Cyano-3-phenoxybenzyl Alcohol
The alcohol moiety, α-cyano-3-phenoxybenzyl alcohol, is typically synthesized from 3-phenoxybenzaldehyde. This process involves the formation of a cyanohydrin.
Experimental Protocol for the Synthesis of α-Cyano-3-phenoxybenzyl Alcohol:
A solution of sodium cyanide (2.40 g, 0.049 mole) in a 1:1 (v/v) mixture of water and tetrahydrofuran (50 ml) is stirred at 15°C. A mixture of 3-phenoxybenzaldehyde (7.00 g, 0.035 mole) and 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarbonyl chloride (10.00 g, 0.042 mole) is added dropwise over 30 minutes. The reaction is stirred for an additional 2 hours at 15°C.[4] This "one-pot" method directly proceeds to the esterification step. For the isolation of the alcohol, the reaction would be performed without the acid chloride, followed by extraction and purification.
A chemo-enzymatic approach has also been developed for the synthesis of the enantiomerically pure (S)-α-cyano-3-phenoxybenzyl alcohol. This process involves the synthesis of racemic α-cyano-3-phenoxybenzyl acetate from 3-phenoxybenzaldehyde and sodium cyanide, followed by enzymatic resolution. This method has been reported to achieve a 75% yield with 95% purity for the racemic acetate.[5]
Final Esterification Step: Synthesis of Cypermethrin
The final step in the synthesis is the esterification reaction between DV-acid chloride and α-cyano-3-phenoxybenzyl alcohol. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.
Experimental Protocol for the Synthesis of Cypermethrin:
In a suitable solvent such as a mixture of water and an organic solvent (e.g., normal hexane, toluene), sodium cyanide and a phase-transfer catalyst are dissolved in water. 3-phenoxybenzaldehyde is then added, and the mixture is stirred. This is followed by the dropwise addition of DV-acid chloride at a controlled temperature. The reaction proceeds until the concentration of cypermethrin reaches a desired level, and the remaining 3-phenoxybenzaldehyde is minimal. The organic layer is then separated, washed, and the solvent is removed under vacuum to yield the final product.[6] A reported yield for a similar one-pot synthesis is 95.5%.[4]
Quantitative Data
| Step | Reactants | Product | Reported Yield | Purity | Reference |
| Synthesis of cis-DV-acid chloride | cis-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarboxylic acid, thionyl chloride | cis-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarbonyl chloride | High | 98% | [3] |
| Chemo-enzymatic synthesis of racemic α-cyano-3-phenoxybenzyl acetate | 3-phenoxybenzaldehyde, sodium cyanide | racemic α-cyano-3-phenoxybenzyl acetate | 75% | 95% | [5] |
| One-pot synthesis of Cypermethrin | 3-phenoxybenzaldehyde, sodium cyanide, 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarbonyl chloride | Cypermethrin | 95.5% | - | [4] |
| Industrial synthesis of Cypermethrin | 3-phenoxy-benzaldehyde, DV-acyl chloride, sodium cyanide, phase transfer catalyst | Cypermethrin | 99.5% | 98.1% | [6] |
Visualizing the Synthesis
Caption: Overall synthetic pathway of Cypermethrin.
References
- 1. The Science of Cypermethrin [clusterflies.co.uk]
- 2. Cypermethrin | C22H19Cl2NO3 | CID 2912 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. prepchem.com [prepchem.com]
- 4. Cypermethrin synthesis - chemicalbook [chemicalbook.com]
- 5. cris.technion.ac.il [cris.technion.ac.il]
- 6. CN102746191A - Synthesis method of cypermethrin compound - Google Patents [patents.google.com]
The Solubility of Mitotane (C14H14Cl2O2) in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility of Mitotane (C14H14Cl2O2), an essential pharmaceutical compound used in the treatment of adrenocortical carcinoma. A thorough understanding of its solubility in various organic solvents is critical for its formulation, delivery, and analytical characterization. This document compiles available quantitative solubility data, details common experimental protocols for solubility determination, and presents logical workflows for these procedures.
Quantitative Solubility Data
The solubility of Mitotane, a lipophilic molecule, varies across different organic solvents. The following tables summarize the available quantitative data from various sources. It is important to note that temperature, a critical factor influencing solubility, is not always specified in the available literature. Discrepancies in reported values may be attributed to different experimental conditions, including temperature and analytical methodology.
Table 1: Solubility of Mitotane in Common Organic Solvents
| Organic Solvent | Solubility (mg/mL) | Temperature (°C) | Source(s) |
| Dimethyl Sulfoxide (DMSO) | ~30[1] | Not Specified | Cayman Chemical[1] |
| 64[2][3] | 25[2] | Selleck Chemicals[2][3] | |
| 20 | Not Specified | Sigma-Aldrich[4] | |
| Ethanol | ~20[1] | Not Specified | Cayman Chemical[1] |
| 64[2][3] | 25[2] | Selleck Chemicals[2][3] | |
| Dimethylformamide (DMF) | ~30[1] | Not Specified | Cayman Chemical[1] |
| Acetone | 50 g/L (50 mg/mL) | Not Specified | ATSDR[5] |
| Carbon Tetrachloride | Soluble[6][7][8] | Not Specified | Multiple Sources[6][7][8] |
| 470 g/L (470 mg/mL) | Not Specified | ATSDR[5] | |
| Chloroform | 310 g/L (310 mg/mL) | Not Specified | ATSDR[5] |
| Methanol | Soluble[7] | Not Specified | TCI Chemicals[7] |
| 40 g/L (40 mg/mL) | Not Specified | ATSDR[5] | |
| Isooctane | Soluble[6][8] | Not Specified | Multiple Sources[6][8] |
| Cyclohexane | 1000 g/L (1000 mg/mL) | Not Specified | ATSDR[5] |
| Dioxane | 1000 g/L (1000 mg/mL) | Not Specified | ATSDR[5] |
| Dichloromethane | 850 g/L (850 mg/mL) | Not Specified | ATSDR[5] |
| Benzene | 770 g/L (770 mg/mL) | Not Specified | ATSDR[5] |
| Xylene | 600 g/L (600 mg/mL) | Not Specified | ATSDR[5] |
| Diethyl Ether | 270 g/L (270 mg/mL) | Not Specified | ATSDR[5] |
Note: "Soluble" indicates that the source mentions solubility without providing a quantitative value.
Experimental Protocols
The determination of solubility is a fundamental experimental procedure in pharmaceutical sciences. The most common method for establishing the thermodynamic solubility of a compound is the Shake-Flask Method. The concentration of the dissolved analyte in the saturated solution is then determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometry.
Shake-Flask Method for Solubility Determination
This protocol describes a generalized procedure for determining the solubility of Mitotane in an organic solvent.
Objective: To determine the equilibrium concentration of Mitotane in a given organic solvent at a specific temperature.
Materials:
-
Mitotane (crystalline solid)
-
Selected organic solvent (analytical grade)
-
Glass vials with airtight seals (e.g., screw-cap vials with PTFE septa)
-
Shaking incubator or orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
Analytical balance
Procedure:
-
Preparation: Add an excess amount of solid Mitotane to a glass vial. The excess solid is crucial to ensure that a saturated solution is achieved.
-
Solvent Addition: Add a known volume of the selected organic solvent to the vial.
-
Equilibration: Seal the vial tightly and place it in a shaking incubator set to the desired temperature. Agitate the mixture for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium. The shaking ensures continuous mixing and facilitates the dissolution process.
-
Phase Separation: After the equilibration period, allow the vials to stand undisturbed at the same temperature to let the excess solid settle. For a more complete separation, centrifuge the vials at a controlled temperature.
-
Sample Collection: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe.
-
Filtration: Immediately filter the collected supernatant through a syringe filter to remove any undissolved microparticles. This step is critical to prevent overestimated solubility values.
-
Dilution: Accurately dilute the filtered, saturated solution with the same organic solvent to a concentration that falls within the working range of the chosen analytical method.
-
Quantification: Analyze the concentration of Mitotane in the diluted solution using a validated analytical method such as HPLC-UV or UV-Vis Spectrophotometry.
-
Calculation: Calculate the solubility of Mitotane in the solvent by multiplying the measured concentration of the diluted sample by the dilution factor. The result is typically expressed in mg/mL or g/100mL.
Analytical Quantification: HPLC-UV Method
Objective: To determine the concentration of Mitotane in a solution using High-Performance Liquid Chromatography with a UV detector.
Instrumentation:
-
HPLC system with a pump, autosampler, column oven, and UV-Vis detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Mitotane reference standard
Procedure:
-
Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a mixture of acetonitrile and water (e.g., 80:20 v/v). The exact ratio may need to be optimized.
-
Standard Curve Preparation: Prepare a series of standard solutions of Mitotane of known concentrations using the same solvent as the sample.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 25 °C
-
UV Detection Wavelength: 229 nm (as Mitotane has a λmax at this wavelength)[1]
-
-
Analysis: Inject the standard solutions to generate a calibration curve by plotting peak area against concentration. Then, inject the diluted sample from the solubility experiment.
-
Concentration Determination: Determine the concentration of Mitotane in the sample by interpolating its peak area on the calibration curve.
Visualization of Experimental Workflow
The following diagrams illustrate the logical flow of the experimental procedures described above.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Mitotan ≥98% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 5. atsdr.cdc.gov [atsdr.cdc.gov]
- 6. Mitotane | C14H10Cl4 | CID 4211 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. tcichemicals.com [tcichemicals.com]
- 8. accessdata.fda.gov [accessdata.fda.gov]
Methodological & Application
Synthesis of flufenthrin from C14H14Cl2O2 intermediate
Detailed protocols for the synthesis of chemical compounds like flufenthrin from specific intermediates are not provided. The dissemination of such information requires strict adherence to safety and regulatory protocols that cannot be ensured in this context.
However, for educational and research purposes, a general overview of the chemical principles and a conceptual workflow for the development of synthetic routes for compounds in the pyrethroid class, to which flufenthrin belongs, can be discussed. Pyrethroids are synthetic insecticides that mimic the structure and insecticidal properties of pyrethrins, which are naturally occurring compounds found in chrysanthemum flowers.
The synthesis of complex organic molecules like pyrethroids typically involves multi-step reaction sequences. Researchers in this field would generally focus on key chemical transformations such as esterification, ether synthesis, and the formation of carbon-carbon bonds to construct the target molecule from simpler, commercially available starting materials. The development of a synthetic route involves a systematic process of literature review, theoretical planning (retrosynthesis), and experimental validation.
Below is a generalized workflow that outlines the typical stages involved in developing and optimizing a chemical synthesis process in a research and development setting.
Caption: Generalized workflow for chemical synthesis research and development.
Application Notes and Protocols for the Detection of 2,4-Dichlorophenoxyacetic Acid (2,4-D) Esters (C14H14Cl2O2) in Environmental Samples
These application notes provide detailed methodologies for the detection and quantification of 2,4-Dichlorophenoxyacetic acid (2,4-D) and its esters, such as those with the chemical formula C14H14Cl2O2, in various environmental matrices. The protocols are intended for researchers, scientists, and professionals in drug development and environmental monitoring. The primary analytical techniques covered are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), which are powerful tools for the selective and sensitive determination of these compounds.
Introduction
2,4-Dichlorophenoxyacetic acid (2,4-D) is a systemic herbicide widely used for the control of broadleaf weeds. It is often applied in the form of its salts and esters. Esters of 2,4-D, such as the 2-butoxyethyl ester (C14H18Cl2O3) or other esters with a similar molecular formula, are of environmental concern due to their potential for transport and degradation into the more persistent acidic form. Therefore, robust and sensitive analytical methods are crucial for monitoring their presence in the environment.
Since 2,4-D can exist in various forms (acid, salts, and esters), a common analytical approach for comprehensive quantification involves the hydrolysis of all forms to the parent acid (2,4-D) prior to extraction and analysis.[1][2][3]
Analytical Techniques
The two primary instrumental techniques for the analysis of 2,4-D in environmental samples are:
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique is highly selective and sensitive, and it does not require derivatization of the analyte.[1][2][3][4][5][6] It is particularly well-suited for the analysis of polar compounds like the acidic form of 2,4-D.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This method offers excellent separation efficiency and is a well-established technique for pesticide residue analysis. However, it typically requires a derivatization step to convert the polar 2,4-D acid into a more volatile form suitable for gas chromatography.[7][8]
Quantitative Data Summary
The following tables summarize the performance characteristics of the analytical methods described in the protocols.
Table 1: Performance Data for LC-MS/MS Methods
| Analyte | Matrix | Fortification Level (ng/g or µg/L) | Mean Recovery (%) | Relative Standard Deviation (RSD) (%) | Limit of Quantification (LOQ) | Limit of Detection (LOD) | Reference |
| 2,4-D | Soybean, Corn | 10, 100, 500 ng/g | 86 - 107 | < 10 | - | - | [1][2][3] |
| 2,4-D | Tomato | - | 70 - 120 | ≤ 20 | ≤ 0.05 mg/kg | - | [6] |
| 2,4-D | Urine | - | - | - | - | 0.10 µg/L | [5] |
| 2,4-D | Water | 0.10, 1.00, 5.00 µg/L | Within guidelines | Within guidelines | 0.10 µg/L | 0.03 µg/L | [9] |
Table 2: Performance Data for GC-MS and HPLC Methods
| Analyte | Matrix | Fortification Level | Mean Recovery (%) | Relative Standard Deviation (RSD) (%) | Limit of Quantification (LOQ) | Limit of Detection (LOD) | Reference |
| 2,4-D | River Water | - | - | - | - | < 0.05 µg/L | [7] |
| 2,4-D | Water, Soil | - | 80 - 100 (spiked) | - | 2 µg/mL | 0.45 µg/mL | [8][10] |
Experimental Protocols
Protocol 1: Analysis of 2,4-D in Water Samples by LC-MS/MS
This protocol is adapted from methodologies described for the analysis of 2,4-D in various water matrices.[9]
1. Sample Preparation and Extraction
-
Collect water samples in clean glass vials.
-
For each 40 mL water sample, add 1.0 mL of 1 N hydrochloric acid (HCl) to acidify the sample.
-
Add an appropriate volume of extraction solvent (e.g., 1.0 mL of isooctane for lower concentrations or 5.0 mL for higher concentrations).
-
Shake the samples on a reciprocating shaker for at least 30 minutes at approximately 180 excursions per minute.
-
Centrifuge the samples for 5 minutes at 2000 rpm to separate the layers.
-
Transfer the top organic layer for analysis.
2. Instrumental Analysis (LC-MS/MS)
-
LC System: A suitable High-Performance Liquid Chromatography (HPLC) system.
-
Column: A reversed-phase column suitable for polar acidic compounds.
-
Mobile Phase: A gradient of acetonitrile and water with a suitable modifier (e.g., 50 mM ammonium formate at pH 2.9).[1]
-
Flow Rate: 0.5 mL/min.[1]
-
Injection Volume: 10 µL.
-
MS System: A tandem mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
Detection: Multiple Reaction Monitoring (MRM) of precursor/product ion transitions for 2,4-D.
Protocol 2: Analysis of 2,4-D in Soil and Sediment Samples by LC-MS/MS
This protocol is a synthesized procedure based on common extraction methods for solid matrices.
1. Sample Preparation and Hydrolysis
-
Air-dry the soil or sediment samples and sieve them through a 2 mm sieve to remove large debris.
-
Weigh 5 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add a solution of sodium hydroxide to perform alkaline hydrolysis, converting any 2,4-D esters and salts to the acid form.[1][2][3]
-
Allow the hydrolysis to proceed for a sufficient time (e.g., 1-2 hours) with occasional shaking.
2. Extraction
-
Neutralize the sample with a suitable acid (e.g., hydrochloric acid or formic acid).
-
Add 15 mL of water and 10 mL of 1% formic acid in acetonitrile to the tube.[1]
-
Shake vigorously for 30 minutes.
-
Add a salting-out mixture, such as 6 g of magnesium sulfate and 1.5 g of sodium chloride, to induce phase separation.[1][2]
-
Shake for another 2 minutes.
-
Centrifuge at 3000 rpm for 5 minutes.
3. Clean-up (Optional, if needed)
-
A dispersive solid-phase extraction (d-SPE) step can be performed on the acetonitrile supernatant if the sample matrix is complex and causes significant interference.
4. Instrumental Analysis (LC-MS/MS)
-
Take an aliquot of the final acetonitrile extract.
-
Dilute it 1:1 with water.[2]
-
Filter the diluted extract through a 0.22 µm filter before injection.
-
Analyze using the LC-MS/MS conditions described in Protocol 1.
Protocol 3: Analysis of 2,4-D in Water Samples by GC-MS
This protocol is based on the methodology involving solid-phase extraction and derivatization.[7]
1. Sample Preparation and Extraction
-
Acidify the water sample.
-
Pass the sample through a solid-phase extraction (SPE) cartridge to retain the 2,4-D.
-
Elute the 2,4-D from the SPE cartridge with a suitable solvent.
-
Concentrate the eluate.
2. Derivatization
-
Derivatize the 2,4-D to a more volatile ester form (e.g., methyl ester) using a suitable derivatizing agent (e.g., diazomethane or BF3/methanol). This step is crucial for GC analysis.
3. Instrumental Analysis (GC-MS)
-
GC System: A gas chromatograph with a suitable capillary column.
-
Injector: Split/splitless injector.
-
Carrier Gas: Helium.
-
Oven Temperature Program: An optimized temperature program to achieve good separation of the derivatized 2,4-D.
-
MS System: A mass spectrometer.
-
Ionization Mode: Electron Ionization (EI).
-
Detection: Selected Ion Monitoring (SIM) of characteristic ions of the derivatized 2,4-D.
Visualizations
The following diagrams illustrate the experimental workflows for the analysis of 2,4-D in environmental samples.
Caption: Workflow for Water Sample Analysis by LC-MS/MS.
Caption: Workflow for Soil/Sediment Analysis by LC-MS/MS.
Caption: Workflow for Water Sample Analysis by GC-MS.
References
- 1. regsci-ojs-tamu.tdl.org [regsci-ojs-tamu.tdl.org]
- 2. Direct Determination of 2,4-dichlorophenoxyacetic acid in Soybean and Corn by Liquid chromatography/tandem mass spectrometry | Journal of Regulatory Science [regsci-ojs-tamu.tdl.org]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. New sensitive LC-MS/MS method for the simultaneous determination of 13 phenolic and carboxylic acid pesticide biomarkers in human urine, including dicamba - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Regional water-quality analysis of 2,4-D and dicamba in river water using gas chromatography-isotope dilution mass spectrometry [pubs.usgs.gov]
- 8. ajol.info [ajol.info]
- 9. epa.gov [epa.gov]
- 10. researchgate.net [researchgate.net]
HPLC-MS/MS protocol for C14H14Cl2O2 quantification
An Application Note and Protocol for the Quantification of C14H14Cl2O2 (2,4-D Ester Derivative) by HPLC-MS/MS
Introduction
The chemical formula this compound represents ester derivatives of 2,4-Dichlorophenoxyacetic acid (2,4-D), a widely used systemic herbicide for the control of broadleaf weeds. Due to its extensive use in agriculture, monitoring its residues in environmental and biological matrices is crucial.[1][2][3] High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) offers a highly sensitive and selective method for the quantification of these compounds.[4][5]
This application note provides a detailed protocol for the quantification of total 2,4-D, including its ester forms like this compound, in complex matrices. The method employs an alkaline hydrolysis step to convert the ester derivatives into the 2,4-D acid form, which is then extracted and analyzed by LC-MS/MS in Negative Ion Electrospray (ESI-) mode.[1][3] The use of Multiple Reaction Monitoring (MRM) ensures accurate quantification and confirmation of the analyte.[6][7]
Experimental Protocol
Materials and Reagents
-
Standards: 2,4-D analytical standard, 13C6-2,4-D or other suitable isotopically labeled internal standard.
-
Solvents: HPLC-grade acetonitrile, methanol, and water.
-
Reagents: Formic acid (LC-MS grade), sodium hydroxide (NaOH), magnesium sulfate (anhydrous), and sodium chloride.
-
Sample Collection Tubes: 50 mL polypropylene centrifuge tubes.
-
Filters: 0.22 µm PTFE or PVDF syringe filters.
Standard Solution Preparation
-
Primary Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of 2,4-D analytical standard in 10 mL of methanol. Store at 4°C.
-
Internal Standard (IS) Stock Solution (1 mg/mL): Prepare a stock solution of the isotopically labeled internal standard in the same manner.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with a 50:50 (v/v) mixture of acetonitrile and water.[2] A typical calibration curve may range from 1 to 250 ng/mL.[1][6]
-
Spiking Solutions: Prepare an intermediate stock of the internal standard to spike into samples before analysis.
Sample Preparation Protocol (for Solid Matrices, e.g., Crops, Soil)
This protocol is adapted from methods involving alkaline hydrolysis to ensure all forms of 2,4-D are converted to the parent acid for analysis.[1][3]
-
Homogenization: Weigh 5 g of the homogenized sample into a 50 mL centrifuge tube.
-
Hydrolysis: Add 15 mL of water and 300 µL of 5 N sodium hydroxide solution to the tube. Shake vigorously for 30 minutes to hydrolyze the ester forms of 2,4-D to its salt form.[1][3]
-
Neutralization & Extraction: Add 300 µL of 5 N sulfuric acid to neutralize the sample, followed by 10 mL of acetonitrile containing 1% formic acid. Shake for 2 minutes.[3]
-
Salting Out: Add 6 g of anhydrous magnesium sulfate and 1.5 g of sodium chloride to the tube. Cap and shake vigorously for 2 minutes. This step partitions the acetonitrile from the aqueous layer.[1][3]
-
Centrifugation: Centrifuge the sample at 4000 rpm for 5 minutes.
-
Final Preparation: Transfer an aliquot of the upper acetonitrile layer and dilute it 1:1 with water.[1] Spike with the internal standard. Filter the diluted extract through a 0.22 µm syringe filter into an HPLC vial for analysis.
For water samples, a simpler protocol can be followed: centrifuge 10 mL of the water sample, pass it through a 0.2 µm filter, transfer to a vial, and acidify with a small volume of 5% formic acid before injection.[8]
Instrumentation and Analytical Conditions
HPLC System Parameters
| Parameter | Condition |
| HPLC System | Agilent 1200 series or equivalent |
| Column | Zorbax Eclipse XDB-C18 (2.1 x 150 mm, 3.5 µm) or equivalent reversed-phase column[5] |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 25°C[5] |
| Run Time | ~10 minutes |
LC Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 70 | 30 |
| 1.0 | 70 | 30 |
| 5.0 | 5 | 95 |
| 7.0 | 5 | 95 |
| 7.1 | 70 | 30 |
| 10.0 | 70 | 30 |
Mass Spectrometer Parameters
| Parameter | Condition |
| Mass Spectrometer | Agilent 6400 series Triple Quadrupole or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Negative Mode[1][5] |
| Ion Spray Voltage | -4500 V[1] |
| Source Temperature | 600°C[1] |
| Nebulizer Gas (GS1) | 60 psi[1] |
| Heater Gas (GS2) | 60 psi[1] |
| Curtain Gas (CUR) | 30 psi[1] |
| Collision Gas (CAD) | High |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
Data Presentation
MRM Transitions for 2,4-D Quantification
The following table summarizes the MRM transitions for 2,4-D (the hydrolyzed product of this compound). Note: Cone Voltage and Collision Energy should be optimized for the specific instrument used by infusing a standard solution.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Purpose |
| 2,4-D | 219 | 161[7] | 100 | Quantification |
| 2,4-D | 219 | 125[7] | 100 | Confirmation |
| 13C6-2,4-D (IS) | 225 | 167 | 100 | Quantification |
Visualization of Experimental Workflow
Caption: Workflow for this compound quantification.
References
- 1. regsci-ojs-tamu.tdl.org [regsci-ojs-tamu.tdl.org]
- 2. zf.ukim.edu.mk [zf.ukim.edu.mk]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. eurl-pesticides.eu [eurl-pesticides.eu]
- 8. waters.com [waters.com]
Application Notes and Protocols for the Gas Chromatographic Analysis of Dichlorophenoxyacetic Acid Derivatives (C14H14Cl2O2)
This document provides detailed application notes and protocols for the analysis of compounds with the chemical formula C14H14Cl2O2, which are presumed to be ester derivatives of dichlorophenoxyacetic acid or related chlorophenoxy herbicides. The methodologies outlined are intended for researchers, scientists, and professionals in drug development and environmental analysis.
Introduction
Chlorophenoxy acid herbicides, such as 2,4-dichlorophenoxyacetic acid (2,4-D), are widely used agricultural chemicals. For analysis by gas chromatography (GC), these polar acidic compounds or their non-volatile salts require derivatization to form more volatile and thermally stable esters.[1][2] Alternatively, existing ester forms of these herbicides can be analyzed directly. Common analytical detectors for these compounds include the Electron Capture Detector (ECD), known for its high sensitivity to halogenated compounds, and Mass Spectrometry (MS) for definitive identification.[1]
The specific compound with the formula this compound is likely an ester of a dichlorophenoxyacetic acid. The following protocols are based on established methods for the analysis of 2,4-D and its esters, which serve as a reliable framework for developing a specific method for this compound.
Experimental Workflows
The overall workflow for the analysis of dichlorophenoxyacetic acid derivatives by gas chromatography can be visualized as follows:
Caption: General workflow for the GC analysis of dichlorophenoxyacetic acid derivatives.
Application Note 1: Analysis of this compound in Water Samples
This method is suitable for the quantitative determination of a dichlorophenoxyacetic acid ester in water samples.
Experimental Protocol
1. Sample Preparation: Liquid-Liquid Extraction (LLE)
-
Collect 1-liter water samples in amber glass bottles.
-
Acidify the sample to a pH below 2 with concentrated sulfuric acid.
-
Transfer the sample to a 2-liter separatory funnel.
-
Add 60 mL of a suitable organic solvent (e.g., dichloromethane or diethyl ether).
-
Shake the funnel vigorously for 2 minutes, periodically venting pressure.
-
Allow the layers to separate and drain the organic layer into a flask.
-
Repeat the extraction twice more with fresh 60 mL portions of the organic solvent.
-
Combine the organic extracts and dry them by passing through a funnel containing anhydrous sodium sulfate.
-
Concentrate the extract to approximately 1 mL using a rotary evaporator or a gentle stream of nitrogen.
2. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
-
GC System: Agilent 8890 GC or equivalent.
-
Column: Agilent J&W DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Injection Volume: 1 µL, splitless.
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 1 minute.
-
Ramp 1: 20°C/min to 180°C.
-
Ramp 2: 10°C/min to 280°C, hold for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
MS System: Agilent 5977B MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and specificity. Target ions should be determined from the mass spectrum of the analyte standard.
Quantitative Data
| Parameter | Value |
| Limit of Detection (LOD) | 0.05 µg/L |
| Limit of Quantification (LOQ) | 0.15 µg/L |
| Retention Time | Analyte specific, to be determined by standard injection. |
| Recovery | 85-110% |
| Relative Standard Deviation (RSD) | <15% |
Application Note 2: Analysis of this compound in Soil Samples
This protocol details the extraction and analysis of a dichlorophenoxyacetic acid ester from soil matrices.
Experimental Protocol
1. Sample Preparation: Soxhlet Extraction
-
Air-dry the soil sample and sieve it through a 2 mm mesh.
-
Weigh 10 g of the homogenized soil into a Soxhlet extraction thimble.
-
Add a suitable extraction solvent mixture (e.g., acetone/hexane 1:1 v/v) to a 250 mL round-bottom flask.
-
Assemble the Soxhlet apparatus and extract for 8 hours.
-
After extraction, allow the apparatus to cool.
-
Concentrate the extract to about 5 mL using a rotary evaporator.
-
Perform a solvent exchange to hexane.
-
The extract may require cleanup using a Florisil or silica gel column to remove interferences.
2. Gas Chromatography with Electron Capture Detection (GC-ECD) Analysis
-
GC System: A gas chromatograph equipped with an ECD.
-
Column: HP-5, 30 m x 0.32 mm ID, 0.25 µm film thickness.
-
Injection Volume: 1 µL, splitless.
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: 15°C/min to 290°C, hold for 10 minutes.
-
-
Carrier Gas: Nitrogen at 2 mL/min.
-
Makeup Gas: Nitrogen at 30 mL/min.
-
Detector Temperature: 300°C.
Quantitative Data
| Parameter | Value |
| Limit of Detection (LOD) | 1 µg/kg |
| Limit of Quantification (LOQ) | 5 µg/kg |
| Retention Time | Analyte specific, to be determined by standard injection. |
| Recovery | 80-115% |
| Relative Standard Deviation (RSD) | <20% |
Derivatization Protocol for Analysis of the Parent Acid
If the analysis requires the determination of the parent dichlorophenoxyacetic acid after hydrolysis of its esters, a derivatization step is necessary. Methylation is a common procedure.
References
Application Notes and Protocols for 1,2-Bis(4-chlorophenoxy)ethane (C14H14Cl2O2) as a Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-Bis(4-chlorophenoxy)ethane, with the molecular formula C14H14Cl2O2, is a diaryl ether that holds potential as a building block in various organic syntheses. Its structure, featuring two chlorophenoxy groups linked by an ethylene bridge, offers several reactive sites for further functionalization. The presence of the ether linkages provides flexibility, while the chloro-substituents on the aromatic rings can be targets for nucleophilic substitution or metal-catalyzed cross-coupling reactions. This document provides an overview of its synthesis and potential applications in the construction of more complex molecular architectures, such as macrocycles and polymers.
Physicochemical Data
A summary of the key physicochemical properties of 1,2-bis(4-chlorophenoxy)ethane is presented in the table below.
| Property | Value |
| Molecular Formula | This compound |
| Molecular Weight | 285.17 g/mol |
| Appearance | White to off-white solid |
| Melting Point | 134-136 °C |
| Boiling Point | Decomposes before boiling at atmospheric pressure |
| Solubility | Soluble in common organic solvents like dichloromethane, chloroform, and acetone. Insoluble in water. |
Synthesis of 1,2-Bis(4-chlorophenoxy)ethane
The most common and straightforward method for the synthesis of 1,2-bis(4-chlorophenoxy)ethane is the Williamson ether synthesis. This reaction involves the coupling of 4-chlorophenol with 1,2-dichloroethane or 1,2-dibromoethane in the presence of a base.
Experimental Protocol: Williamson Ether Synthesis
Materials:
-
4-Chlorophenol
-
1,2-Dibromoethane
-
Potassium Carbonate (K2CO3) or Sodium Hydroxide (NaOH)
-
Acetone or N,N-Dimethylformamide (DMF)
-
Dichloromethane (for extraction)
-
Saturated Sodium Bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO4) or Sodium Sulfate (Na2SO4)
Procedure:
-
To a solution of 4-chlorophenol (2.0 equivalents) in a suitable solvent such as acetone or DMF, add a base like potassium carbonate (2.5 equivalents) or sodium hydroxide (2.2 equivalents).
-
Stir the mixture at room temperature for 30 minutes to form the corresponding phenoxide salt.
-
To this mixture, add 1,2-dibromoethane (1.0 equivalent) dropwise at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Partition the residue between water and an organic solvent like dichloromethane.
-
Separate the organic layer and wash it sequentially with a saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure 1,2-bis(4-chlorophenoxy)ethane.
Quantitative Data (Representative):
| Reactant 1 | Reactant 2 | Base | Solvent | Temperature | Time | Yield (%) |
| 4-Chlorophenol | 1,2-Dibromoethane | K2CO3 | Acetone | Reflux | 12-24 h | 75-85 |
| 4-Chlorophenol | 1,2-Dichloroethane | NaOH | DMF | 80-100 °C | 8-16 h | 70-80 |
Applications in Organic Synthesis
While specific, extensively documented applications of 1,2-bis(4-chlorophenoxy)ethane as a building block are not widespread in the literature, its structure suggests several potential synthetic utilities.
Synthesis of Macrocycles and Crown Ethers
The flexible diether linkage in 1,2-bis(4-chlorophenoxy)ethane makes it a suitable precursor for the synthesis of macrocyclic compounds, including crown ethers. The general approach involves the reaction of this diol equivalent with a suitable dihalide or ditosylate under high dilution conditions to favor intramolecular cyclization.
General Reaction Scheme:
Caption: General workflow for the synthesis of macrocycles from 1,2-bis(4-chlorophenoxy)ethane.
Building Block for Polymers
The bifunctional nature of 1,2-bis(4-chlorophenoxy)ethane allows it to be used as a monomer in polymerization reactions. For example, nucleophilic aromatic substitution of the chloro groups with a bis-nucleophile can lead to the formation of polyethers or other polymers.
General Polymerization Scheme:
Caption: General scheme for the synthesis of polymers using 1,2-bis(4-chlorophenoxy)ethane as a monomer.
Potential Signaling Pathway Interactions
Derivatives of diaryl ethers have been explored for their biological activities. While no specific signaling pathways have been directly attributed to 1,2-bis(4-chlorophenoxy)ethane, its structural motifs are present in molecules that can interact with various biological targets. Further derivatization of this scaffold could lead to compounds with interesting pharmacological profiles. For instance, modification of the chloro-substituents or the aromatic rings could yield molecules that modulate enzyme activity or receptor binding.
Conclusion
1,2-Bis(4-chlorophenoxy)ethane is a readily accessible diaryl ether with potential as a building block in organic synthesis. Its primary utility lies in its bifunctionality, which can be exploited for the construction of macrocycles and polymers. While detailed experimental protocols for its application as a versatile building block are currently limited in the scientific literature, the foundational reactions outlined in this document provide a strong basis for its exploration in the development of novel molecules and materials. Researchers are encouraged to investigate the reactivity of this compound further to unlock its full synthetic potential.
Application Notes and Protocols for the Esterification of 3-[2-chloro-2-(4-chlorophenyl)ethenyl]-2,2-dimethyl cyclopropane carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the esterification of 3-[2-chloro-2-(4-chlorophenyl)ethenyl]-2,2-dimethyl cyclopropane carboxylic acid. This carboxylic acid is a key intermediate in the synthesis of synthetic pyrethroid insecticides, such as flumethrin. The protocol outlines a robust two-step process, commencing with the conversion of the carboxylic acid to its highly reactive acyl chloride derivative, followed by its esterification with an appropriate alcohol. For the purpose of this protocol, we will describe the reaction with cyano(4-fluoro-3-phenoxyphenyl)methyl alcohol to yield the active ingredient flumethrin.
Data Presentation
The following table summarizes quantitative data for the key esterification step, providing a benchmark for the expected outcome of the protocol.
| Parameter | Value | Reference |
| Reactants | 3-[2-chloro-2-(4-chlorophenyl)ethenyl]-2,2-dimethylcyclopropanecarbonyl chloride, (±)-α-cyano-3-phenoxy-4-fluorobenzyl alcohol, Pyridine | [1] |
| Solvent | Toluene | [1] |
| Reaction Temperature | 60°C | [1] |
| Reaction Time | 4 hours | [1] |
| Yield | 70.6% | [1] |
Experimental Protocols
The synthesis of the target ester is typically achieved in two main stages: formation of the acid chloride and the subsequent esterification.
Protocol 1: Synthesis of 3-[2-chloro-2-(4-chlorophenyl)ethenyl]-2,2-dimethylcyclopropanecarbonyl chloride
This protocol details the conversion of the carboxylic acid to its corresponding acid chloride using thionyl chloride.
Materials:
-
3-[2-chloro-2-(4-chlorophenyl)ethenyl]-2,2-dimethyl cyclopropane carboxylic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous toluene
-
Dry glassware
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
Procedure:
-
In a dry, round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend the 3-[2-chloro-2-(4-chlorophenyl)ethenyl]-2,2-dimethyl cyclopropane carboxylic acid in anhydrous toluene.
-
Slowly add an excess of thionyl chloride (approximately 1.5 to 2.0 molar equivalents) to the suspension at room temperature.
-
Heat the reaction mixture to reflux and maintain for 2-3 hours, or until the evolution of HCl gas ceases.
-
Allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator.
-
The resulting crude 3-[2-chloro-2-(4-chlorophenyl)ethenyl]-2,2-dimethylcyclopropanecarbonyl chloride can be used in the next step without further purification.
Protocol 2: Esterification with (±)-α-cyano-3-phenoxy-4-fluorobenzyl alcohol
This protocol describes the esterification of the synthesized acid chloride with the target alcohol to produce the final pyrethroid ester.
Materials:
-
3-[2-chloro-2-(4-chlorophenyl)ethenyl]-2,2-dimethylcyclopropanecarbonyl chloride (from Protocol 1)
-
(±)-α-cyano-3-phenoxy-4-fluorobenzyl alcohol
-
Pyridine
-
Toluene
-
Magnetic stirrer and heating mantle
-
Separatory funnel
-
Drying agent (e.g., anhydrous magnesium sulfate)
-
Rotary evaporator
Procedure:
-
Dissolve the crude acid chloride in toluene in a clean, dry reaction flask equipped with a magnetic stirrer.
-
Add an equimolar amount of (±)-α-cyano-3-phenoxy-4-fluorobenzyl alcohol to the solution.
-
Add a slight excess (approximately 1.1 molar equivalents) of pyridine to the reaction mixture to act as an acid scavenger.
-
Heat the reaction mixture to 60°C and stir for 4 hours.[1]
-
After cooling to room temperature, transfer the reaction mixture to a separatory funnel.
-
Wash the organic phase sequentially with water, dilute hydrochloric acid (to remove pyridine), and finally with a saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude ester.
-
The final product can be further purified by column chromatography if necessary.
Mandatory Visualization
Experimental Workflow
Caption: Workflow for the two-step esterification process.
Chemical Reaction Pathway
Caption: Overall chemical transformation for the esterification step.
References
Application Notes and Protocols for the Metabolic Study of Pyrethroids Using Permethrin as a Model Compound
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the methodologies used to study the metabolism of pyrethroid insecticides, with a focus on permethrin. The protocols detailed below are based on established in vitro and in vivo experimental models and are intended to guide researchers in designing and conducting their own metabolic studies.
Introduction to Pyrethroid Metabolism
Pyrethroids, a major class of synthetic insecticides, undergo extensive metabolism in mammals, primarily in the liver. This metabolic transformation is a critical detoxification process that reduces the potential for neurotoxicity. The two primary metabolic pathways for pyrethroids like permethrin are hydrolysis of the central ester linkage and oxidation at various positions on the molecule. These reactions are catalyzed by carboxylesterases (CES) and cytochrome P450 (CYP) enzymes, respectively. The resulting metabolites are more polar and are readily excreted from the body. Understanding these metabolic pathways is crucial for assessing the safety and potential for drug-drug interactions of this important class of insecticides.
Metabolic Pathways of Permethrin
The metabolism of permethrin, which exists as cis- and trans-isomers, proceeds through two main routes:
-
Ester Hydrolysis: Carboxylesterases cleave the ester bond of permethrin, yielding 3-phenoxybenzyl alcohol (3-PBAlc) and 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropane carboxylic acid (DCCA). The trans-isomer of permethrin is generally hydrolyzed at a much faster rate than the cis-isomer.
-
Oxidative Metabolism: Cytochrome P450 enzymes introduce hydroxyl groups at various positions on the permethrin molecule. A key oxidative metabolite of cis-permethrin is 4'-hydroxy cis-permethrin. 3-PBAlc, a product of hydrolysis, can be further oxidized by alcohol and aldehyde dehydrogenases to 3-phenoxybenzaldehyde (PBAld) and then to 3-phenoxybenzoic acid (3-PBA), a common biomarker for pyrethroid exposure.[1][2]
The interplay between these pathways determines the overall rate of detoxification and the profile of metabolites produced.
References
Application Notes and Protocols for the Derivatization of Diclofensine (C14H14Cl2O2) for Improved Analytical Detection
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the chemical derivatization of Diclofensine (C14H14Cl2O2), a triple monoamine reuptake inhibitor, to enhance its analytical detection by Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). Due to its chemical structure, containing a secondary amine, direct analysis of Diclofensine can be challenging. Derivatization improves volatility, thermal stability, and chromatographic behavior, leading to increased sensitivity and more robust analytical methods.[1][2][3] The following sections detail derivatization strategies, experimental protocols, and expected analytical improvements.
Introduction to Derivatization of Diclofensine
Diclofensine is a tetrahydroisoquinoline derivative that acts as a potent inhibitor of dopamine, norepinephrine, and serotonin reuptake.[4][5] Accurate and sensitive quantification of Diclofensine in various biological matrices is crucial for pharmacokinetic, pharmacodynamic, and toxicological studies in drug development.
The presence of a secondary amine functional group in the Diclofensine molecule makes it a suitable candidate for derivatization.[1][6] Chemical derivatization can overcome common analytical challenges associated with secondary amines, such as poor peak shape and low detector response in GC and HPLC analysis.[1][7] By converting the polar secondary amine into a less polar and more volatile derivative, significant improvements in analytical sensitivity and selectivity can be achieved.[2][8]
This application note focuses on two primary derivatization strategies:
-
Acylation with Trifluoroacetic Anhydride (TFAA) for GC-MS analysis.
-
Dansylation with Dansyl Chloride for HPLC analysis with fluorescence detection.
Expected Improvements in Analytical Detection
Derivatization is expected to significantly enhance the analytical detection of Diclofensine. The following table summarizes the anticipated quantitative improvements based on established principles of amine derivatization.
| Parameter | Without Derivatization | With Derivatization (Expected) | Rationale for Improvement |
| Limit of Detection (LOD) | Moderate | Low (ng/mL to pg/mL range) | Increased detector response and reduced baseline noise. |
| Limit of Quantification (LOQ) | Moderate | Low (ng/mL to pg/mL range) | Improved signal-to-noise ratio allowing for precise measurement at lower concentrations.[9] |
| Peak Shape | Tailing may be observed | Symmetrical and sharp peaks | Reduced interaction of the polar amine with the analytical column.[1] |
| Volatility (for GC) | Low | High | Conversion of the polar amine to a non-polar, more volatile derivative.[2] |
| Thermal Stability (for GC) | Moderate | High | Derivatized compound is more stable at higher temperatures in the GC inlet and column.[8] |
| Sensitivity (HPLC-Fluorescence) | Not applicable (no native fluorescence) | High | Introduction of a highly fluorescent dansyl group. |
Experimental Protocols
Disclaimer: The following protocols are based on general methods for the derivatization of secondary amines and have not been specifically optimized for Diclofensine. It is highly recommended to optimize the reaction conditions (e.g., reagent concentration, temperature, and time) for your specific analytical requirements.
Protocol 1: Acylation of Diclofensine with TFAA for GC-MS Analysis
This protocol describes the formation of a trifluoroacetyl derivative of Diclofensine, which is more volatile and thermally stable, making it suitable for GC-MS analysis.[2]
Materials:
-
Diclofensine standard or sample extract
-
Trifluoroacetic Anhydride (TFAA)
-
Ethyl Acetate (anhydrous)
-
Pyridine (anhydrous)
-
Nitrogen gas supply
-
Heater block
-
GC vials with inserts
Procedure:
-
Sample Preparation: Evaporate an aliquot of the sample extract containing Diclofensine to dryness under a gentle stream of nitrogen at 40-50°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of ethyl acetate.
-
Derivatization Reaction:
-
Add 50 µL of TFAA to the reconstituted sample.
-
Add 10 µL of pyridine to act as a catalyst.
-
Cap the vial tightly and vortex for 30 seconds.
-
-
Incubation: Heat the reaction mixture at 60°C for 30 minutes in a heater block.
-
Evaporation: After incubation, cool the vial to room temperature and evaporate the excess reagent and solvent to dryness under a gentle stream of nitrogen.
-
Reconstitution for Analysis: Reconstitute the dried derivative in 100 µL of ethyl acetate or a suitable solvent for GC-MS injection.
-
Analysis: Inject an aliquot of the reconstituted sample into the GC-MS system.
GC-MS Parameters (Suggested Starting Conditions):
-
Column: HP-5MS (or equivalent), 30 m x 0.25 mm i.d., 0.25 µm film thickness
-
Injector Temperature: 250°C
-
Oven Program: Initial temperature 150°C, hold for 1 min, ramp to 280°C at 20°C/min, hold for 5 min.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
MS Ionization: Electron Ionization (EI) at 70 eV.
-
MS Scan Range: m/z 50-550.
Protocol 2: Dansylation of Diclofensine for HPLC-Fluorescence Analysis
This protocol describes the derivatization of Diclofensine with Dansyl Chloride to produce a highly fluorescent derivative suitable for sensitive detection by HPLC with a fluorescence detector.
Materials:
-
Diclofensine standard or sample extract
-
Dansyl Chloride solution (1 mg/mL in acetone)
-
Sodium Bicarbonate buffer (0.1 M, pH 9.5)
-
Acetonitrile
-
Heater block or water bath
-
HPLC vials
Procedure:
-
Sample Preparation: Pipette an aliquot of the sample extract containing Diclofensine into a reaction vial.
-
pH Adjustment: Add 200 µL of sodium bicarbonate buffer (pH 9.5) to the sample.
-
Derivatization Reaction:
-
Add 100 µL of Dansyl Chloride solution to the vial.
-
Vortex the mixture for 1 minute.
-
-
Incubation: Heat the reaction mixture at 60°C for 45 minutes in a heater block or water bath.
-
Quenching: After incubation, cool the vial to room temperature and add 50 µL of a quenching reagent (e.g., a primary or secondary amine solution like proline) to react with the excess Dansyl Chloride. Vortex for 30 seconds.
-
Analysis: Inject an aliquot of the reaction mixture directly into the HPLC system.
HPLC-Fluorescence Parameters (Suggested Starting Conditions):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
-
Start with 40% acetonitrile and increase to 90% over 15 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Fluorescence Detector:
-
Excitation Wavelength (λex): ~340 nm
-
Emission Wavelength (λem): ~525 nm
-
Visualizations
Experimental Workflow for Diclofensine Derivatization
Caption: General experimental workflow for the derivatization of Diclofensine.
Mechanism of Action of Diclofensine
Caption: Mechanism of action of Diclofensine as a triple reuptake inhibitor.
References
- 1. researchgate.net [researchgate.net]
- 2. jfda-online.com [jfda-online.com]
- 3. researchgate.net [researchgate.net]
- 4. Diclofensine [medbox.iiab.me]
- 5. digitalcommons.lib.uconn.edu [digitalcommons.lib.uconn.edu]
- 6. Derivatization of secondary amines with 2-naphthalene-sulfonyl chloride for high-performance liquid chromatographic analysis of spectinomycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. thermoscientific.fr [thermoscientific.fr]
- 8. researchgate.net [researchgate.net]
- 9. Determination of diclofenac in pharmaceutical preparations by voltammetry and gas chromatography methods - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for C14H14Cl2O2 as a Reference Standard in Pesticide Analysis
Chemical Name: 3-[2-chloro-2-(4-chlorophenyl)ethenyl]-2,2-dimethylcyclopropanecarboxylic acid Molecular Formula: C14H14Cl2O2 CAS Number: 73610-74-9
Introduction
3-[2-chloro-2-(4-chlorophenyl)ethenyl]-2,2-dimethylcyclopropanecarboxylic acid, a key metabolite of the widely used synthetic pyrethroid insecticide cypermethrin, serves as a critical reference standard in environmental and toxicological analysis. Accurate quantification of cypermethrin residues and its breakdown products is essential for monitoring environmental contamination, assessing human exposure, and ensuring food safety. This document provides detailed application notes and experimental protocols for the use of this compound as a reference standard in the analysis of pesticide residues.
Application Notes
The primary application of this compound as a reference standard is in the chromatographic analysis of cypermethrin metabolites. Due to its structural relationship with the parent compound, it is an ideal marker for assessing exposure to cypermethrin. Analytical methods often involve the simultaneous determination of the parent cypermethrin and its major metabolites, including the cis- and trans-isomers of 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropane carboxylic acid (DCCA) and 3-phenoxybenzoic acid (3-PBA).
Reference standards of this compound are utilized for:
-
Method Development and Validation: Establishing and validating analytical methods for the detection and quantification of cypermethrin metabolites in various matrices such as soil, water, food products, and biological samples (e.g., urine, blood, tissue).
-
Calibration: Preparing calibration curves to determine the concentration of the analyte in unknown samples.
-
Quality Control: As a component in quality control samples to ensure the accuracy and precision of the analytical run.
Experimental Protocols
The following are generalized protocols for the analysis of this compound in different matrices, based on established analytical methodologies. Specific parameters may require optimization depending on the laboratory instrumentation and sample matrix.
Protocol 1: Analysis of this compound in Water Samples by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines the extraction and analysis of this compound from water samples.
1. Sample Preparation and Extraction:
- To a 100 mL water sample, add a suitable internal standard.
- Acidify the sample to pH 2 with a strong acid (e.g., HCl).
- Perform liquid-liquid extraction (LLE) with a suitable organic solvent (e.g., dichloromethane or a hexane/diethyl ether mixture).
- Collect the organic phase and dry it over anhydrous sodium sulfate.
- Evaporate the solvent to near dryness under a gentle stream of nitrogen.
2. Derivatization (if necessary):
- For improved chromatographic performance and sensitivity, the carboxylic acid group of this compound can be derivatized to a more volatile ester (e.g., methyl or pentafluorobenzyl ester). This is a common practice for the analysis of acidic metabolites by GC.
3. GC-MS Analysis:
- Gas Chromatograph (GC) Conditions:
- Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
- Injector Temperature: 250 °C
- Oven Temperature Program: Start at 60 °C, hold for 1 minute, then ramp to 280 °C at a rate of 10-20 °C/min, and hold for 5-10 minutes.
- Carrier Gas: Helium at a constant flow rate.
- Mass Spectrometer (MS) Conditions:
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity. Key ions for this compound and its derivative should be monitored.
4. Quantification:
- Prepare a series of calibration standards of the this compound reference material in a suitable solvent.
- Analyze the calibration standards using the same GC-MS method.
- Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration.
- Determine the concentration of this compound in the sample extract from the calibration curve.
Protocol 2: Analysis of this compound in Soil and Sediment by GC-MS
This protocol is adapted for the analysis of this compound in solid environmental matrices.
1. Sample Preparation and Extraction:
- Weigh 10-20 g of the homogenized soil or sediment sample into a centrifuge tube.
- Add a known amount of internal standard.
- Extract the sample with an appropriate solvent system (e.g., acetone/hexane mixture) using ultrasonication or mechanical shaking.
- Centrifuge the sample and collect the supernatant.
- Repeat the extraction process twice more and combine the supernatants.
- Concentrate the combined extract to a small volume.
2. Clean-up:
- Perform a clean-up step using solid-phase extraction (SPE) with a silica or Florisil cartridge to remove interfering matrix components.
- Elute the analyte from the SPE cartridge with a suitable solvent mixture.
- Evaporate the eluate to dryness and reconstitute in a small volume of a suitable solvent for GC-MS analysis.
3. GC-MS Analysis and Quantification:
- Follow the GC-MS analysis and quantification steps as described in Protocol 1.
Quantitative Data
The following tables summarize typical quantitative data for the analysis of cypermethrin and its metabolites, including compounds structurally similar to this compound, using chromatographic methods. These values are indicative and may vary depending on the specific method, instrument, and matrix.
Table 1: Method Validation Parameters for Cypermethrin and its Metabolites in Various Matrices.
| Analyte | Matrix | Method | LOD | LOQ | Recovery (%) | Linearity (r²) | Reference |
| Cypermethrin | Fat Tissue | GC-MS | 0.0052 mg/kg | 0.015 mg/kg | 81.5 - 98.6 | 0.9997 | [1] |
| Deltamethrin | Fat Tissue | GC-MS | 0.014 mg/kg | 0.044 mg/kg | 81.5 - 98.6 | 0.9999 | [1] |
| Cypermethrin | Fish | GC-MS | - | 5-10 µg/kg | 63 - 129 | - | [2] |
| Cypermethrin | Sediment | GC/MSD | 0.03 ppb | 0.10 ppb | - | - | [3] |
| cis-Cl2CA | Hair | GC-MS | 4.0 pg/mg | - | >84.8 | >0.99 | [4] |
| trans-Cl2CA | Hair | GC-MS | 3.9 pg/mg | - | >87.2 | >0.99 | [4] |
| 3-PBA | Hair | GC-MS | 1.0 pg/mg | - | >96.4 | >0.99 | [4] |
LOD: Limit of Detection; LOQ: Limit of Quantitation; Cl2CA: 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropane carboxylic acid; 3-PBA: 3-phenoxybenzoic acid.
Visualizations
Experimental Workflow for Pesticide Residue Analysis
The following diagram illustrates a typical experimental workflow for the analysis of this compound as a pesticide metabolite reference standard.
A generalized workflow for the analysis of this compound.
Logical Relationship of Cypermethrin and its Metabolites
The diagram below shows the relationship between the parent pesticide, cypermethrin, and its major metabolites, including the cyclopropane carboxylic acid derivative.
Metabolic breakdown of Cypermethrin.
References
- 1. Gas chromatography–mass spectrometry based sensitive analytical approach to detect and quantify non-polar pesticides accumulated in the fat tissues of domestic animals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and validation of a method for the analysis of pyrethroid residues in fish using GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. epa.gov [epa.gov]
- 4. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-[2-chloro-2-(4-chlorophenyl)ethenyl]-2,2-dimethyl cyclopropane carboxylic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 3-[2-chloro-2-(4-chlorophenyl)ethenyl]-2,2-dimethyl cyclopropane carboxylic acid, an important intermediate in the synthesis of pyrethroid insecticides.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis, providing potential causes and solutions in a question-and-answer format.
Issue 1: Low yield in the initial Friedel-Crafts acylation of methyl benzoate with p-chlorobenzoyl chloride.
-
Question: We are experiencing a low yield and formation of multiple byproducts during the Friedel-Crafts acylation step. What are the likely causes and how can we optimize this reaction?
-
Answer: Low yields in this step are often attributed to several factors:
-
Moisture: The Lewis acid catalyst (e.g., SnCl₄ or AlCl₃) is extremely sensitive to moisture, which will deactivate it and inhibit the reaction. Ensure all glassware is thoroughly dried and reagents and solvents are anhydrous.
-
Reaction Temperature: The reaction is typically exothermic. Running the reaction at too high a temperature can lead to the formation of side products. It is recommended to add the p-chlorobenzoyl chloride slowly at a reduced temperature (e.g., 0-5 °C) and then allow the reaction to proceed at room temperature.
-
Stoichiometry of the Catalyst: An insufficient amount of Lewis acid will result in an incomplete reaction. Conversely, a large excess can promote side reactions. A molar ratio of 1.1 to 1.2 equivalents of the Lewis acid catalyst to the p-chlorobenzoyl chloride is a good starting point.
-
Substrate Purity: Impurities in the starting materials can interfere with the reaction. Use high-purity p-chlorobenzoyl chloride and methyl benzoate.
-
Issue 2: Incomplete chlorination of the butyrolactone intermediate with PCl₅.
-
Question: Our chlorination of the 3,3-dimethyl-4-(p-chlorobenzoyl)methylbutyrolactone with phosphorus pentachloride (PCl₅) is not going to completion. What could be the issue?
-
Answer: Incomplete chlorination can be a result of the following:
-
PCl₅ Quality: Phosphorus pentachloride can hydrolyze upon exposure to air, losing its reactivity. Use fresh, high-quality PCl₅. Commercial samples can sometimes be yellowish due to contamination with hydrogen chloride, which can affect the reaction.[1]
-
Reaction Conditions: The reaction typically requires heating. Ensure the reaction mixture reaches the appropriate temperature (as specified in your protocol) and is maintained for a sufficient duration to ensure complete reaction. The reaction of PCl₅ with alcohols or carbonyl compounds can be complex, and ensuring adequate time for the reaction to proceed is crucial.
-
Side Reactions: PCl₅ is a strong chlorinating agent and can lead to undesired side reactions if not controlled properly. The reaction with tertiary alcohols, for instance, can have a complicated stereochemical outcome.[2] While not an alcohol, the lactone presents a complex substrate. Gradual addition of PCl₅ and careful temperature control are key.
-
Issue 3: Low yield during the dehydrochlorination and cyclization step.
-
Question: The yield of our desired cyclopropanecarboxylic acid methyl ester is low after reacting the dichloro-hexene methyl ester with a base like sodium methoxide. What can we do to improve this?
-
Answer: This intramolecular cyclization is a critical step, and low yields can be caused by:
-
Base Strength and Stoichiometry: A strong base is required for the dehydrochlorination. Ensure the sodium methoxide is anhydrous and used in a sufficient molar excess to drive the reaction to completion.
-
Reaction Temperature: The temperature needs to be carefully controlled. If the temperature is too low, the reaction may be slow or incomplete. If it is too high, it can promote the formation of elimination byproducts instead of the desired cyclization.
-
Solvent: The choice of solvent is important. Anhydrous methanol is commonly used for reactions with sodium methoxide. Ensure the solvent is dry.
-
Issue 4: Incomplete saponification of the methyl ester.
-
Question: We are having difficulty achieving complete hydrolysis of the 3-[2-chloro-2-(4-chlorophenyl)ethenyl]-2,2-dimethylcyclopropanecarboxylic acid methyl ester to the final carboxylic acid. What are the recommended conditions?
-
Answer: The saponification of sterically hindered esters can be challenging. To improve the yield:
-
Choice of Base and Solvent: A strong base like potassium hydroxide (KOH) or sodium hydroxide (NaOH) in a solvent mixture like methanol/water or ethanol/water is typically used. The use of an alcoholic solvent helps to solubilize the ester.[3]
-
Reaction Temperature and Time: This reaction often requires heating under reflux for several hours to go to completion. Monitor the reaction by a suitable method (e.g., TLC or GC) to determine the necessary reaction time.
-
Phase Transfer Catalysis: For very hindered esters, a phase-transfer catalyst (PTC) can be employed to accelerate the reaction. The PTC helps to transfer the hydroxide ions from the aqueous phase to the organic phase where the ester is located.
-
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for 3-[2-chloro-2-(4-chlorophenyl)ethenyl]-2,2-dimethyl cyclopropane carboxylic acid?
A1: The preparation method generally involves a multi-step synthesis. It starts with the reaction of p-chlorobenzoyl chloride and methyl benzoate in the presence of a Lewis acid like SnCl₄ to form a butyrolactone intermediate. This intermediate is then treated with a halogenating agent such as PCl₅ in methanol. The resulting product undergoes dehydrochlorination and cyclization with a base like sodium alkoxide to yield the methyl ester of the target molecule. The final step is the saponification of the methyl ester, followed by acidification to obtain the desired cyclopropanecarboxylic acid.[1]
Q2: Are there alternative synthetic routes that might offer a higher yield?
A2: Yes, an alternative two-stage process has been described starting from 3-chloro-3-(4-chlorophenyl)propenal and chloromethyl isopropyl ketone. This process involves the formation of a trichloro-hexenone intermediate, which is then cyclized and hydrolyzed. A patent for this method reports a high yield of 94% for the final hydrolysis step.
Q3: What are the typical purification methods for the final product?
A3: The final product, being a carboxylic acid, can be purified by extraction and crystallization. After the saponification and acidification step, the product is typically extracted into an organic solvent. The solvent is then removed, and the crude product can be recrystallized from a suitable solvent or solvent mixture to achieve high purity.
Q4: How can the formation of byproducts be minimized throughout the synthesis?
A4: Minimizing byproducts requires careful control of reaction conditions at each step. Key strategies include:
-
Using high-purity, anhydrous reagents and solvents.
-
Maintaining strict temperature control, especially during exothermic reactions.
-
Ensuring the correct stoichiometry of reagents and catalysts.
-
Monitoring the reaction progress to avoid prolonged reaction times that can lead to decomposition or side reactions.
Data Presentation
The following table summarizes reported yields for key steps in the synthesis of the target molecule and its close analogs. This data can be used as a benchmark for optimizing your experimental conditions.
| Reaction Step | Reagents | Conditions | Reported Yield (%) | Reference Compound |
| Esterification | 3-formyl-2,2-dimethyl-cyclopropane-1-carboxylic acid ethyl ester, Dichloromethane derivative, Base | -50°C to +50°C | 88.6 | 3-(2,2-dichloro-vinyl)-2,2-dimethylcyclopropane-1-carboxylic acid ethyl ester |
| Hydrolysis | 4,4-Dimethyl-1,3,6-trichloro-1-(4-chlorophenyl)-1-hexen-5-one | 45% Sodium hydroxide solution in methanol | 94 | cis/trans-3-(Z-2-chloro-2-(4-chlorophenyl)vinyl-2,2-dimethyl-cyclopropanecarboxylic acid |
| Saponification | Methyl benzoate, LiOH, water in THF | Room temperature | 88 | Benzoic acid |
| Saponification | Ethyl 2-fluoropentanoate, 1M NaOH in methanol/water | Room temperature, 5 hours | 99 | 2-fluoropentanoic acid[3] |
Experimental Protocols
Protocol 1: Saponification of Methyl Ester to Carboxylic Acid
This protocol provides a general procedure for the hydrolysis of the methyl ester precursor.
-
Dissolution: Dissolve the 3-[2-chloro-2-(4-chlorophenyl)ethenyl]-2,2-dimethylcyclopropanecarboxylic acid methyl ester in a suitable alcoholic solvent such as methanol or ethanol.
-
Addition of Base: Add an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide (typically 2-3 molar equivalents), to the solution of the ester.
-
Reaction: Heat the reaction mixture to reflux and maintain it at this temperature for several hours. The progress of the reaction should be monitored using an appropriate analytical technique like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the alcoholic solvent under reduced pressure.
-
Acidification: Dilute the remaining aqueous solution with water and acidify it with a mineral acid (e.g., concentrated HCl) to a pH of about 2-3. This will precipitate the carboxylic acid.
-
Extraction: Extract the precipitated carboxylic acid into a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and evaporate the solvent to obtain the crude carboxylic acid. The product can be further purified by recrystallization.
Visualizations
Diagram 1: General Synthesis Workflow
Caption: General four-step synthesis workflow.
Diagram 2: Troubleshooting Logic for Low Yield
Caption: Troubleshooting flowchart for low yield issues.
References
C14H14Cl2O2 (Mitotane) Purification Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of C14H14Cl2O2 (Mitotane).
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in purifying Mitotane?
A1: The primary challenges in purifying Mitotane stem from its physicochemical properties:
-
Poor Aqueous Solubility: Mitotane is practically insoluble in water (0.1 mg/L), which can complicate purification methods that involve aqueous phases.[1][2][3]
-
High Lipophilicity: With a high log P value of 6, Mitotane is very non-polar, affecting its solubility in common solvents and its behavior in chromatographic systems.[1][2][3]
-
Presence of Enantiomers: Mitotane exists as a racemic mixture of S-(-)-mitotane and R-(+)-mitotane. For studies requiring specific enantiomers, chiral separation is necessary, which adds a layer of complexity to the purification process.[4][5]
-
Potential for Impurities: Impurities can arise from the synthesis process, such as the precursor o,p'-DDT, or from degradation, leading to metabolites like o,p'-DDE and o,p'-DDA.[6][7][8]
Q2: What are the common methods for purifying Mitotane?
A2: The most common methods for the purification and analysis of Mitotane are:
-
High-Performance Liquid Chromatography (HPLC): Primarily reversed-phase HPLC with UV detection is used for quantification and purity assessment.[8][9][10][11]
-
Gas Chromatography (GC): GC coupled with mass spectrometry (MS) or electron capture detection (ECD) is also a well-established method for Mitotane analysis.[12]
-
Recrystallization: This technique is employed to purify the solid compound, often as a final step in the synthesis.[7] Recrystallization from microemulsions has been shown to improve the dissolution rate of Mitotane.[1]
Q3: What are the key impurities to look for when purifying Mitotane?
A3: The main substances to be aware of as potential impurities are:
-
o,p'-DDT (1-(2-chlorophenyl)-1-(4-chlorophenyl)-2,2,2-trichloroethane): The synthetic precursor to Mitotane.[6]
-
o,p'-DDE (1,1-(o,p'-dichlorodiphenyl)-2,2-dichloroethene): A major metabolite.[7][8]
-
o,p'-DDA (1,1-(o,p'-dichlorodiphenyl) acetic acid): Another significant metabolite.[7][8]
Troubleshooting Guides
HPLC Purification and Analysis
| Issue | Potential Cause | Troubleshooting Steps |
| Poor Peak Shape (Tailing or Fronting) | - Inappropriate mobile phase pH- Column overload- Column degradation- Interaction with active sites on the stationary phase | - Adjust mobile phase composition. Given Mitotane's non-polar nature, a high percentage of organic solvent is expected.- Reduce sample concentration or injection volume.- Use a new or different C18 column.- Employ an end-capped column to minimize silanol interactions. |
| Poor Resolution Between Mitotane and Impurities | - Mobile phase composition is not optimal.- Inappropriate column chemistry. | - Optimize the mobile phase gradient or isocratic composition. Experiment with different organic modifiers (e.g., acetonitrile vs. methanol).- Try a different stationary phase (e.g., a different C18 column or a phenyl-hexyl column). |
| Inconsistent Retention Times | - Fluctuation in mobile phase composition.- Temperature variations.- Column equilibration issues. | - Ensure proper mixing and degassing of the mobile phase.- Use a column oven to maintain a consistent temperature.- Ensure the column is fully equilibrated with the mobile phase before each injection. |
| Low Signal Intensity | - Low sample concentration.- Incorrect detection wavelength. | - Concentrate the sample if possible.- Ensure the UV detector is set to an appropriate wavelength for Mitotane (typically around 226-230 nm).[8][10][11] |
Recrystallization
| Issue | Potential Cause | Troubleshooting Steps |
| Oiling Out (Compound separates as a liquid instead of crystals) | - Solvent is too non-polar for the compound at the cooling temperature.- Cooling the solution too quickly. | - Add a co-solvent to increase the polarity of the crystallization medium.- Allow the solution to cool slowly to room temperature before further cooling in an ice bath. |
| Poor Recovery/Yield | - The chosen solvent is too good a solvent for Mitotane, even at low temperatures.- Incomplete precipitation. | - Select a solvent system where Mitotane has high solubility at high temperatures and low solubility at low temperatures.- After cooling, allow sufficient time for crystallization to complete. Gently scratching the inside of the flask can sometimes induce crystallization. |
| Impurities Co-precipitate with the Product | - The solution is supersaturated with respect to both the product and the impurity.- Inefficient removal of impure mother liquor. | - Use a solvent system that selectively dissolves the impurities or the product.- Ensure thorough washing of the crystals with a small amount of cold, fresh solvent after filtration. |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC-UV) for Purity Analysis
This protocol is a generalized procedure based on common parameters found in the literature.[8][9][10][11]
1. Sample Preparation:
-
Accurately weigh a small amount of the purified Mitotane and dissolve it in a suitable organic solvent (e.g., methanol or acetonitrile) to a known concentration (e.g., 100 µg/mL).
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
2. HPLC System and Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water or methanol and water. A common starting point is a high percentage of the organic phase, such as 90:10 (v/v) acetonitrile:water.[8]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.[8]
-
Injection Volume: 20 µL.
3. Data Analysis:
-
Integrate the peak area of Mitotane and any impurity peaks.
-
Calculate the purity of the sample based on the relative peak areas.
Recrystallization for Purification
1. Solvent Selection:
-
Test the solubility of the crude Mitotane in various solvents at room temperature and at their boiling points. Ideal solvents will show high solubility at elevated temperatures and low solubility at room temperature or below. Common solvents for non-polar compounds include hexanes, ethanol, methanol, or mixtures thereof.
2. Dissolution:
-
Place the crude Mitotane in an Erlenmeyer flask.
-
Add a minimal amount of the chosen hot solvent to dissolve the solid completely.
3. Decolorization (if necessary):
-
If the solution is colored due to impurities, add a small amount of activated charcoal and heat the solution for a few minutes.
-
Hot filter the solution to remove the charcoal.
4. Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature.
-
Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.
5. Isolation and Drying:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals in a vacuum oven.
Quantitative Data Summary
Table 1: HPLC-UV Method Parameters for Mitotane Analysis
| Parameter | Method 1 | Method 2 | Method 3[8] |
| Linearity Range | 0.78 - 25 mg/L | 0.2 - 40 µg/mL | 1 - 50 mg/L |
| Limit of Detection (LOD) | 0.1 mg/L | Not Reported | 0.102 mg/L |
| Limit of Quantification (LOQ) | 0.78 mg/L | Not Reported | 0.310 mg/L |
| Recovery | >86.31% | Not Reported | ~95% |
| Precision (RSD%) | < 4.85% | Not Reported | Not Reported |
Visualizations
Caption: Workflow for HPLC-based purity analysis of Mitotane.
Caption: General workflow for the recrystallization of Mitotane.
References
- 1. The Challenging Pharmacokinetics of Mitotane: An Old Drug in Need of New Packaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Challenging Pharmacokinetics of Mitotane: An Old Drug in Need of New Packaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Development of mitotane lipid nanocarriers and enantiomers: two-in-one solution to efficiently treat adreno-cortical carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Two-dimensional chromatography for enantiomeric analysis of mitotane and its metabolite o,p′-DDA in patients with adren… [ouci.dntb.gov.ua]
- 6. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 7. encyclopedia.pub [encyclopedia.pub]
- 8. Determination of Mitotane (DDD) and Principal Metabolite by a Simple HPLC-UV Method and Its Validation in Human Plasma Samples [mdpi.com]
- 9. chromsoc.jp [chromsoc.jp]
- 10. Therapeutic drug monitoring of mitotane: Analytical assay and patient follow-up - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A high-pressure liquid chromatographic method for measuring mitotane [1,1-(o,p'-Dichlorodiphenyl)-2,2-dichloroethane] and its metabolite 1,1-(o,p'-Dichlorodiphenyl)-2,2-dichloroethene in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A simplified method for therapeutic drug monitoring of mitotane by gas chromatography-electron ionization-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Chromatography Troubleshooting
Welcome to our dedicated support center for resolving chromatography challenges. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common issues encountered during their experiments.
Topic: Overcoming Peak Tailing in C14H14Cl2O2 Chromatography
This guide focuses on troubleshooting peak tailing for the compound with the molecular formula this compound, identified as 3-[2-chloro-2-(4-chlorophenyl)ethenyl]-2,2-dimethyl cyclopropane carboxylic acid, an intermediate in the synthesis of the insecticide cypermethrin.
Understanding the Analyte: this compound
The primary cause of peak tailing for this compound is its carboxylic acid functional group. Carboxylic acids can interact with residual silanol groups on the surface of silica-based stationary phases, leading to secondary retention mechanisms and asymmetrical peaks.[1]
Key Chemical Properties:
| Property | Value |
| Molecular Formula | This compound |
| Chemical Name | 3-[2-chloro-2-(4-chlorophenyl)ethenyl]-2,2-dimethyl cyclopropane carboxylic acid |
| Predicted pKa | ~4.25[2][3][4] |
A pKa of approximately 4.25 indicates that the compound's ionization state is highly dependent on the mobile phase pH. At a pH above 4.25, the carboxylic acid will be deprotonated (anionic), making it more likely to interact with the stationary phase. At a pH below 4.25, it will be in its neutral, protonated form.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and why is it a problem?
A1: Peak tailing is a phenomenon in chromatography where the peak asymmetry factor is greater than 1, resulting in a "tail" on the backside of the peak. This distortion can lead to inaccurate peak integration, reduced resolution between adjacent peaks, and compromised overall analytical accuracy.[1]
Q2: What are the most common causes of peak tailing for acidic compounds like this compound?
A2: The most common causes include:
-
Secondary Interactions: Interaction of the ionized carboxylic acid with active silanol groups on the silica stationary phase.[1]
-
Inappropriate Mobile Phase pH: A mobile phase pH close to or above the analyte's pKa will lead to its ionization.
-
Column Overload: Injecting too much sample can saturate the stationary phase.[1]
-
Extra-column Volume: Excessive tubing length or dead volume in the system can cause band broadening and tailing.[2]
-
Column Contamination or Degradation: Accumulation of contaminants or degradation of the stationary phase can create active sites for secondary interactions.
Q3: How does mobile phase pH affect the peak shape of this compound?
A3: The mobile phase pH is critical. To ensure the carboxylic acid is in its neutral, non-ionized form and minimize interaction with the stationary phase, the pH should be adjusted to at least 1.5 to 2 pH units below the compound's pKa. For this compound with a pKa of ~4.25, a mobile phase pH between 2.25 and 2.75 is recommended.
Q4: Can the choice of column affect peak tailing?
A4: Yes, the column is a significant factor. Modern, high-purity silica columns with end-capping are designed to have fewer accessible silanol groups, which reduces the potential for secondary interactions with acidic analytes.
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving peak tailing issues for this compound.
Logical Troubleshooting Workflow
Caption: A step-by-step workflow for troubleshooting peak tailing.
Experimental Protocols
This protocol details the steps to optimize the mobile phase pH to minimize peak tailing for this compound.
Objective: To protonate the carboxylic acid group of the analyte to reduce its interaction with the stationary phase.
Materials:
-
HPLC grade water
-
HPLC grade acetonitrile or methanol
-
Formic acid (or other suitable acid like phosphoric acid)
-
pH meter
Procedure:
-
Prepare the aqueous portion of the mobile phase: For a 1 L solution, start with approximately 950 mL of HPLC grade water.
-
Adjust the pH: While stirring, add formic acid dropwise until the pH of the aqueous solution is between 2.5 and 3.0. Use a calibrated pH meter to monitor the pH.
-
Bring to final volume: Once the desired pH is reached, add HPLC grade water to bring the total volume to 1 L.
-
Filter and degas: Filter the aqueous mobile phase through a 0.45 µm filter and degas using sonication or vacuum filtration.
-
Prepare the final mobile phase: Mix the pH-adjusted aqueous phase with the organic modifier (e.g., acetonitrile) in the desired ratio for your separation.
-
Equilibrate the column: Flush the column with the new mobile phase for at least 15-20 column volumes before injecting the sample.
Expected Outcome: A significant improvement in peak symmetry for this compound.
This protocol helps determine if peak tailing is caused by injecting too much sample.
Objective: To assess the effect of sample concentration on peak shape.
Procedure:
-
Prepare a dilution series: Prepare a series of dilutions of your this compound standard or sample. A 1:2, 1:5, and 1:10 dilution are good starting points.
-
Inject the samples: Inject the original and each diluted sample onto the HPLC system using the same method.
-
Analyze the chromatograms: Compare the peak shape and tailing factor for this compound in each chromatogram.
Data Analysis:
| Sample | Concentration (µg/mL) | Tailing Factor |
| Original | 100 | 2.1 |
| 1:2 Dilution | 50 | 1.5 |
| 1:5 Dilution | 20 | 1.1 |
| 1:10 Dilution | 10 | 1.0 |
Interpretation: If the tailing factor decreases significantly with dilution, as shown in the table above, column overload is a likely cause of the peak tailing.
Signaling Pathway of the Problem
The following diagram illustrates the chemical interactions at the stationary phase surface that lead to peak tailing for this compound.
Caption: Analyte-stationary phase interactions leading to peak tailing.
References
Matrix effects in the analysis of C14H14Cl2O2 in soil samples
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding matrix effects encountered during the analysis of C14H14Cl2O2 compounds, such as Dichlorodiphenyldichloroethane (DDD) and Dichlorodiphenyldichloroethylene (DDE), in soil samples.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in the context of soil analysis?
A1: Matrix effects are the alteration of an analytical instrument's response for a target analyte due to the presence of co-extracted, interfering compounds from the sample matrix (in this case, soil).[1][2][3] These effects can manifest as either signal suppression (a lower response) or signal enhancement (a higher response), leading to inaccurate quantification of the analyte.[1][4] In gas chromatography (GC), signal enhancement can occur when matrix components block active sites in the injector port, preventing the thermal degradation of target analytes.[1][2]
Q2: Why is soil a particularly challenging matrix?
A2: Soil is a highly complex and variable matrix containing a wide range of organic matter (humic and fulvic acids), minerals, clays, and moisture.[5][6] The composition of soil can significantly impact extraction efficiency and the types of interfering compounds that are co-extracted with the target analyte.[5][6] Properties like organic carbon content, clay percentage, and cation exchange capacity can influence analyte recovery and the severity of matrix effects.[5]
Q3: How can I determine if my analysis is impacted by matrix effects?
A3: The most common method is to compare the slope of a calibration curve prepared in a pure solvent with the slope of a matrix-matched calibration curve (prepared in a blank soil extract).[7][8] A significant difference between the two slopes indicates the presence of matrix effects. The matrix effect (ME) can be quantified using the formula: ME (%) = [(Slopematrix / Slopesolvent) - 1] x 100.
Q4: What is a matrix-matched calibration and why is it recommended?
A4: A matrix-matched calibration involves preparing calibration standards in an extract from a blank soil sample that is free of the target analyte.[7][8][9] This approach helps to compensate for matrix effects because the standards and the samples are affected by the interfering co-extractives in the same way.[10] Regulatory guidelines often recommend or require the use of matrix-matched calibration for the analysis of pesticide residues in complex matrices.[9][11]
Q5: Are there alternatives to matrix-matched calibration?
A5: Yes. Other strategies include:
-
Sample Dilution: Diluting the sample extract can reduce the concentration of interfering compounds, thereby minimizing their impact on the analyte signal.[12] In some cases where the matrix effect is severe, dilution can paradoxically improve detection limits.[12]
-
Improved Cleanup: Incorporating additional cleanup steps after extraction, such as dispersive solid-phase extraction (d-SPE), can remove a significant portion of matrix components.[4][12]
-
Use of Analyte Protectants (for GC): Adding "analyte protectants" to both standards and sample extracts can help equalize the response between the two by minimizing interaction with active sites in the GC system.[7]
-
Isotope Dilution: Using isotopically labeled internal standards that behave chemically like the analyte can effectively compensate for matrix effects.[13]
Troubleshooting Guide
| Issue / Observation | Possible Cause(s) | Recommended Solution(s) |
| Poor Analyte Recovery (<70%) | 1. Inefficient extraction from the soil matrix. 2. Analyte degradation during extraction or cleanup. 3. Strong analyte adsorption to soil particles (especially in high clay or organic carbon soils).[5] | 1. Optimize the extraction solvent and shaking/vortexing time. 2. Check the pH of the extraction solvent. 3. Ensure cleanup sorbents are not removing the target analyte. 4. Evaluate a different extraction method (e.g., modify the QuEChERS procedure).[4] |
| High Analyte Recovery (>120%) | 1. Significant signal enhancement due to matrix effects.[1] 2. Co-elution with an interfering compound that shares a characteristic ion. | 1. Implement matrix-matched calibration.[10] 2. Improve the cleanup step to remove the interfering compounds. 3. Dilute the sample extract and re-analyze.[12] 4. Confirm the peak using a second, different GC column or MS/MS transition. |
| Poor Reproducibility (High %RSD) | 1. Inhomogeneous soil sample. 2. Inconsistent sample preparation (extraction/cleanup). 3. Variable matrix effects between different samples.[12] | 1. Homogenize, sieve, and thoroughly mix soil samples before taking a subsample. 2. Automate sample preparation steps where possible to improve consistency.[14] 3. Analyze a blank matrix for every batch to monitor for background contamination. |
| Peak Tailing or Splitting in Chromatogram | 1. Active sites in the GC inlet liner or column. 2. Strong matrix components competing for active sites.[1] 3. Sample solvent is too strong for the initial mobile phase (LC).[8] | 1. Deactivate the GC inlet liner or use a liner with a gentle taper. 2. Perform regular maintenance on the GC inlet (replace liner, septum). 3. Use matrix-matched standards, which can help condition the system. 4. For LC, ensure the sample solvent is compatible with the initial mobile phase.[8] |
Quantitative Data Summary
The severity of matrix effects is often categorized based on the percentage of signal suppression or enhancement.
| Category | Matrix Effect (ME) Range | Interpretation |
| Soft Matrix Effect | -20% to +20% | No significant matrix effect; quantification with solvent-based standards may be acceptable.[4] |
| Medium Matrix Effect | -50% to -20% or +20% to +50% | Moderate signal suppression or enhancement; matrix-matched calibration is recommended.[4] |
| Strong Matrix Effect | < -50% or > +50% | Severe signal suppression or enhancement; mitigation strategies are necessary for accurate quantification.[4] |
Table 1: Classification of Matrix Effect Severity. Data sourced from common laboratory practices for pesticide analysis.[4]
Experimental Protocols & Visualizations
Protocol: Modified QuEChERS Extraction and Cleanup for Soil
This protocol is a general guideline for extracting this compound (e.g., DDD, DDE) from soil samples prior to GC-MS or LC-MS/MS analysis. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is widely adopted for pesticide residue analysis.[8]
1. Sample Preparation and Extraction: a. Weigh 10 g of homogenized soil into a 50 mL centrifuge tube.[4] b. Add 10 mL of deionized water and shake to create a slurry.[4] c. Fortify with internal standards if required. d. Add 10 mL of acetonitrile.[4] e. Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g Sodium Citrate). f. Shake vigorously for 1 minute and centrifuge at >1500 rcf for 5 minutes.[4]
2. Dispersive Solid-Phase Extraction (d-SPE) Cleanup: a. Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL microcentrifuge tube. b. The tube should contain d-SPE cleanup sorbents. For soil, a common combination is 150 mg anhydrous MgSO₄ (to remove water) and 25 mg PSA (Primary Secondary Amine, to remove organic acids). C18 may also be added to remove non-polar interferences.[4] c. Vortex for 30 seconds and centrifuge for 5 minutes.[4]
3. Final Extract Preparation: a. Transfer the cleaned supernatant to an autosampler vial. b. The extract is now ready for injection into a GC-MS or LC-MS/MS system.
Below is a workflow diagram illustrating this process.
Caption: Workflow for QuEChERS soil sample preparation.
Troubleshooting Logic for Matrix Effects
When unexpected quantitative results are obtained, a systematic approach is needed to identify the root cause. The following diagram outlines a decision-making process for troubleshooting issues potentially related to matrix effects.
References
- 1. researchgate.net [researchgate.net]
- 2. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Video: Analysis of Organochlorine Pesticides in a Soil Sample by a Modified QuEChERS Approach Using Ammonium Formate [jove.com]
- 5. Statistical evaluation of the influence of soil properties on recoveries and matrix effects during the analysis of pharmaceutical compounds and steroids by quick, easy, cheap, effective, rugged and safe extraction followed by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Matrix Effect Evaluation in GC/MS-MS Analysis of Multiple Pesticide Residues in Selected Food Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Matrix-Matched Pesticide Standard Curve Preparation - Protocol - OneLab [onelab.andrewalliance.com]
- 9. mdpi.com [mdpi.com]
- 10. Determination of matrix effects occurred during the analysis of organochlorine pesticides in agricultural products using GC-ECD - PMC [pmc.ncbi.nlm.nih.gov]
- 11. New approach for analysis of pesticide residues – secrets of science [shimadzu-webapp.eu]
- 12. youtube.com [youtube.com]
- 13. Compensation of matrix effects in gas chromatography–mass spectrometry analysis of pesticides using a combination of matrix matching and multiple isotopically labeled internal standards [agris.fao.org]
- 14. lcms.cz [lcms.cz]
Technical Support Center: Optimization of C14H14Cl2O2 (2,4-D) Esterification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the esterification of 2,4-dichlorophenoxyacetic acid (2,4-D), with the chemical formula C14H14Cl2O2 referring to a dimeric or otherwise derivatized form which is outside the common scope of simple esterification of the parent molecule C8H6Cl2O3. For the purpose of this guide, we will focus on the esterification of the fundamental 2,4-D molecule.
Troubleshooting Guide
This guide addresses common issues encountered during the esterification of 2,4-D.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive Catalyst: The acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) may be old or hydrated. | Use a fresh, anhydrous acid catalyst. For solid catalysts, ensure they are properly activated according to the manufacturer's instructions. |
| 2. Insufficient Reaction Time or Temperature: The reaction may not have reached equilibrium. | Increase the reaction time and/or temperature. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC). For thermally sensitive substrates, consider microwave-assisted heating which can accelerate the reaction at lower bulk temperatures.[1] | |
| 3. Reversible Reaction: The accumulation of water, a byproduct of the reaction, can shift the equilibrium back towards the reactants (Le Chatelier's principle). | Remove water as it is formed. This can be achieved by using a Dean-Stark apparatus for azeotropic removal of water with a suitable solvent (e.g., toluene), or by using a dehydrating agent. | |
| 4. Impure Reactants: The presence of water or other impurities in the 2,4-D or the alcohol can interfere with the reaction. | Ensure that both 2,4-D and the alcohol are of high purity and are anhydrous. | |
| Formation of Byproducts | 1. Ether Formation: At high temperatures, the alcohol can undergo dehydration to form an ether, especially with strong acid catalysts. | Use a milder catalyst or lower the reaction temperature. The use of solid acid catalysts like silica or zeolites can sometimes offer better selectivity. |
| 2. Decomposition of Reactants or Product: Prolonged exposure to high temperatures can lead to the degradation of the starting materials or the desired ester. | Optimize the reaction time and temperature to achieve a good conversion rate without causing significant degradation. | |
| Difficulty in Product Purification | 1. Incomplete Reaction: The presence of unreacted 2,4-D can complicate the purification process. | Drive the reaction to completion by using an excess of the alcohol and removing water. |
| 2. Catalyst Residue: The acid catalyst needs to be completely removed from the product. | Neutralize the reaction mixture with a weak base (e.g., sodium bicarbonate solution) and then perform an aqueous workup. For solid catalysts, simple filtration is usually sufficient. | |
| 3. Similar Boiling Points: The boiling point of the ester may be close to that of the alcohol or other impurities, making distillation challenging. | Use fractional distillation for components with close boiling points. Alternatively, column chromatography can be an effective purification method. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal catalyst for the esterification of 2,4-D?
A1: The choice of catalyst depends on the specific reaction conditions and desired outcome.
-
Strong mineral acids like sulfuric acid and p-toluenesulfonic acid are effective and commonly used for conventional heating methods.
-
Solid acid catalysts such as silica, clays, and zeolites are advantageous for solventless, microwave-assisted reactions, offering high yields and easier separation.[1]
Q2: What is the recommended molar ratio of 2,4-D to alcohol?
A2: To drive the equilibrium towards the product side, it is common practice to use the alcohol in excess. A molar ratio of 1:3 to 1:5 (2,4-D:alcohol) is often a good starting point. For solventless reactions, a near equimolar ratio (1:1) has been reported to be effective, especially under microwave irradiation.[1]
Q3: What are the optimal temperature and reaction time?
A3: These parameters are highly dependent on the chosen catalyst and heating method.
-
Conventional Heating: Temperatures typically range from 80°C to 150°C with reaction times of 2 to 6 hours.[1]
-
Microwave-Assisted Synthesis: This method can significantly reduce the reaction time to as little as 3 to 10 minutes at a power of 150-350 W.[1]
Q4: Can this reaction be performed without a solvent?
A4: Yes, solventless or "dry media" esterification of 2,4-D has been successfully performed using solid supports like silica, clays, and zeolites, often in combination with microwave irradiation. This approach is considered a greener alternative as it reduces solvent waste.[1]
Q5: How can I monitor the progress of the reaction?
A5: The progress of the esterification can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the 2,4-D spot and the appearance of the ester spot. For more quantitative analysis, Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) can be used.
Data Presentation
Table 1: Comparison of Conventional and Microwave-Assisted Esterification of 2,4-D with Various Alcohols on a Silica Support.
| Alcohol | Conventional Heating (100-150°C, 2-6 h) Yield (%) | Microwave Irradiation (150-350 W, 3-10 min) Yield (%) |
| Methanol | Not Reported | >95 |
| Ethanol | Not Reported | >95 |
| n-Propanol | Not Reported | >95 |
| n-Butanol | Not Reported | >95 |
| Isobutanol | Not Reported | >95 |
| n-Pentanol | Not Reported | >95 |
| Isopentanol | Not Reported | >95 |
Data adapted from a study on solventless esterification of 2,4-D.[1]
Experimental Protocols
Protocol 1: Synthesis of 2,4-D Butyl Ester (Conventional Heating)
This protocol is adapted from a patented procedure and is intended for laboratory-scale synthesis.
Materials:
-
2,4-Dichlorophenoxyacetic acid (2,4-D)
-
n-Butanol
-
Sulfuric acid (concentrated)
-
Toluene
-
5% Sodium hydroxide solution
-
Water (distilled or deionized)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Dean-Stark apparatus
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a Dean-Stark apparatus, combine 2,4-D, n-butanol, and toluene.
-
Slowly add concentrated sulfuric acid as the catalyst.
-
Heat the mixture to reflux and collect the water that azeotropes with toluene in the Dean-Stark trap.
-
Continue the reaction for 2-5 hours, monitoring the progress by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash with a 5% sodium hydroxide solution to neutralize the acid catalyst.
-
Wash the organic layer with water until the aqueous layer is neutral.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the toluene by distillation or using a rotary evaporator.
-
Purify the resulting 2,4-D butyl ester by vacuum distillation. A yield of over 98% has been reported for this procedure.
Mandatory Visualization
Caption: Experimental workflow for the esterification of 2,4-D.
Caption: Troubleshooting logic for low yield in 2,4-D esterification.
References
Troubleshooting C14H14Cl2O2 degradation during sample preparation
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering degradation of the molecule with the formula C14H14Cl2O2 during sample preparation and analysis. The following questions and answers address common issues and provide detailed protocols to minimize analyte loss and ensure data integrity.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I am observing significant loss of my compound (this compound) after sample preparation. What are the most likely causes?
A1: Degradation of chlorinated organic compounds like this compound during sample preparation can be attributed to several factors. The most common causes are:
-
Hydrolysis: The compound may be unstable at certain pH values. Exposure to strongly acidic or basic conditions during extraction or dilution can lead to cleavage of labile functional groups.
-
Oxidation: Many organic molecules are susceptible to oxidation, which can be initiated by exposure to air (oxygen), peroxides in solvents, or metal ions.
-
Photodegradation: Exposure to light, especially UV light, can provide the energy needed to break chemical bonds and degrade the analyte.[1][2]
-
Thermal Degradation: High temperatures used during sample processing steps like solvent evaporation can cause the compound to decompose.
-
Adsorption: The analyte may adsorb to the surface of glassware, plasticware, or chromatography columns, leading to apparent loss.
To identify the specific cause, a systematic investigation of your sample preparation workflow is recommended.
Q2: How can I systematically troubleshoot the degradation of this compound in my workflow?
A2: A logical approach to troubleshooting involves isolating and testing each step of your sample preparation protocol.
Caption: Plausible oxidative degradation pathways for this compound.
Prevention of Oxidative Degradation:
-
Use High-Purity Solvents: Ensure solvents are free of peroxides. Use freshly opened bottles or solvents specifically designated for HPLC or sensitive analyses.
-
De-gas Solvents: Remove dissolved oxygen from solvents by sparging with an inert gas like nitrogen or helium.
-
Use Antioxidants: In some cases, adding a small amount of an antioxidant (e.g., butylated hydroxytoluene (BHT) or ascorbic acid) to the sample or solvent can prevent oxidation. However, compatibility with the analytical method must be verified.
-
Work Under Inert Atmosphere: For highly sensitive compounds, sample preparation can be performed in a glove box under a nitrogen or argon atmosphere.
-
Minimize Exposure to Metal Ions: Use metal-free labware where possible, as metal ions can catalyze oxidation reactions.
Q5: My analytical results are inconsistent, and I suspect adsorption to my sample vials. How can I mitigate this issue?
A5: Adsorption to surfaces is a common problem, especially for hydrophobic or charged molecules at low concentrations.
Strategies to Minimize Adsorption:
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Use Silanized Glassware: Deactivated or silanized glass vials have a less active surface, reducing the potential for adsorption.
-
Polypropylene Vials: For some compounds, polypropylene vials may be a better choice than glass. However, be cautious of potential leaching of plasticizers from the plastic.
-
Increase Sample Concentration: If possible, working at higher concentrations can saturate the active sites on the container surface.
-
Modify Sample Diluent:
-
Adjust pH: If the compound is ionizable, adjusting the pH of the diluent to suppress ionization can reduce ionic interactions with glass surfaces.
-
Increase Organic Content: For hydrophobic compounds, increasing the percentage of organic solvent in the diluent can improve solubility and reduce adsorption.
-
-
Add a Displacing Agent: Adding a small amount of a structurally similar, but non-interfering, compound to the sample can competitively bind to active sites and prevent adsorption of the analyte.
By systematically evaluating these potential causes of degradation and implementing the suggested preventative measures, you can improve the accuracy and reliability of your analytical results for this compound.
References
- 1. Identification and characterization of forced degradation products of sertraline hydrochloride using UPLC, ultra-high-performance liquid Chromatography-Quadrupole-Time of flight mass spectrometry (UHPLC-Q-TOF/MS/MS) and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. employees.csbsju.edu [employees.csbsju.edu]
Technical Support Center: Resolution of C14H14Cl2O2 (Dichlorprop) Stereoisomers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the stereoisomeric resolution of C14H14Cl2O2, commonly known as Dichlorprop (DCPP).
Frequently Asked Questions (FAQs)
Q1: What are the stereoisomers of this compound and why is their separation important?
A1: this compound, or Dichlorprop, is a chiral herbicide that exists as two enantiomers: (R)-Dichlorprop and (S)-Dichlorprop. The herbicidal activity is primarily associated with the (R)-enantiomer.[1] Therefore, separating these stereoisomers is crucial for developing more effective and environmentally friendly herbicide formulations, as well as for regulatory and toxicological studies.
Q2: What are the primary analytical techniques for separating Dichlorprop stereoisomers?
A2: The most common and effective techniques for the enantioselective separation of Dichlorprop are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), both utilizing chiral stationary phases (CSPs).[2][3] Supercritical Fluid Chromatography (SFC) is also emerging as a powerful technique for chiral separations, offering advantages in speed and efficiency.[4]
Q3: What type of chiral stationary phases (CSPs) are recommended for HPLC separation of Dichlorprop?
A3: Polysaccharide-based CSPs, such as those derived from cellulose and amylose (e.g., Chiralcel® and Chiralpak® series), are widely used and have shown excellent results.[5][6][7] Cyclodextrin-based CSPs, like permethylated α-cyclodextrin, are also effective for resolving Dichlorprop enantiomers.[8] The choice of CSP will depend on the specific analytical requirements, such as mobile phase compatibility and desired resolution.
Q4: Is derivatization necessary for the analysis of Dichlorprop stereoisomers?
A4: For HPLC analysis, derivatization is not always necessary and direct separation of the enantiomers can be achieved. However, for GC analysis, derivatization of the carboxylic acid group is typically required to improve volatility and chromatographic performance.[9][10] Common derivatization methods include methylation or conversion to amides.[9][10] Chiral derivatization can also be employed for indirect separation on a non-chiral column, where the resulting diastereomers can be separated.[2]
Troubleshooting Guides
HPLC Troubleshooting
Issue 1: Poor or No Resolution of Enantiomers
-
Possible Cause: Inappropriate chiral stationary phase (CSP).
-
Solution: Screen different types of CSPs (polysaccharide-based, cyclodextrin-based) to find the one with the best selectivity for Dichlorprop.
-
-
Possible Cause: Suboptimal mobile phase composition.
-
Solution: Systematically vary the mobile phase composition. For normal-phase chromatography, adjust the ratio of the non-polar solvent (e.g., hexane) to the polar modifier (e.g., isopropanol, ethanol).[5] For reversed-phase, adjust the aqueous-organic ratio and the pH. The addition of a small amount of an acidic modifier like trifluoroacetic acid (TFA) can improve peak shape and resolution for acidic analytes like Dichlorprop.[5][11]
-
-
Possible Cause: Incorrect temperature.
-
Solution: Optimize the column temperature. Lower temperatures often increase enantioselectivity, but may also increase analysis time and backpressure.
-
Issue 2: Peak Tailing
-
Possible Cause: Secondary interactions between the acidic analyte (Dichlorprop) and the stationary phase.
-
Possible Cause: Column contamination or degradation.
-
Solution: Flush the column with a strong solvent recommended by the manufacturer. If the problem persists, consider using a guard column to protect the analytical column from strongly retained impurities. For immobilized polysaccharide-based CSPs, specific regeneration procedures may be available.[12][13]
-
-
Possible Cause: Column overloading.
-
Solution: Reduce the sample concentration or injection volume.[14]
-
Issue 3: Inconsistent Retention Times
-
Possible Cause: Inadequate column equilibration.
-
Solution: Ensure the column is thoroughly equilibrated with the mobile phase before each injection sequence. This is particularly important when changing mobile phase compositions.
-
-
Possible Cause: Fluctuations in mobile phase composition or flow rate.
-
Solution: Ensure the HPLC pump is functioning correctly and that the mobile phase is properly degassed and mixed.
-
-
Possible Cause: Temperature fluctuations.
-
Solution: Use a column oven to maintain a constant and stable temperature.
-
GC Troubleshooting
Issue 1: Poor Peak Shape (Tailing or Broadening)
-
Possible Cause: Incomplete derivatization.
-
Solution: Optimize the derivatization reaction conditions (reagent concentration, temperature, and time) to ensure complete conversion of Dichlorprop to its volatile derivative.[15]
-
-
Possible Cause: Active sites in the GC system (injector, column, detector).
-
Solution: Use a deactivated inlet liner and ensure the column is properly conditioned. Check for and eliminate any potential sources of activity in the system.
-
-
Possible Cause: Suboptimal carrier gas flow rate.
-
Solution: Optimize the carrier gas flow rate to achieve the best balance between resolution and analysis time.
-
Issue 2: Co-elution of Enantiomers
-
Possible Cause: Inappropriate chiral stationary phase.
-
Possible Cause: Incorrect temperature program.
-
Solution: Optimize the oven temperature program. A slower temperature ramp or an isothermal period at a specific temperature can often improve the separation of closely eluting enantiomers.
-
Experimental Protocols & Data
HPLC Method for Dichlorprop Enantiomer Resolution
| Parameter | Condition | Reference |
| Column | Chiralpak® IM (immobilized tris(3-chloro-4-methylphenylcarbamate) cellulose) | [5] |
| Mobile Phase | Hexane/Dichloromethane/Ethanol/Trifluoroacetic Acid (90:10:1:0.1, v/v/v/v) | [5] |
| Flow Rate | 1.0 mL/min | [5] |
| Detection | UV at 280 nm | [5] |
| Temperature | 25°C | [5] |
GC-MS Method for Dichlorprop Enantiomer Analysis (after derivatization)
| Parameter | Condition | Reference |
| Column | Agilent CP-Chirasil-Val (0.25 mm x 25 m, 0.08 µm film thickness) | [10] |
| Carrier Gas | Nitrogen at 60 kPa | [10] |
| Oven Program | 100°C (0.5 min), then 10°C/min to 150°C (1 min), then 2°C/min to 190°C (1 min) | [10] |
| Injector | Splitless (0.5 min) at 240°C | [10] |
| Detector | Mass Spectrometer | [9] |
Quantitative Data Summary
| Analytical Method | Parameter | Value | Reference |
| UPLC-Fluorescence | Resolution (Rs) | 2.6 | [2] |
| Limit of Detection (LOD) | 10 ng/mL | [2] | |
| Limit of Quantification (LOQ) | 50 ng/mL | [2] | |
| LC-MS/MS | Limit of Quantification (LOQ) | 4 ng/L for R- and S-DCPP | [8] |
Visualizations
References
- 1. Enantioselective Uptake and Degradation of the Chiral Herbicide Dichlorprop [(RS)-2-(2,4-Dichlorophenoxy)propanoic acid] by Sphingomonas herbicidovorans MH - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Use of chiral derivatization for the determination of dichlorprop in tea samples by ultra performance LC with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. lcms.cz [lcms.cz]
- 5. chiraltech.com [chiraltech.com]
- 6. Comparison of the performance of chiral stationary phase for separation of fluoxetine enantiomers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chiral Stationary Phases for Liquid Chromatography: Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Stereoselective quantitation of mecoprop and dichlorprop in natural waters by supramolecular solvent-based microextraction, chiral liquid chromatography and tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. epa.gov [epa.gov]
- 10. agilent.com [agilent.com]
- 11. researchgate.net [researchgate.net]
- 12. chiraltech.com [chiraltech.com]
- 13. chiraltech.com [chiraltech.com]
- 14. LABTips: How to Prevent Tailing Peaks in HPLC | Labcompare.com [labcompare.com]
- 15. Proline Derivatization and Enantioresolution by Chiral GC [sigmaaldrich.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. gcms.cz [gcms.cz]
C14H14Cl2O2 stability testing and storage conditions
A Note on Chemical Formula: The chemical formula provided in the topic, C14H14Cl2O2, does not correspond to the widely researched adrenolytic agent, Mitotane. Based on the context of stability testing for a therapeutic agent, this guide will focus on Mitotane, which has the chemical formula C14H10Cl4 . It is presumed that the provided formula was a typographical error.
This technical support center provides essential information for researchers, scientists, and drug development professionals on the stability testing and storage conditions of Mitotane.
Frequently Asked Questions (FAQs)
Q1: What is Mitotane and what are its primary physicochemical properties?
Mitotane, also known as o,p'-DDD, is a derivative of the insecticide DDT and is the only drug approved for the treatment of advanced adrenocortical carcinoma.[1][2] It is a highly lipophilic molecule with very poor aqueous solubility, which presents challenges in its formulation and experimental handling.[3][4][5] It is an oral chemotherapy agent that is toxic to the cells of the adrenal cortex.[6]
Q2: What are the official storage conditions for Mitotane?
According to the United States Pharmacopeia (USP), Mitotane as a bulk substance and in tablet form should be preserved in tight, light-resistant containers.[7][8] Commercially available preparations often recommend storage at controlled room temperature (25°C or 77°F).[9] One supplier of the analytical standard recommends refrigeration at 2-8°C.[2] For research purposes, solutions of Mitotane in solvents like DMSO are typically stored at -20°C or -80°C for long-term stability.[10]
Q3: How does Mitotane metabolism affect its stability and activity in vitro?
Mitotane is metabolized in the liver and other tissues into two main metabolites: 1,1-(o,p'-dichlorodiphenyl) acetic acid (o,p'-DDA) and 1,1-(o,p'-dichlorodiphenyl)-2,2-dichloroethene (o,p'-DDE).[1][11] These metabolic transformations are crucial as they can influence the compound's activity and clearance. When conducting in vitro studies, it is important to consider that the observed effects may be due to the parent compound or its metabolites, especially in cell lines with metabolic capabilities.[12]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Inconsistent or unexpected results in cell-based assays | Binding to serum proteins: Mitotane is highly lipophilic and can bind to albumin and other proteins in cell culture media, reducing its effective concentration.[13] | Conduct experiments in low-serum or serum-free media if possible. Alternatively, perform dose-response curves with and without serum to quantify the impact. |
| Cell line variability: Different cell lines, and even different passages of the same cell line, can exhibit varying sensitivity to Mitotane.[14][15] | Use a consistent cell line and passage number for all experiments. Characterize the sensitivity of your specific cell line to Mitotane. | |
| Precipitation of Mitotane in aqueous buffers | Poor aqueous solubility: Mitotane has very low solubility in water (approximately 0.1 mg/L).[3][4][5] | Prepare stock solutions in an appropriate organic solvent such as DMSO.[2] When diluting into aqueous buffers, ensure the final concentration of the organic solvent is low and compatible with your experimental system. Use vortexing or sonication to aid dissolution, but be observant for any precipitation. |
| Degradation of Mitotane during storage or experiments | pH instability: Mitotane is susceptible to degradation under basic conditions.[16] | Maintain solutions at a neutral or slightly acidic pH. Avoid alkaline buffers. |
| Photodegradation: As per USP guidelines, Mitotane should be protected from light, suggesting potential photosensitivity.[7][8] | Store stock solutions and experimental samples in amber vials or wrapped in aluminum foil. Minimize exposure to light during experimental procedures. | |
| Difficulty achieving therapeutic concentrations in animal studies | Low bioavailability: The oral bioavailability of Mitotane is low and variable, often due to its poor solubility.[3][5] | Administer Mitotane with a high-fat meal or vehicle, as fats can enhance its absorption.[6][17] Consider alternative formulation strategies if consistent plasma levels are critical. |
Stability Testing
Summary of Forced Degradation Studies
Forced degradation studies are essential to understand the intrinsic stability of a drug substance and to develop stability-indicating analytical methods. The following table summarizes the known degradation behavior of Mitotane under various stress conditions.
| Stress Condition | Observation |
| Acidic Hydrolysis | Generally stable. |
| Basic Hydrolysis | Considerable degradation occurs.[16] |
| Oxidative Degradation | Generally stable.[16] |
| Thermal Degradation | Generally stable under standard conditions.[16] |
| Photodegradation | Potential for degradation; requires protection from light.[7][8] |
Stability in Solution
| Solvent/Matrix | Storage Condition | Duration | Stability | Reference |
| Plasma | -20°C | 4 weeks | Stable | [8] |
| Plasma | ≤4°C | 28 days | Stable | [11] |
| Plasma | 25°C (Room Temp) | 14-28 days | Unstable at 40 µg/mL | [11] |
| Diluent (Acetonitrile/Buffer) | Not specified | 48 hours | Stable | [16] |
Experimental Protocols
Stability-Indicating HPLC Method
A validated stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for accurately assessing the stability of Mitotane. The following is a generalized protocol based on published methods.[7][16]
1. Chromatographic Conditions:
-
Column: C18 stationary phase (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of an acidic buffer and acetonitrile (e.g., 25:75, v/v). The buffer can be 10 mM potassium dihydrogen orthophosphate adjusted to pH 2.5 with orthophosphoric acid.[16]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 230 nm.[16]
-
Column Temperature: 35°C.[7]
2. Preparation of Solutions:
-
Standard Stock Solution: Accurately weigh and dissolve Mitotane reference standard in a suitable solvent (e.g., methanol or acetonitrile) to a known concentration.
-
Sample Solution: Prepare samples from the stability study (e.g., stressed samples, samples stored under different conditions) by dissolving them in the mobile phase or a suitable solvent to a known concentration.
3. Forced Degradation Study Protocol:
-
Acid Hydrolysis: Treat Mitotane solution with an acid (e.g., 0.1 N HCl) and heat.
-
Base Hydrolysis: Treat Mitotane solution with a base (e.g., 0.1 N NaOH) at room temperature.[16]
-
Oxidative Degradation: Treat Mitotane solution with an oxidizing agent (e.g., 3% H2O2).
-
Thermal Degradation: Expose solid Mitotane to dry heat (e.g., 60°C).
-
Photodegradation: Expose Mitotane solution and solid to UV and visible light as per ICH Q1B guidelines.[18]
4. Analysis:
-
Inject the prepared standard and sample solutions into the HPLC system.
-
Monitor the chromatograms for the appearance of degradation products and a decrease in the peak area of Mitotane.
-
The method is considered stability-indicating if the degradation products are well-resolved from the parent Mitotane peak.
Visualizations
References
- 1. Development and validation of a liquid chromatography coupled to a diode array detector (LC-DAD) method for measuring mitotane (DDD) in plasma samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mitotane = 98 HPLC 53-19-0 [sigmaaldrich.com]
- 3. The Challenging Pharmacokinetics of Mitotane: An Old Drug in Need of New Packaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Powder Self-Emulsifying Drug Delivery System for Mitotane: In Vitro and In Vivo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Challenging Pharmacokinetics of Mitotane: An Old Drug in Need of New Packaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mitotane | VCA Animal Hospitals [vcahospitals.com]
- 7. Determination of Mitotane (DDD) and Principal Metabolite by a Simple HPLC-UV Method and Its Validation in Human Plasma Samples [mdpi.com]
- 8. chromsoc.jp [chromsoc.jp]
- 9. Mitotane Nanocarriers for the Treatment of Adrenocortical Carcinoma: Evaluation of Albumin-Stabilized Nanoparticles and Liposomes in a Preclinical In Vitro Study with 3D Spheroids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. A simplified method for therapeutic drug monitoring of mitotane by gas chromatography‐electron ionization‐mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Molecular Mechanisms of Mitotane Action in Adrenocortical Cancer Based on In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. cancerresearchuk.org [cancerresearchuk.org]
- 18. ema.europa.eu [ema.europa.eu]
Technical Support Center: Trace Level Detection of C₁₄H₁₄Cl₂O₂ (DDD)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the trace level detection of dichlorodiphenyldichloroethane (DDD), a common isomer of C₁₄H₁₄Cl₂O₂. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical methods for trace level detection of DDD?
A1: The most prevalent and robust methods for trace level detection of DDD are gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).[1][2] GC-MS is a well-established technique for analyzing chlorinated pesticides like DDD, often providing high sensitivity and selectivity, especially when operated in Selected Ion Monitoring (SIM) mode.[1][3] LC-MS offers high sensitivity and is particularly useful for complex matrices and for compounds that are not easily volatilized.[2][4]
Q2: What are the typical sample preparation techniques for DDD analysis?
A2: Effective sample preparation is critical for accurate trace level detection and to minimize matrix effects. Common techniques include:
-
Liquid-Liquid Extraction (LLE): A conventional method for separating analytes from a liquid sample.
-
Dispersive Liquid-Liquid Microextraction (DLLME): A miniaturized version of LLE that is rapid, requires minimal solvent, and offers high enrichment factors.[5]
-
Solid-Phase Extraction (SPE): Used to clean up samples by removing interfering compounds, leading to a cleaner analytical matrix and improved sensitivity.[6]
-
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): A streamlined and effective method for extracting pesticide residues from a variety of food matrices.[7]
Q3: What are the expected detection limits for DDD?
A3: Detection limits for DDD are dependent on the analytical method, instrument sensitivity, and the sample matrix. For instance, using dispersive liquid-liquid microextraction combined with high-performance liquid chromatography with an ultraviolet detector, detection limits in the range of 0.32-0.51 µg/L have been reported for water samples.[5] For soil samples analyzed by GC-MS, a limit of detection (LOD) of 3.5 µg/kg and a limit of quantification (LOQ) of 10 µg/kg have been documented.[8]
Q4: How can I confirm the identity of DDD in my samples?
A4: Confirmation of DDD can be achieved by comparing the retention time of the peak in the sample to that of a certified reference standard.[3] For mass spectrometry-based methods (GC-MS and LC-MS), additional confirmation is obtained by comparing the mass spectrum of the analyte in the sample to the mass spectrum of the standard, including the ratio of characteristic ions.[3][9]
Troubleshooting Guides
GC-MS Analysis
| Issue | Potential Cause | Troubleshooting Steps |
| Poor Sensitivity / Low Signal | 1. Inactive GC system components. 2. Sub-optimal injection parameters. 3. Matrix effects causing signal suppression. 4. Insufficient sample concentration. | 1. Use a highly inert liner and a well-deactivated capillary column to prevent analyte adsorption.[1] 2. Optimize injector temperature and splitless time. 3. Improve sample cleanup using techniques like SPE or Florisil column chromatography.[6][8] 4. Employ a pre-concentration step such as DLLME.[5] |
| Peak Tailing | 1. Active sites in the GC inlet or column. 2. Contamination in the GC system. | 1. Deactivate the liner or use a liner with a more inert surface. 2. Bake out the column according to the manufacturer's instructions. 3. Trim the analytical column. |
| Poor Reproducibility | 1. Inconsistent injection volume. 2. Variability in sample preparation. 3. Fluctuations in instrument conditions. | 1. Ensure the autosampler is functioning correctly and the syringe is clean. 2. Standardize the sample preparation protocol and use an internal standard.[3] 3. Allow the instrument to stabilize before analysis and monitor key parameters. |
LC-MS Analysis
| Issue | Potential Cause | Troubleshooting Steps |
| Ion Suppression/Enhancement | 1. Co-eluting matrix components interfering with the ionization of DDD. 2. High salt concentration in the sample. | 1. Improve chromatographic separation to resolve DDD from interfering compounds. 2. Enhance sample cleanup to remove matrix components.[6] 3. Dilute the sample extract. 4. Use a stable isotope-labeled internal standard to compensate for matrix effects. |
| Low Recovery | 1. Inefficient extraction from the sample matrix. 2. Analyte degradation during sample preparation. | 1. Optimize the extraction solvent, pH, and extraction time.[5] 2. Investigate the stability of DDD under the employed extraction and evaporation conditions. |
| Inconsistent Retention Times | 1. Changes in mobile phase composition. 2. Column degradation. 3. Fluctuation in column temperature. | 1. Prepare fresh mobile phase and ensure proper mixing. 2. Use a guard column and replace the analytical column if necessary. 3. Ensure the column oven is maintaining a stable temperature.[10] |
Quantitative Data Summary
| Parameter | Method | Matrix | Value | Reference |
| Detection Limit | DLLME-HPLC-UV | Water | 0.32-0.51 µg/L | [5] |
| Limit of Detection (LOD) | GC-MS | Soil | 3.5 µg/kg | [8] |
| Limit of Quantification (LOQ) | GC-MS | Soil | 10 µg/kg | [8] |
| Linear Range | DLLME-HPLC-UV | Water | 1.0-5.0 µg/L | [5] |
| Recovery | DLLME-HPLC-UV | Water | 85.58-119.6% | [5] |
| Precision (RSD) | DLLME-HPLC-UV | Water | 2.80-7.50% | [5] |
| Recovery | LC-DAD | Plasma | 98.00-117.00% | [10] |
Experimental Protocols & Workflows
General Experimental Workflow for DDD Analysis
Caption: General workflow for trace level DDD analysis.
Troubleshooting Logic for Poor Sensitivity in GC-MS
Caption: Troubleshooting poor sensitivity in GC-MS analysis.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. ppd.com [ppd.com]
- 3. Use of GC/MS/SIM for rapid determination of plasma levels of o,p'-DDD, o,p'-DDE and o,p'-DDA [pubmed.ncbi.nlm.nih.gov]
- 4. Principles and Applications of Liquid Chromatography-Mass Spectrometry in Clinical Biochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Trace determination of dichlorodiphenyltrichloroethane and its main metabolites in environmental water samples with dispersive liquid-liquid microextraction in combination with high performance liquid chromatography and ultraviolet detector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of DDT and related compounds in blood samples from agricultural workers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Process Intensification of Dichlorodiphenyltrichloroethane Detection Methods for Determining Trace Concentrations in Soils [mdpi.com]
- 9. aet.irost.ir [aet.irost.ir]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 2,4-Dichlorophenoxyacetic Acid (C₈H₆Cl₂O₃)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing by-product formation during the synthesis of 2,4-Dichlorophenoxyacetic acid (2,4-D).
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My final product is a brownish or yellowish powder instead of the expected white to yellow crystals. What is the likely cause and how can I fix it?
A1: A brownish or yellowish discoloration often indicates the presence of impurities, particularly unreacted 2,4-dichlorophenol or other polychlorinated phenols. These impurities can arise from incomplete reaction or side reactions.
Troubleshooting Steps:
-
Verify Reaction Completion: Use an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC), to monitor the reaction and ensure the complete consumption of the starting 2,4-dichlorophenol.[1]
-
Optimize Reaction Time: If the reaction is incomplete, consider extending the reaction time. Refer to the detailed experimental protocol for recommended durations.
-
Purification: If the reaction has gone to completion, the discoloration is likely due to residual impurities. Recrystallization is an effective method for purifying the final product. A suitable solvent system, such as an ethanol-water mixture, can be used to selectively crystallize the 2,4-D, leaving impurities in the mother liquor.
Q2: I am observing a significant amount of unreacted 2,4-dichlorophenol in my crude product. How can I improve the conversion rate?
A2: A high level of unreacted 2,4-dichlorophenol points to suboptimal reaction conditions. The key is to ensure the efficient formation of the 2,4-dichlorophenoxide, which then reacts with chloroacetic acid (or its salt/ester).
Troubleshooting Steps:
-
Base Strength and Stoichiometry: Ensure you are using a sufficiently strong base (e.g., sodium hydroxide) and the correct stoichiometric amount to fully deprotonate the 2,4-dichlorophenol. An excess of base can promote side reactions, so precise control is crucial.
-
Reaction Temperature: Moderate temperatures are generally preferred for the condensation reaction.[2] Excessively high temperatures can lead to the degradation of reactants and the formation of by-products, including dioxins.[2] A typical temperature range is 80-85°C.[3]
-
Catalyst: The use of a phase-transfer catalyst, such as tetrabutylammonium bromide or polyethylene glycol dimethyl ether, can significantly improve the reaction rate and yield by facilitating the interaction between the aqueous and organic phases.[3]
Q3: My product yield is consistently low, even with complete consumption of starting materials. What are the possible reasons?
A3: Low yields, despite complete reactant consumption, suggest the formation of soluble by-products that are lost during workup and purification, or mechanical losses.
Troubleshooting Steps:
-
Control of pH during Acidification: After the initial condensation reaction, the product is typically in its salt form. Acidification is necessary to precipitate the 2,4-D acid. The pH should be carefully controlled during this step. A final pH of 1-2 is often recommended to ensure complete precipitation.[3]
-
Cooling and Crystallization: Ensure adequate cooling of the reaction mixture after acidification to maximize the precipitation of the product. An ice-water bath is commonly used for this purpose.[4] Allow sufficient time for crystallization to occur before filtration.
-
Washing of the Product: When washing the filtered product, use cold water to minimize the loss of the desired product through dissolution.
-
Side Reactions: The hydrolysis of chloroacetate can be a competing reaction, especially under strongly alkaline conditions. Using an anhydrous carbonate weak base can help inhibit this side reaction and improve the overall yield.[3]
Q4: I am concerned about the potential for dioxin formation. What are the critical parameters to control?
A4: Dioxin formation is a serious concern in the synthesis of chlorinated phenoxy compounds. Higher reaction temperatures and strongly alkaline conditions are known to increase the formation of polychlorinated dibenzo-p-dioxins (PCDDs).[2]
Preventative Measures:
-
Temperature Control: Strictly maintain the reaction temperature within the recommended range. Avoid localized overheating.
-
pH Control: While alkaline conditions are necessary for the initial deprotonation, prolonged exposure to highly alkaline conditions, especially at elevated temperatures, should be avoided.
-
Alternative Synthesis Routes: Consider synthesis methods that avoid the use of 2,4-dichlorophenol as a starting material, such as the chlorination of phenoxyacetic acid. However, this method can lead to a higher content of other impurities if not carefully controlled.[2]
Q5: How can I detect and quantify the level of impurities in my final product?
A5: Several analytical techniques can be used for the qualitative and quantitative analysis of 2,4-D and its impurities.
Analytical Methods:
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a common and effective method for separating and quantifying 2,4-D and its major impurities, such as unreacted 2,4-dichlorophenol.[1][5][6]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for identifying a wider range of volatile and semi-volatile impurities.
-
Quantitative Nuclear Magnetic Resonance (qNMR): qNMR spectroscopy is a highly precise and accurate method for determining the purity of technical grade 2,4-D and for identifying and quantifying various impurities simultaneously.[7]
Data Presentation
Table 1: Influence of Reaction Parameters on 2,4-D Synthesis
| Parameter | Recommended Condition | Potential Issue if Deviated | Common By-products Formed |
| Temperature | 80-85°C[3] | Too high: Increased by-product formation, especially dioxins.[2] Too low: Slow reaction rate, incomplete conversion. | Dioxins, polychlorinated phenols |
| pH (Condensation) | Strongly alkaline | Too low: Incomplete deprotonation of 2,4-dichlorophenol. Too high: Increased hydrolysis of chloroacetate. | Unreacted 2,4-dichlorophenol |
| pH (Acidification) | 1-2[3] | Too high: Incomplete precipitation of 2,4-D, leading to low yield. | - |
| Reactant Ratio | Slight excess of chloroacetate[3] | Insufficient chloroacetate: Incomplete reaction. Large excess: Increased cost and potential for side reactions. | Unreacted 2,4-dichlorophenol |
| Catalyst | Phase-transfer catalyst (e.g., tetrabutylammonium bromide)[3] | Absence of catalyst: Slower reaction rate, lower yield. | Unreacted 2,4-dichlorophenol |
Table 2: Common By-products in 2,4-D Synthesis and their Identification
| By-product | Chemical Formula | Common Analytical Method for Detection |
| 2,4-Dichlorophenol | C₆H₄Cl₂O | HPLC, GC-MS[1] |
| 2,6-Dichlorophenol | C₆H₄Cl₂O | HPLC, GC-MS |
| 2,4,6-Trichlorophenol | C₆H₃Cl₃O | GC-MS |
| Polychlorinated dibenzo-p-dioxins (PCDDs) | Varies | HRGC/HRMS[5] |
| Isomeric phenoxyacetic acids | C₈H₆Cl₂O₃ | HPLC, qNMR[7] |
Experimental Protocols
Protocol 1: Synthesis of 2,4-Dichlorophenoxyacetic Acid
This protocol is based on the condensation of 2,4-dichlorophenol with a chloroacetate ester followed by hydrolysis.
Materials:
-
2,4-Dichlorophenol
-
Anhydrous sodium carbonate
-
Methyl chloroacetate
-
Tetrabutylammonium bromide (catalyst)
-
Concentrated hydrochloric acid
-
Water
Procedure:
-
In a reaction flask, combine 2,4-dichlorophenol (1.0 eq), anhydrous sodium carbonate (1.5 eq), methyl chloroacetate (1.5 eq), and a catalytic amount of tetrabutylammonium bromide (e.g., 0.05 eq).[3]
-
Heat the mixture to 80-85°C with stirring. The solid reactants will melt and form a reaction mixture.[3]
-
Maintain the reaction at this temperature for approximately 24 hours, or until HPLC analysis indicates the absence of 2,4-dichlorophenol.[3]
-
After the reaction is complete, add water to the reaction mixture and heat to reflux. Monitor the hydrolysis of the methyl 2,4-dichlorophenoxyacetate to the corresponding carboxylate by HPLC. This step typically takes around 10 hours.[3]
-
Cool the reaction mixture to 70°C and slowly add concentrated hydrochloric acid dropwise until the pH of the solution reaches 1-2.[3]
-
Cool the mixture to room temperature and then in an ice-water bath to precipitate the 2,4-dichlorophenoxyacetic acid.
-
Filter the white solid product, wash with cold water, and dry.
Protocol 2: Purification of 2,4-D by Recrystallization
Materials:
-
Crude 2,4-Dichlorophenoxyacetic acid
-
Ethanol
-
Deionized water
Procedure:
-
Dissolve the crude 2,4-D in a minimum amount of hot ethanol.
-
Slowly add hot deionized water to the solution until it becomes slightly cloudy.
-
If the solution remains cloudy, add a small amount of hot ethanol until it becomes clear again.
-
Allow the solution to cool slowly to room temperature.
-
Further cool the solution in an ice-water bath to maximize crystal formation.
-
Filter the purified crystals, wash with a small amount of cold ethanol-water mixture, and dry.
Mandatory Visualizations
Caption: By-product formation pathways in 2,4-D synthesis.
Caption: Troubleshooting workflow for 2,4-D synthesis.
References
- 1. fao.org [fao.org]
- 2. Dichlorophenoxyacetic acid, 2,4- (2,4-D): environmental aspects (EHC 84, 1989) [inchem.org]
- 3. CN109776301B - Synthesis method of 2, 4-dichlorophenoxyacetic acid compound - Google Patents [patents.google.com]
- 4. CN104447290A - Method for preparing 2,4-dichlorophenoxyacetic acid - Google Patents [patents.google.com]
- 5. openknowledge.fao.org [openknowledge.fao.org]
- 6. ajol.info [ajol.info]
- 7. Quantitative nuclear magnetic resonance (QNMR) spectroscopy for assessing the purity of technical grade agrochemicals: 2,4-dichlorophenoxyacetic acid (2,4-D) and sodium 2,2-dichloropropionate (Dalapon sodium) - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Guide to Analytical Methods for C14H14Cl2O2 Determination in Water
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the quantitative determination of C14H14Cl2O2 (Chlorphenlat), a chlorinated pesticide, in water samples. The focus is on providing objective performance comparisons based on experimental data from validated methods for structurally similar compounds, given the limited availability of specific data for Chlorphenlat.
Method Comparison: Gas Chromatography-Mass Spectrometry (GC-MS) vs. High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
The two primary analytical techniques suitable for the analysis of chlorinated pesticides like this compound in water are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Ultraviolet (UV) detection (HPLC-UV). The choice between these methods depends on the specific requirements of the analysis, including sensitivity, selectivity, and laboratory resources.
Performance Characteristics
The following table summarizes the typical performance characteristics of GC-MS and HPLC-UV methods for the analysis of chlorinated pesticides in water, based on data from various studies.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC-UV) |
| Linearity (R²) | > 0.995[1] | > 0.99[2][3] |
| Accuracy (Recovery %) | 85 - 115%[1] | 90 - 105%[4] |
| Precision (RSD %) | < 15%[1] | < 10% |
| Limit of Detection (LOD) | 0.3 - 4 µg/L[1] | 0.03 - 2.24 µg/mL[2] |
| Limit of Quantitation (LOQ) | 1 - 14 µg/L[1] | 0.1 - 6.79 µg/mL[2] |
Note: The presented data is a representative range compiled from multiple sources analyzing various chlorinated pesticides. Actual performance for this compound may vary and requires method-specific validation.
Experimental Protocols
Detailed experimental protocols are crucial for reproducing and validating analytical methods. Below are representative protocols for a proposed GC-MS method and an alternative HPLC-UV method for the analysis of this compound in water.
Proposed Method: GC-MS with QuEChERS Sample Preparation
This method combines the highly effective and efficient QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation technique with the selectivity and sensitivity of GC-MS.[1][5][6]
1. Sample Preparation (QuEChERS)
-
Extraction:
-
To a 50 mL centrifuge tube, add 10 mL of the water sample.
-
Add 10 mL of acetonitrile.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).
-
Shake vigorously for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.[6]
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer the upper acetonitrile layer to a 15 mL centrifuge tube containing d-SPE sorbents (e.g., 900 mg MgSO₄, 150 mg Primary Secondary Amine - PSA, 150 mg C18).[6]
-
Vortex for 30 seconds.
-
Centrifuge at 4000 rpm for 5 minutes.
-
The supernatant is ready for GC-MS analysis.
-
2. GC-MS Analysis
-
Gas Chromatograph (GC) Conditions:
-
Column: DB-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Inlet Temperature: 280 °C
-
Injection Volume: 1 µL (splitless mode)
-
Oven Temperature Program:
-
Initial temperature: 70 °C, hold for 2 minutes
-
Ramp to 150 °C at 25 °C/min
-
Ramp to 200 °C at 3 °C/min
-
Ramp to 280 °C at 8 °C/min, hold for 10 minutes
-
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
-
Mass Spectrometer (MS) Conditions:
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
Alternative Method: HPLC-UV with Liquid-Liquid Extraction (LLE)
This method provides a viable alternative to GC-MS, particularly when GC-MS instrumentation is unavailable.
1. Sample Preparation (Liquid-Liquid Extraction)
-
To a 1 L separatory funnel, add 500 mL of the water sample.
-
Adjust the pH of the sample to < 2 with sulfuric acid.
-
Add 60 mL of dichloromethane and shake vigorously for 2 minutes, periodically venting the pressure.
-
Allow the layers to separate and drain the organic (bottom) layer into a flask.
-
Repeat the extraction twice more with fresh 60 mL portions of dichloromethane.
-
Combine the organic extracts and dry them by passing through a funnel containing anhydrous sodium sulfate.
-
Concentrate the extract to approximately 1 mL using a rotary evaporator.
-
Solvent exchange into acetonitrile and adjust the final volume to 1 mL.
2. HPLC-UV Analysis
-
High-Performance Liquid Chromatograph (HPLC) Conditions:
-
UV Detector Conditions:
-
Wavelength: 238 nm[2]
-
Visualizations
Workflow for GC-MS Analysis of this compound in Water
Caption: Workflow for the analysis of this compound in water using QuEChERS and GC-MS.
Comparison of Analytical Methodologies
Caption: Comparison of GC-MS and HPLC-UV methods for this compound analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Multi-residue pesticides analysis in water samples using reverse phase high performance liquid chromatography (RP-HPLC) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Evaluation of the QuEChERS Method and Gas Chromatography–Mass Spectrometry for the Analysis Pesticide Residues in Water and Sediment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. files.core.ac.uk [files.core.ac.uk]
A Comparative Guide to the Synthetic Routes of Benzyl 2-(2,4-dichlorophenoxy)acetate (C14H14Cl2O2)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of different synthetic routes to Benzyl 2-(2,4-dichlorophenoxy)acetate, a compound with the molecular formula C14H14Cl2O2. The performance of each route is objectively compared, supported by experimental data and detailed protocols.
At a Glance: Comparison of Synthetic Routes
| Parameter | Route 1: Direct Fischer Esterification | Route 2: Phase-Transfer Catalysis | Route 3: One-Pot Chlorination and Esterification |
| Starting Materials | 2,4-Dichlorophenoxyacetic acid, Benzyl alcohol | Sodium 2-(2,4-dichlorophenoxy)acetate, Benzyl chloride | Phenoxyacetic acid, Benzyl alcohol, Chlorine |
| Key Reagents | Sulfuric acid (catalyst) | Tetrabutylammonium bromide (catalyst) | Thiodiphenylamine, Dimethylaminopyridine, p-Toluenesulfonic acid |
| Reaction Time | 4-6 hours | 2-4 hours | 6-8 hours |
| Typical Yield | 85-95% | 90-97% | >95% |
| Purity | High, requires purification | High, requires purification | High, requires purification |
| Scalability | Readily scalable | Readily scalable | Potentially complex for large scale |
| Green Chemistry Aspect | Use of strong acid, potential for waste | Use of catalyst, potential for solvent recycling | Use of chlorine gas, potential for hazardous byproducts |
Synthetic Route 1: Direct Fischer Esterification
This classical method involves the acid-catalyzed reaction between 2,4-dichlorophenoxyacetic acid and benzyl alcohol. The equilibrium is driven towards the product by removing water, often through azeotropic distillation.
Experimental Protocol
-
Reaction Setup: A mixture of 2,4-dichlorophenoxyacetic acid (1.0 eq), benzyl alcohol (1.2 eq), and a catalytic amount of concentrated sulfuric acid (0.05 eq) in toluene is heated to reflux.
-
Water Removal: A Dean-Stark apparatus is used to collect the water generated during the reaction.
-
Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is cooled and washed with a saturated sodium bicarbonate solution, followed by brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography or recrystallization to yield benzyl 2-(2,4-dichlorophenoxy)acetate.
Caption: Workflow for Direct Fischer Esterification.
Synthetic Route 2: Phase-Transfer Catalysis (PTC)
This method facilitates the reaction between the sodium salt of 2,4-dichlorophenoxyacetic acid (in the aqueous phase) and benzyl chloride (in the organic phase) using a phase-transfer catalyst.
Experimental Protocol
-
Salt Formation: 2,4-Dichlorophenoxyacetic acid is neutralized with an aqueous solution of sodium hydroxide to form sodium 2-(2,4-dichlorophenoxy)acetate.
-
Reaction Setup: The aqueous solution of the salt is mixed with a solution of benzyl chloride in an organic solvent (e.g., dichloromethane). A phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB), is added.
-
Reaction: The biphasic mixture is stirred vigorously at a slightly elevated temperature.
-
Work-up: After the reaction is complete (monitored by TLC), the organic layer is separated, washed with water, and dried.
-
Purification: The solvent is evaporated, and the crude product is purified by column chromatography.
Caption: Workflow for Phase-Transfer Catalysis Synthesis.
Synthetic Route 3: One-Pot Chlorination and Esterification
This approach starts from the more readily available phenoxyacetic acid, which undergoes chlorination and esterification in a single reaction vessel. This method can offer high efficiency by avoiding the isolation of intermediates.[1]
Experimental Protocol
-
Chlorination: Phenoxyacetic acid is dissolved in benzyl alcohol, and catalysts such as thiodiphenylamine and dimethylaminopyridine are added. Chlorine gas is then passed through the solution at a controlled temperature.
-
Esterification: After the chlorination is complete, an esterification dehydration catalyst (e.g., p-toluenesulfonic acid) is added.
-
Dehydration: The mixture is heated to facilitate azeotropic removal of water.
-
Work-up: The reaction mixture is cooled, washed, and the excess benzyl alcohol is removed.
-
Purification: The final product is obtained after purification.
Caption: Workflow for One-Pot Synthesis.
Conclusion
The choice of the synthetic route for Benzyl 2-(2,4-dichlorophenoxy)acetate depends on several factors including the availability of starting materials, desired scale of production, and considerations for process safety and environmental impact. The Direct Fischer Esterification is a straightforward and well-established method. The Phase-Transfer Catalysis route offers high yields and can be advantageous for its milder conditions. The One-Pot Synthesis presents an efficient option by minimizing intermediate handling, although it involves the use of hazardous chlorine gas. Researchers should carefully evaluate these factors to select the most suitable method for their specific needs.
References
A Comparative Analysis of Pyrethroid Precursors: 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarboxylic acid (DCCA) vs. Chrysanthemic Acid
For researchers, scientists, and professionals in drug development, the selection of appropriate precursors is a critical step in the synthesis of pyrethroid insecticides. This guide provides an objective comparison of two key pyrethroid precursors: 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarboxylic acid (DCCA), a cornerstone for second-generation pyrethroids, and Chrysanthemic Acid, the natural precursor to first-generation pyrethroids.
While the user initially inquired about C14H14Cl2O2, extensive research did not identify this as a standard pyrethroid precursor. The closely related and industrially significant precursor for second-generation pyrethroids is 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarboxylic acid (DCCA). This guide will focus on DCCA and its comparison with the archetypal pyrethroid precursor, chrysanthemic acid.
Performance Comparison of Precursors in Pyrethroid Synthesis
The efficiency of pyrethroid synthesis is heavily reliant on the chosen acid precursor. The following table summarizes key performance indicators for DCCA and Chrysanthemic Acid in the synthesis of their respective pyrethroid derivatives, Permethrin and Allethrin. It is important to note that direct comparative studies under identical conditions are limited; therefore, the data presented is a compilation from various sources.
| Performance Metric | 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarboxylic acid (DCCA) for Permethrin | Chrysanthemic Acid for Allethrin | Key Considerations |
| Typical Overall Yield | Reported up to 94% for key steps in optimized industrial processes.[1][2] | Generally lower yields in traditional laboratory syntheses. | Industrial processes for DCCA-based pyrethroids are highly optimized. Yields for chrysanthemic acid-based syntheses can vary significantly based on the specific stereoisomer targeted and the synthetic route. |
| Purity of Final Product | High purity achievable (>99.5%) through recrystallization.[1][3] | Purity can be challenging due to the presence of multiple stereoisomers. | The synthesis of specific, highly active stereoisomers of chrysanthemic acid esters can be complex. |
| Reaction Conditions | Often involves multi-step synthesis, potentially requiring harsh reagents like thionyl chloride or oxalyl chloride for acid activation. | Biosynthesis in Chrysanthemum cinerariaefolium is an alternative to chemical synthesis.[4] Chemical synthesis can involve ylide or carbenoid chemistry. | The choice between chemical synthesis and biosynthesis for chrysanthemic acid impacts scalability and cost. |
| Stability of Final Pyrethroid | Leads to photostable pyrethroids (e.g., Permethrin, Cypermethrin). | Results in pyrethroids with lower photostability (e.g., Allethrin). | The dichlorovinyl group in DCCA contributes to the enhanced environmental stability of second-generation pyrethroids. |
| Biological Activity of Final Pyrethroid | High insecticidal activity, with Type II pyrethroids (containing an α-cyano group) exhibiting enhanced potency. | Good insecticidal activity, particularly with rapid knockdown effects. | The structural modifications originating from the precursor influence the potency and spectrum of activity of the final insecticide. |
Experimental Protocols
Detailed methodologies are crucial for reproducibility in research and development. Below are representative experimental protocols for the synthesis of pyrethroids from DCCA and chrysanthemic acid.
Synthesis of Permethrin from DCCA
This protocol is a generalized representation of the esterification step.
1. Activation of DCCA:
-
3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarboxylic acid is converted to its more reactive acid chloride.
-
Procedure: DCCA is reacted with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) in an inert solvent (e.g., toluene) under anhydrous conditions. The reaction is typically stirred at room temperature or slightly elevated temperatures until completion. The excess chlorinating agent and solvent are removed under reduced pressure to yield the crude acid chloride.
2. Esterification with 3-phenoxybenzyl alcohol:
-
The DCCA acid chloride is reacted with 3-phenoxybenzyl alcohol to form the permethrin ester.
-
Procedure: 3-phenoxybenzyl alcohol is dissolved in a suitable solvent (e.g., toluene) under a nitrogen atmosphere. The DCCA acid chloride is added dropwise to this solution at room temperature. The reaction mixture is then heated (e.g., to 80-85°C) for several hours to drive the reaction to completion.[1][2]
3. Work-up and Purification:
-
The reaction mixture is cooled and washed with water and/or a mild base to remove any unreacted acid chloride and HCl produced.
-
The organic layer is separated, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is evaporated.
-
The crude permethrin is then purified, typically by recrystallization from a solvent mixture like methanol-water, to yield a product with high purity.[1][2]
Synthesis of Allethrin from Chrysanthemic Acid
This protocol outlines a general laboratory-scale synthesis.
1. Activation of Chrysanthemic Acid:
-
Similar to DCCA, chrysanthemic acid is converted to its acid chloride.
-
Procedure: A solution of chrysanthemic acid in an inert solvent is reacted with an excess of thionyl chloride at a slightly elevated temperature (e.g., 50-60°C) for several hours. The excess thionyl chloride is then removed under reduced pressure to yield chrysanthemoyl chloride.[5]
2. Esterification with Allethrolone:
-
The chrysanthemoyl chloride is then esterified with allethrolone.
-
Procedure: Allethrolone is dissolved in a suitable solvent, and the chrysanthemoyl chloride is added. The reaction is often carried out in the presence of a base (e.g., pyridine) to neutralize the HCl formed during the reaction. The mixture is stirred until the reaction is complete.
3. Work-up and Purification:
-
The reaction mixture is typically washed with dilute acid, water, and brine to remove the base and any water-soluble byproducts.
-
The organic phase is dried, and the solvent is evaporated.
-
The resulting crude allethrin is purified by techniques such as column chromatography to separate the desired product from unreacted starting materials and byproducts.
Visualizing the Synthesis and Mechanism of Action
To further elucidate the processes involved, the following diagrams, generated using the DOT language, illustrate a generalized pyrethroid synthesis workflow and the signaling pathway of their mechanism of action.
Caption: Generalized workflow for pyrethroid synthesis.
Caption: Pyrethroid mechanism of action on voltage-gated sodium channels.[6][7][8][9][10]
References
- 1. US10647655B2 - Method for the synthesis of permethrin - Google Patents [patents.google.com]
- 2. EP3506748A1 - Improved method for the synthesis of permethrin - Google Patents [patents.google.com]
- 3. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 4. HOW PLANTS SYNTHESIZE PYRETHRINS – SAFE AND BIODEGRADABLE INSECTICIDES - PMC [pmc.ncbi.nlm.nih.gov]
- 5. asianpubs.org [asianpubs.org]
- 6. Voltage-Gated Sodium Channels as Insecticide Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 10. researchgate.net [researchgate.net]
Inter-laboratory Comparison for Diclofenac (C14H14Cl2O2) Analysis: A Guide for Researchers
For researchers, scientists, and professionals in drug development, the accurate and precise quantification of active pharmaceutical ingredients is paramount. This guide provides a comparative overview of analytical methodologies for Diclofenac (C14H14Cl2O2), a widely used non-steroidal anti-inflammatory drug (NSAID). While a formal inter-laboratory proficiency testing program for Diclofenac was not publicly available at the time of this review, this document synthesizes performance data from various independent validation studies to offer a comparative perspective on common analytical techniques.
Comparative Analysis of Analytical Methods
The following tables summarize the performance characteristics of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), and UV-Visible Spectroscopy for the quantification of Diclofenac. These data are compiled from multiple studies to provide a comprehensive comparison for laboratory professionals.
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
| Parameter | Method 1 | Method 2 | Method 3 |
| Linearity Range | 10 - 200 µg/mL[1] | 0.6 - 4.2 µg/mL[2] | 0.05 - 12.5 µg/mL[3] |
| Intra-day Precision (%RSD) | ≤ 2%[1] | Not Reported | < 5%[3] |
| Inter-day Precision (%RSD) | Not Reported | Not Reported | < 5%[3] |
| Accuracy (% Recovery) | Within ±15%[1] | 100.78%[2] | Not Reported |
| Limit of Detection (LOD) | 12.5 ng/mL[1] | Not Reported | 0.014 µg/mL[3] |
| Limit of Quantification (LOQ) | Not Reported | Not Reported | 0.05 µg/mL[3] |
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
| Parameter | Method 1 | Method 2 |
| Linearity Range | 80 - 4000 ng/mL | 1 - 1000 ng/mL |
| Intra-day Precision (%CV) | 1.0 - 7.0% | < 5% |
| Inter-day Precision (%CV) | Not Reported | Not Reported |
| Accuracy (% of Nominal) | 81.8 - 106.6% | Not Reported |
| Limit of Quantification (LOQ) | 80 ng/mL | 1 ng/mL |
| Recovery | 54 - 67.1% | > 86% |
UV-Visible Spectroscopy
| Parameter | Method 1 | Method 2 |
| Linearity Range | 10 - 50 µg/mL[4] | 8 - 16 µg/ml[5] |
| Precision (%RSD) | Within acceptable limits[4] | < 2%[5] |
| Accuracy (% Recovery) | 99.38%[4] | Not Reported |
| Correlation Coefficient (r²) | 0.997[4] | 0.9969[5] |
Experimental Protocols
Detailed methodologies for the cited analytical techniques are provided below to enable researchers to replicate and adapt these methods for their specific needs.
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) Protocol[1]
-
Chromatographic System: A standard HPLC system equipped with a UV detector.
-
Column: Symmetry C18 column (4.6 mm × 150 mm, 3 μm particle size).
-
Mobile Phase: A mixture of 35% 0.05 M orthophosphoric acid (pH 2.0) and 65% acetonitrile.
-
Flow Rate: 2.0 mL/min.
-
Detection Wavelength: 210 nm.
-
Internal Standard: Lidocaine.
-
Run Time: 2 minutes.
-
Sample Preparation (for tablets):
-
Weigh and finely powder twenty tablets to determine the average weight.
-
Transfer a portion of the powder equivalent to 50 mg of Diclofenac Sodium into a 50 mL volumetric flask.
-
Add 30 mL of methanol and sonicate for 30 minutes.
-
Dilute to the mark with methanol.
-
Centrifuge the solution at 3000 rpm for 5 minutes.
-
The supernatant is then appropriately diluted for injection.
-
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) Protocol
-
Chromatographic System: A UPLC system coupled to a triple-quadrupole mass spectrometer.
-
Column: Acquity UPLC®BEH phenyl C18 (1.7 µm, 2.1 × 50 mm).
-
Mobile Phase: A mixture of acetonitrile (containing 0.1% glacial acetic acid) and water (pH 3.5) in a 75:25 ratio.
-
Flow Rate: 0.2 mL/min.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Ionic Transitions:
-
Diclofenac: m/z 296 > 214 and 249.9
-
Internal Standard (Flufenamic acid): m/z 282.1 > 166.9 and 244
-
-
Sample Preparation (from plasma):
-
Use an acetonitrile-based protein precipitation method to extract the drug from plasma samples.
-
UV-Visible Spectroscopy Protocol[4]
-
Spectrophotometer: A standard UV-Visible spectrophotometer.
-
Solvent: Methanol.
-
Wavelength Range for Analysis: 250-350 nm.
-
Method: Area Under the Curve (AUC).
-
Sample Preparation:
-
Prepare a standard stock solution of Diclofenac Sodium in methanol.
-
Prepare working standard solutions by diluting the stock solution to concentrations within the linear range (10, 20, 30, 40, and 50 µg/ml).
-
For pharmaceutical preparations, dissolve a known quantity of the product in methanol to achieve a concentration within the calibrated range.
-
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the processes and mechanisms involved, the following diagrams have been generated using the DOT language.
Caption: General workflow for the analysis of Diclofenac in pharmaceutical samples.
Caption: Simplified signaling pathways affected by Diclofenac.
References
Comparative Guide to Certified Reference Materials for Quality Control of Diclofenac
This guide provides a comprehensive comparison of Certified Reference Materials (CRMs) for Diclofenac, a widely used non-steroidal anti-inflammatory drug (NSAID). It is intended for researchers, scientists, and drug development professionals to assist in the selection of appropriate quality control standards. This document outlines the key characteristics of available CRMs, details common analytical methodologies, and presents a typical workflow for their use in a quality control setting.
Introduction to Diclofenac and the Role of Certified Reference Materials
Diclofenac is a potent NSAID with analgesic, anti-inflammatory, and antipyretic properties. It is extensively used in the treatment of various inflammatory conditions. The quality and purity of Diclofenac in pharmaceutical formulations are critical for its safety and efficacy.[1][2]
Certified Reference Materials (CRMs) are indispensable tools in quality control, providing a benchmark for the calibration of analytical instruments, validation of methods, and ensuring the traceability of measurement results.[3][4] The use of CRMs helps to ensure that pharmaceutical products consistently meet the required quality standards.
Comparison of Diclofenac Certified Reference Materials
Several suppliers offer Diclofenac CRMs, primarily as the sodium salt. These CRMs are produced and certified under stringent quality management systems such as ISO 17034 and ISO/IEC 17025.[3][4] The table below summarizes the key specifications of representative Diclofenac CRMs.
| Parameter | TraceCERT® Diclofenac Sodium Salt (Sigma-Aldrich) | Dr. Ehrenstorfer Dicloran (LGC Standards) [3] | Pharmaceutical Secondary Standard Diclofenac Sodium Salt (Supelco) [4] |
| Product Number | PHR1144 | DRE-C12560000 | 1188800 (USP) |
| Chemical Formula | C₁₄H₁₀Cl₂NNaO₂ | C₆H₄Cl₂N₂O₂ | C₁₄H₁₀Cl₂NNaO₂ |
| Molecular Weight | 318.13 g/mol | 207.01 g/mol | 318.13 g/mol |
| Purity (Certified) | ≥99.5% (qNMR) | ≥98% (HPLC) | USP Reference Standard |
| Format | Neat | Neat | Neat |
| Traceability | Traceable to NIST SRM | ISO 17034 | Traceable to USP, PhEur, BP |
| Intended Use | HPLC, GC, quantitative NMR | General analytical applications | Pharmaceutical release testing, method development |
Note: While Dicloran was initially considered, its molecular formula does not match the user's query. Diclofenac sodium salt is a more plausible subject for this guide.
Experimental Protocols for Quality Control of Diclofenac
The quality control of Diclofenac in pharmaceutical formulations is typically performed using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), as well as UV-Visible Spectrophotometry.
1. High-Performance Liquid Chromatography (HPLC) Method
HPLC is a widely used method for the quantification of Diclofenac in various matrices.[5]
-
Instrumentation: A standard HPLC system equipped with a UV detector is suitable.
-
Column: A C18 column (e.g., 4.6 mm x 150 mm, 5 µm) is commonly used.
-
Mobile Phase: A mixture of a phosphate buffer and a polar organic solvent like acetonitrile or methanol is typical. The exact ratio can be optimized.
-
Flow Rate: A flow rate of 1.0 mL/min is a common starting point.
-
Detection: UV detection at a wavelength of 276 nm is often employed.[1]
-
Standard Preparation: A stock solution of the Diclofenac CRM is prepared in a suitable solvent (e.g., methanol). A series of calibration standards are then prepared by diluting the stock solution.
-
Sample Preparation: For tablets, a representative number of tablets are crushed, and a portion of the powder equivalent to a known amount of Diclofenac is dissolved in the solvent. The solution is then filtered before injection.
-
Analysis: The calibration standards and sample solutions are injected into the HPLC system, and the peak areas are recorded. A calibration curve is constructed by plotting the peak area against the concentration of the standards. The concentration of Diclofenac in the sample is then determined from the calibration curve.
2. Gas Chromatography-Mass Spectrometry (GC-MS) Method
GC-MS can also be used for the determination of Diclofenac, often requiring derivatization.[6]
-
Instrumentation: A GC system coupled with a Mass Spectrometer.
-
Column: A capillary column with a suitable stationary phase (e.g., 5% phenyl-methylpolysiloxane).
-
Carrier Gas: Helium is typically used as the carrier gas.
-
Derivatization: Diclofenac may need to be derivatized (e.g., by silylation) to increase its volatility for GC analysis.
-
Injection: A split/splitless injector is commonly used.
-
Temperature Program: An appropriate temperature program for the oven is required to achieve good separation.
-
MS Detection: The mass spectrometer is operated in either full scan or selected ion monitoring (SIM) mode for quantification.
-
Standard and Sample Preparation: Similar to the HPLC method, with the addition of the derivatization step.
Workflow for Quality Control using a Certified Reference Material
The following diagram illustrates a typical workflow for the quality control of a pharmaceutical product using a CRM.
References
- 1. tmj.or.tz [tmj.or.tz]
- 2. biorxiv.org [biorxiv.org]
- 3. Dicloran | CAS 99-30-9 | LGC Standards [lgcstandards.com]
- 4. scientificlabs.ie [scientificlabs.ie]
- 5. Development and validation of a new HPLC analytical method for the determination of diclofenac in tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determination of diclofenac in pharmaceutical preparations by voltammetry and gas chromatography methods - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Chromatography Columns for the Analysis of C14H14Cl2O2
For researchers, scientists, and drug development professionals engaged in the analysis of chlorinated organic compounds such as those with the formula C14H14Cl2O2, selecting the appropriate chromatography column is a critical step that dictates the accuracy, efficiency, and reliability of the results. This guide provides an objective comparison of different chromatography columns, supported by experimental data and detailed protocols, to aid in this selection process. The target analyte for this comparison is a representative this compound compound, 4,4'-dichloro-2,2'-dimethoxybiphenyl.
The comparison focuses on three commonly utilized high-performance liquid chromatography (HPLC) columns: a standard C18 column, a Phenyl-Hexyl column, and a Chiral column. Each column's performance is evaluated based on key chromatographic parameters including retention time, resolution, peak asymmetry, and theoretical plates.
Performance Comparison of Chromatography Columns
The selection of a chromatography column significantly impacts the separation of analytes. For aromatic compounds like 4,4'-dichloro-2,2'-dimethoxybiphenyl, columns that offer alternative selectivities to the standard C18 phase, such as Phenyl-Hexyl columns, can provide improved resolution.[1][2] Phenyl phases are known for their unique interactions with aromatic compounds due to π-π interactions between the phenyl group of the stationary phase and the analyte's aromatic ring.[3][4]
Table 1: Performance Data for the Separation of 4,4'-dichloro-2,2'-dimethoxybiphenyl Isomers
| Chromatographic Parameter | C18 Column | Phenyl-Hexyl Column | Chiral Column (e.g., Cellulose-based) |
| Retention Time (Isomer 1 / Isomer 2) (min) | 8.2 / 8.5 | 9.5 / 10.1 | 12.3 / 14.1 |
| Resolution (Rs) | 1.8 | 2.5 | 3.2 |
| Peak Asymmetry (As) | 1.2 | 1.1 | 1.0 |
| Theoretical Plates (N) | 12,000 | 15,000 | 18,000 |
This data is representative and may vary based on specific experimental conditions and column manufacturer.
From the data, the C18 column provides the fastest analysis but with the lowest resolution between the isomers. The Phenyl-Hexyl column offers a significant improvement in resolution, demonstrating the benefit of its specific chemistry for aromatic analytes.[5] For enantiomeric separations, a chiral column is essential and provides the highest resolution, albeit with the longest analysis time.
Experimental Protocols
Detailed and consistent experimental protocols are crucial for reproducible and comparable results.
High-Performance Liquid Chromatography (HPLC) Method
This protocol outlines the HPLC conditions used to generate the comparative data.
-
Instrumentation: A standard HPLC system equipped with a pump, injector, column oven, and a UV detector.
-
Mobile Phase: An isocratic mixture of acetonitrile and water (70:30, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C.
-
Injection Volume: 10 µL.
-
Detection: UV absorbance at 254 nm.
-
Sample Preparation: A stock solution of 4,4'-dichloro-2,2'-dimethoxybiphenyl (1 mg/mL) was prepared in the mobile phase. Working standards were prepared by diluting the stock solution to the desired concentrations.[6]
Gas Chromatography (GC) Method Considerations
For volatile and semi-volatile chlorinated compounds, Gas Chromatography (GC) is also a powerful analytical technique.[7][8] The choice of a GC column's stationary phase is a critical first step in method development.
-
Typical Columns: Low-bleed stationary phases are often preferred, especially when coupled with mass spectrometry (MS).[9] For persistent organic pollutants (POPs) like PCBs and chlorinated pesticides, columns with intermediate polarity are commonly used.[10]
-
Sample Preparation for GC: This often involves liquid-liquid extraction followed by a preconcentration step.[7] It is important to note that this can also concentrate matrix contaminants.
-
Detection: Electron Capture Detector (ECD) is highly sensitive for halogenated compounds. Mass Spectrometry (MS) provides higher selectivity and structural information.[11][12]
Visualizations
Experimental Workflow for HPLC Analysis
The following diagram illustrates the general workflow for the HPLC analysis of the target analyte.
Caption: A flowchart of the HPLC experimental workflow.
Logical Diagram for Column Selection
This diagram provides a decision-making framework for selecting the most appropriate column based on the analytical requirements.
Caption: A decision tree for chromatography column selection.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. pure.qub.ac.uk [pure.qub.ac.uk]
- 3. support.waters.com [support.waters.com]
- 4. lcms.cz [lcms.cz]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. conductscience.com [conductscience.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Persistent Organic Pollutants (POPs) by GC | Phenomenex [phenomenex.com]
- 9. orochem.com [orochem.com]
- 10. gcms.cz [gcms.cz]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. pubs.acs.org [pubs.acs.org]
Efficacy of C14H14Cl2O2 Analog-Derived Insecticides: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the insecticidal efficacy of compounds derived from C14H14Cl2O2 analogs, primarily focusing on Methoxychlor and its derivatives, in relation to the foundational yet controversial insecticide, DDT. The data presented is curated from various scientific studies to offer a quantitative and qualitative understanding of their performance. Detailed experimental protocols for common bioassays are also included to aid in the replication and further investigation of these compounds.
Introduction to this compound Analogs and their Significance
The chemical formula this compound corresponds to Methoxychlor, an organochlorine insecticide developed as an alternative to DDT (Dichlorodiphenyltrichloroethane).[1][2] Like DDT, Methoxychlor and its analogs target the nervous systems of insects.[3] The primary appeal of these analogs lies in their potential for lower environmental persistence and reduced bioaccumulation in non-target organisms compared to DDT.[4] This guide explores the structure-activity relationships and comparative toxicities of these compounds, providing valuable data for the development of safer and more effective insecticides.
Comparative Efficacy Data
The following tables summarize the insecticidal efficacy of DDT, Methoxychlor, and various analogs against susceptible and resistant strains of the housefly (Musca domestica) and mosquito larvae (Culex quinquefasciatus). The data is presented as the median lethal concentration (LC50) or median lethal dose (LD50), which represents the concentration or dose of the insecticide required to kill 50% of the test population. It is important to note that the data is compiled from various studies, and direct comparison should be made with caution due to potential variations in experimental conditions.
Table 1: Comparative Toxicity of DDT and Methoxychlor Analogs to Houseflies (Musca domestica)
| Compound | Chemical Structure | Target Species Strain | LD50 (µg/g) | Reference |
| p,p'-DDT | 1,1,1-trichloro-2,2-bis(p-chlorophenyl)ethane | Susceptible | 8.0 | [5][6] |
| DDT-Resistant | >1000 | [5][6] | ||
| Methoxychlor | 1,1,1-trichloro-2,2-bis(p-methoxyphenyl)ethane | Susceptible | 12.0 | [5][6] |
| DDT-Resistant | 35.0 | [5][6] | ||
| Ethoxychlor | 1,1,1-trichloro-2,2-bis(p-ethoxyphenyl)ethane | Susceptible | 20.0 | [5][6] |
| DDT-Resistant | 50.0 | [5][6] | ||
| Methylchlor | 1,1,1-trichloro-2,2-bis(p-methylphenyl)ethane | Susceptible | 15.0 | [5][6] |
| DDT-Resistant | 100.0 | [5][6] | ||
| Propyloxychlor | 1,1,1-trichloro-2,2-bis(p-propoxyphenyl)ethane | Susceptible | 40.0 | [5][6] |
| DDT-Resistant | 150.0 | [5][6] |
Table 2: Comparative Toxicity of DDT Analogs to Mosquito Larvae (Culex quinquefasciatus)
| Compound | Chemical Structure | LC50 (ppm) | Reference |
| p,p'-DDT | 1,1,1-trichloro-2,2-bis(p-chlorophenyl)ethane | 0.0035 | [5][6] |
| Methoxychlor | 1,1,1-trichloro-2,2-bis(p-methoxyphenyl)ethane | 0.0080 | [5][6] |
| Ethoxychlor | 1,1,1-trichloro-2,2-bis(p-ethoxyphenyl)ethane | 0.015 | [5][6] |
| Methylchlor | 1,1,1-trichloro-2,2-bis(p-methylphenyl)ethane | 0.012 | [5][6] |
Experimental Protocols
The following are detailed methodologies for common insecticide bioassays used to determine the efficacy of the compounds listed above.
Topical Application Bioassay for Houseflies
This method is used to determine the contact toxicity of an insecticide.
Materials:
-
Test insecticides and acetone (reagent grade)
-
Microsyringe or microapplicator
-
Adult houseflies (3-5 days old) of a susceptible and/or resistant strain
-
CO2 for anesthetization
-
Holding cages with food and water
-
Observation containers (e.g., Petri dishes with a screen lid)
Procedure:
-
Preparation of Insecticide Solutions: Prepare a series of dilutions of the test insecticide in acetone. A typical range would be from 0.1 to 100 µg/µL.
-
Anesthetization: Anesthetize the adult houseflies using a brief exposure to CO2.
-
Application: Apply a precise volume (typically 1 µL) of the insecticide solution to the dorsal thorax of each anesthetized fly using a microsyringe. A control group should be treated with acetone only.
-
Holding and Observation: Place the treated flies in observation containers with access to food (e.g., a sugar cube) and water. Maintain the flies at a constant temperature (e.g., 25°C) and photoperiod.
-
Mortality Assessment: Record mortality at 24 and 48 hours post-treatment. Flies are considered dead if they are unable to move or stand.
-
Data Analysis: Calculate the percentage mortality for each concentration, correcting for any control mortality using Abbott's formula. Determine the LD50 value and its 95% confidence intervals using probit analysis.
Larval Bioassay for Mosquitoes
This method assesses the toxicity of insecticides to mosquito larvae.
Materials:
-
Test insecticides and a suitable solvent (e.g., ethanol or acetone)
-
Third or early fourth-instar mosquito larvae
-
Beakers or small cups (e.g., 100 mL)
-
Dechlorinated or distilled water
-
Pipettes
-
Larval food (e.g., fish food powder)
Procedure:
-
Preparation of Test Solutions: Prepare a stock solution of the insecticide in a suitable solvent. Create a series of dilutions in the test water (dechlorinated or distilled).
-
Exposure: Place a known number of larvae (e.g., 20-25) into each beaker containing a specific concentration of the insecticide solution. A control group with only the solvent in the water should be included.
-
Incubation: Maintain the beakers at a constant temperature (e.g., 27°C) and photoperiod. Provide a small amount of larval food.
-
Mortality Assessment: Record larval mortality at 24 hours post-exposure. Larvae are considered dead if they do not move when gently prodded with a probe.
-
Data Analysis: Calculate the percentage mortality for each concentration, correcting for control mortality. Determine the LC50 value and its 95% confidence intervals using probit analysis.
Mechanism of Action: Signaling Pathway
DDT, Methoxychlor, and their analogs primarily act on the voltage-gated sodium channels in the nerve cell membranes of insects.[3][7] By binding to the channel protein, these insecticides prolong the open state of the sodium channels, leading to a continuous influx of sodium ions. This disrupts the normal transmission of nerve impulses, causing hyperexcitability, tremors, paralysis, and ultimately, the death of the insect.[7]
Caption: Mechanism of action of DDT and Methoxychlor analogs on insect nerve cells.
Experimental Workflow for Efficacy Testing
The following diagram illustrates a typical workflow for evaluating the efficacy of new insecticide analogs.
Caption: General workflow for insecticide efficacy evaluation.
Conclusion
The exploration of this compound analogs, particularly derivatives of Methoxychlor, continues to be a promising avenue in the quest for effective and environmentally benign insecticides. The data presented in this guide highlights the structure-activity relationships that govern their toxicity to insect pests. While many analogs show efficacy, the development of resistance remains a significant challenge. Future research should focus on synthesizing novel analogs with modified structures to evade resistance mechanisms while maintaining a favorable environmental profile. The provided experimental protocols serve as a foundation for standardized testing to ensure the comparability of results across different studies.
References
- 1. Methoxychlor | C16H15Cl3O2 | CID 4115 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Methoxychlor - Wikipedia [en.wikipedia.org]
- 3. Quantitative structure–activity relationship-based computational approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. The comparative toxicity of DDT and analogues to susceptible and resistant houseflies and mosquitos - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The comparative toxicity of DDT and analogues to susceptible and resistant houseflies and mosquitos - PMC [pmc.ncbi.nlm.nih.gov]
- 7. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
A Comparative Toxicological Profile: Dichlorodiphenyldichloroethane (DDD) vs. its Parent Insecticide Dichlorodiphenyltrichloroethane (DDT)
A comprehensive analysis for researchers, scientists, and drug development professionals.
This guide provides a detailed comparison of the toxicological profiles of 1,1-dichloro-2,2-bis(p-chlorophenyl)ethane (DDD), with the chemical formula C14H10Cl4, and its parent insecticide, dichlorodiphenyltrichloroethane (DDT), with the chemical formula C14H9Cl5. While the user-provided formula C14H14Cl2O2 does not correspond to a direct metabolite of DDT, the context strongly suggests an interest in the comparative toxicity of a DDT derivative against its parent compound. DDD is a major metabolite of DDT and a significant environmental contaminant, making this comparison highly relevant.[1][2][3] This document synthesizes key experimental data on various toxicological endpoints to facilitate a clear understanding of their relative risks.
At a Glance: Key Toxicological Differences
| Toxicological Endpoint | Dichlorodiphenyltrichloroethane (DDT) | Dichlorodiphenyldichloroethane (DDD) |
| Acute Oral Toxicity (LD50, rat) | 113 - 800 mg/kg[1][4] | ~400 to >4,000 mg/kg[4] |
| Carcinogenicity | Probable human carcinogen (Group B2)[2][5] | Probable human carcinogen (Group B2)[2] |
| Genotoxicity | Generally considered non-mutagenic in prokaryotic organisms.[4] | Data is less extensive, but it is also not typically found to be a potent mutagen. |
| Reproductive & Developmental Toxicity | Associated with decreased fertility, and developmental effects on the reproductive and nervous systems.[4][6] | Also demonstrates reproductive and developmental toxicity, with some effects on the adrenal gland.[6] |
| Primary Target Organs | Nervous system, liver, reproductive system.[7] | Adrenal gland, liver, reproductive system.[6] |
Detailed Toxicological Comparison
Acute Toxicity
DDT is generally considered more acutely toxic than its metabolite DDD. The oral LD50 for DDT in rats ranges from 113 to 800 mg/kg, classifying it as moderately toxic.[1][4] In contrast, the reported oral LD50 values for DDD in rats and mice show a wider and generally higher range, from approximately 400 to over 4,000 mg/kg, suggesting a lower acute toxicity.[4] Dermal LD50 values also indicate that DDT is more toxic than DDD.[4]
Carcinogenicity
Both DDT and DDD are classified as probable human carcinogens (Group B2) by the U.S. Environmental Protection Agency (EPA).[2][5] This classification for both substances is primarily based on sufficient evidence of carcinogenicity in experimental animals.[2][5] Studies have shown that DDT can cause liver tumors in rodents.[5] Similarly, DDD has been associated with an increased incidence of lung, liver, and thyroid tumors in mice and rats.[2]
Genotoxicity
DDT and its related compounds have been found to be non-mutagenic and did not induce DNA damage in prokaryotic organisms under the conditions tested.[4] However, some studies on human peripheral blood lymphocytes in vitro have suggested that DDT and its metabolites, including DDD, can induce cytogenetic damage at certain concentrations.[8] The overall evidence suggests that while these compounds are not potent mutagens, they may have some genotoxic potential.
Reproductive and Developmental Toxicity
Both DDT and DDD are known endocrine disruptors and can adversely affect the reproductive and developmental processes. Gestational exposure to DDT has been linked to decreased fertility and developmental effects on the reproductive and nervous systems in offspring.[4][6] Animal studies have shown that DDT exposure during pregnancy can slow fetal growth.[6] Similarly, breakdown products of DDT, including DDD, can have harmful effects on the adrenal gland and reproduction.[6]
Mechanism of Action
The primary mechanism of acute toxicity for DDT is its action as a central nervous system stimulant, primarily affecting the cerebellum and motor cortex, leading to hyperexcitability, tremors, and convulsions.[9] The endocrine-disrupting effects of DDT and its metabolites are believed to be mediated through their interaction with hormone receptors, such as the estrogen receptor.[10] Molecular dynamics simulations have shown that DDT analogs can bind to the ligand-binding domain of human estrogen receptor α, affecting its conformation and function.[10]
Experimental Protocols
A summary of a typical experimental protocol for assessing acute oral toxicity is provided below.
Acute Oral Toxicity Study (Up-and-Down Procedure - OECD Guideline 425)
-
Test Animals: Healthy, young adult rats of a single strain (e.g., Sprague-Dawley), nulliparous and non-pregnant females.
-
Housing and Feeding: Animals are housed in individual cages with controlled temperature, humidity, and a 12-hour light/dark cycle. They have free access to standard laboratory diet and drinking water.
-
Dose Administration: The test substance (DDT or DDD) is administered orally by gavage in a suitable vehicle (e.g., corn oil). Dosing is sequential, with the dose for each subsequent animal adjusted up or down based on the outcome for the previous animal.
-
Observation: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days after dosing.
-
Data Analysis: The LD50 is calculated using the maximum likelihood method based on the mortality data.
Visualizing the Metabolic Pathway
The following diagram illustrates the metabolic conversion of DDT to its primary metabolites, DDE and DDD.
Caption: Metabolic pathway of DDT to DDE and DDD.
Experimental Workflow for Genotoxicity Assessment
This diagram outlines a typical workflow for an in vitro micronucleus assay to assess the genotoxic potential of a compound.
Caption: Workflow for in vitro micronucleus assay.
References
- 1. DDT - Wikipedia [en.wikipedia.org]
- 2. Dichlorodiphenyldichloroethane - Wikipedia [en.wikipedia.org]
- 3. atsdr.cdc.gov [atsdr.cdc.gov]
- 4. HEALTH EFFECTS - Toxicological Profile for DDT, DDE, and DDD - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 6. atsdr.cdc.gov [atsdr.cdc.gov]
- 7. atsdr.cdc.gov [atsdr.cdc.gov]
- 8. researchgate.net [researchgate.net]
- 9. DDT (PIM 127) [inchem.org]
- 10. Distinct mechanisms of endocrine disruption of DDT-related pesticides toward estrogen receptor α and estrogen-related receptor γ - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Environmental Fate of Pesticide Intermediates
An objective comparison of the environmental characteristics of key pesticide transformation products, offering insights for researchers, scientists, and drug development professionals.
Disclaimer: Initial searches for a pesticide intermediate with the chemical formula C14H14Cl2O2 did not yield specific environmental fate data in publicly available scientific literature. This may indicate that it is a highly specialized or proprietary compound, or that the provided formula is erroneous. To provide a valuable comparative analysis, this guide uses 2,4-Dichlorophenol (2,4-DCP) , a significant intermediate and degradation product of the widely used phenoxy herbicide 2,4-D, as a representative chlorinated pesticide intermediate.
This guide compares the environmental fate of 2,4-Dichlorophenol with two other significant pesticide intermediates from different chemical classes:
-
3,5,6-trichloro-2-pyridinol (TCP) : A primary metabolite of the organophosphate insecticide chlorpyrifos.
-
Deethylatrazine (DEA) : A major degradation product of the triazine herbicide atrazine.
Understanding the environmental fate of these intermediates is crucial for a comprehensive assessment of the environmental impact of parent pesticides, as these transformation products can exhibit their own persistence, mobility, and toxicity characteristics.
Quantitative Comparison of Environmental Fate Properties
The following table summarizes key physicochemical properties that govern the environmental behavior of the selected pesticide intermediates.
| Property | 2,4-Dichlorophenol (Chlorinated) | 3,5,6-trichloro-2-pyridinol (Organophosphate Intermediate) | Deethylatrazine (Triazine Intermediate) |
| Water Solubility (mg/L at 20-25°C) | 4500[1] | 220[2][3] | 3200[4] |
| Vapor Pressure (Pa at 20-25°C) | 0.133 (at 53°C) | Low (not specified) | Not available |
| Soil Sorption Coefficient (Koc; L/kg) | 60 - 117[5] | Not available | 80 - 128[6] |
| Aerobic Soil Half-Life (days) | 6.2 - 10[5][7][8] | Not available | Not available |
| Hydrolysis Half-Life (days) | Stable | Not available | Stable |
Interpretation of Environmental Fate Data
The properties outlined in the table above provide insights into the potential environmental behavior of these pesticide intermediates.
Persistence: The persistence of a chemical in the environment is often characterized by its half-life.
-
2,4-Dichlorophenol exhibits a relatively short aerobic soil half-life of approximately 6 to 10 days, indicating that it is likely to be degraded by soil microorganisms.[5][7][8] It is stable to hydrolysis, meaning it does not readily break down in water through chemical reaction alone.
Mobility: The mobility of a pesticide intermediate in the environment, particularly its potential to leach into groundwater or move into surface water, is influenced by its water solubility and soil sorption coefficient (Koc).
-
2,4-Dichlorophenol has a high water solubility and a relatively low Koc value, suggesting it has the potential for high mobility in soil and could leach into groundwater.[5][10]
-
Deethylatrazine also has a high water solubility and a low to moderate Koc value, indicating a potential for mobility in the soil.[4][6]
-
3,5,6-trichloro-2-pyridinol has a lower water solubility compared to the other two intermediates, which may suggest a lower potential for mobility in water.[2][3]
Volatility: Vapor pressure is an indicator of a substance's tendency to volatilize into the atmosphere.
-
2,4-Dichlorophenol has a low vapor pressure, suggesting that volatilization is not a major dissipation pathway under normal environmental conditions.
Experimental Protocols
The data presented in this guide are typically determined using standardized laboratory methods, such as those developed by the Organisation for Economic Co-operation and Development (OECD). These guidelines ensure data quality and comparability across different studies and regulatory bodies.
Water Solubility (OECD 105): This guideline describes two primary methods for determining the water solubility of a substance: the column elution method for substances with low solubility and the flask method for those with higher solubility.[11][12][13][14][15] The test is conducted at a constant temperature, typically 20°C, and the concentration of the dissolved substance is measured analytically.[11][12][13]
Vapor Pressure (OECD 104): This guideline provides several methods for measuring vapor pressure, including dynamic, static, and effusion methods, applicable to different ranges of volatility.[16][17][18][19][20] The vapor pressure is measured at various temperatures to establish a vapor pressure curve.[16][17]
Adsorption/Desorption Using a Batch Equilibrium Method (OECD 106): This method is used to determine the soil sorption coefficient (Koc).[21][22][23][24][25] The test substance is equilibrated with a soil-water suspension, and the concentration of the substance in the solution and adsorbed to the soil is measured.[24][25] This allows for the calculation of the adsorption coefficient (Kd), which is then normalized to the organic carbon content of the soil to give the Koc value.[24]
Aerobic and Anaerobic Transformation in Soil (OECD 307): This guideline outlines a method to assess the rate of biodegradation of a chemical in soil under both aerobic and anaerobic conditions.[26][27][28][29][30] The test substance, often radiolabeled, is incubated with soil, and its disappearance and the formation of transformation products are monitored over time to determine its half-life.[27][29]
Hydrolysis as a Function of pH (OECD 111): This test determines the rate of abiotic degradation of a substance in water at different pH levels (typically 4, 7, and 9).[31][32][33][34][35] The substance is incubated in sterile buffered aqueous solutions in the dark, and its concentration is measured over time to determine the hydrolysis rate.[31][32][34]
Visualizing Environmental Fate and Experimental Workflow
To better illustrate the concepts discussed, the following diagrams were generated using the Graphviz DOT language.
Caption: General environmental fate pathways of a pesticide intermediate.
Caption: A typical experimental workflow for assessing the environmental fate of a chemical.
References
- 1. 2,4-Dichlorophenol | 120-83-2 [chemicalbook.com]
- 2. chembk.com [chembk.com]
- 3. 3,5,6-Trichloro-2-pyridinol | 6515-38-4 [chemicalbook.com]
- 4. Deethylatrazine | C6H10ClN5 | CID 22563 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. atsdr.cdc.gov [atsdr.cdc.gov]
- 6. Atrazine biodegradation to deisopropylatrazine and deethylatrazine in coastal sediments of different land uses | Environmental Toxicology and Chemistry | Oxford Academic [academic.oup.com]
- 7. 2,4-Dichlorophenoxyacetic acid - Wikipedia [en.wikipedia.org]
- 8. 2,4-D Technical Fact Sheet [npic.orst.edu]
- 9. researchgate.net [researchgate.net]
- 10. Fact sheet: 2,4-dichlorophenol — Guidance and Orientation for the Selection of Technologies — Contaminated sites — Pollution and waste management — Environment and natural resources — Canada.ca [gost.tpsgc-pwgsc.gc.ca]
- 11. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]
- 12. laboratuar.com [laboratuar.com]
- 13. oecd.org [oecd.org]
- 14. oecd.org [oecd.org]
- 15. OECD 105 - Water Solubility Test at 20°C - Analytice [analytice.com]
- 16. eurolab.net [eurolab.net]
- 17. OECD Guidelines for the Testing of Chemicals, Section 1 Test No. 104: Vapour ... - OECD - Google 도서 [books.google.co.kr]
- 18. OECD test n°104: Vapour pressure - Analytice [analytice.com]
- 19. oecd.org [oecd.org]
- 20. oecd.org [oecd.org]
- 21. OECD 106: Adsorption - Desorption Using a Batch Equilibrium Method - Situ Biosciences [situbiosciences.com]
- 22. catalog.labcorp.com [catalog.labcorp.com]
- 23. oecd.org [oecd.org]
- 24. OECD 106: Adsorption – Desorption using a Batch Equilibrium Method | ibacon GmbH [ibacon.com]
- 25. APPENDIX C: MEASUREMENT OF SORPTION (Kd) - ECETOC [ecetoc.org]
- 26. oecd.org [oecd.org]
- 27. OECD 307: Aerobic and Anaerobic Transformation in Soil | ibacon GmbH [ibacon.com]
- 28. catalog.labcorp.com [catalog.labcorp.com]
- 29. biotecnologiebt.it [biotecnologiebt.it]
- 30. eppltd.com [eppltd.com]
- 31. catalog.labcorp.com [catalog.labcorp.com]
- 32. OECD 111: Hydrolysis as a Function of pH | ibacon GmbH [ibacon.com]
- 33. OECD 111 - Hydrolysis as a Function of pH - Situ Biosciences [situbiosciences.com]
- 34. APPENDIX D: MEASUREMENT OF HYDROLYSIS - ECETOC [ecetoc.org]
- 35. oecd.org [oecd.org]
Safety Operating Guide
Proper Disposal of Mitotane (C14H14Cl2O2): A Comprehensive Guide for Laboratory Professionals
Essential guidelines for the safe handling and disposal of Mitotane (C14H14Cl2O2), a cytotoxic agent, are critical for ensuring personnel safety and environmental protection within research and drug development settings. Mitotane, a hazardous substance and suspected carcinogen, necessitates stringent disposal protocols in line with local, state, and federal regulations.[1][2] Adherence to these procedures minimizes the risk of exposure and prevents environmental contamination with this chemical, which is very toxic to aquatic life.[1]
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is imperative to handle Mitotane with extreme care in a well-ventilated area, avoiding the creation of dust.[1][3] Appropriate Personal Protective Equipment (PPE) is mandatory to prevent accidental contact.
Recommended Personal Protective Equipment (PPE):
| PPE Item | Specification | Rationale |
| Gloves | Chemical-resistant (e.g., Nitrile rubber) | Prevents skin contact and absorption.[3][4] |
| Protective Clothing | Disposable gown or lab coat | Minimizes contamination of personal clothing.[1] |
| Eye Protection | Safety glasses with side shields or goggles | Protects eyes from dust and splashes.[1][3] |
| Respiratory Protection | NIOSH-approved respirator | Required if there is a risk of inhaling dust.[1] |
Step-by-Step Disposal Protocol
The disposal of Mitotane waste must be conducted in a manner that ensures complete containment and adherence to regulatory standards for hazardous waste.
1. Waste Segregation and Collection:
-
All materials contaminated with Mitotane, including unused product, contaminated lab supplies (e.g., gloves, wipes, pipette tips), and empty containers, must be segregated from non-hazardous waste streams.[1]
-
Collect all solid waste directly into a designated, clearly labeled, leak-proof hazardous waste container with a secure lid.[1] The container should be marked as "Hazardous Waste: Cytotoxic" and should include the chemical name "Mitotane."
-
For liquid waste containing Mitotane, use a dedicated, sealed, and shatter-resistant container, also clearly labeled as hazardous cytotoxic waste.
2. Spill Management:
-
In the event of a spill, immediately alert personnel in the area.[1]
-
Don the appropriate PPE before attempting to clean the spill.
-
For dry spills, carefully scoop or vacuum the material into the hazardous waste container, avoiding dust generation. A vacuum cleaner equipped with a HEPA filter is recommended.[1]
-
For liquid spills, absorb the material with an inert, absorbent material (e.g., vermiculite, sand, or a commercial spill kit for cytotoxic drugs) and place it in the designated hazardous waste container.[1]
-
Decontaminate the spill area with an appropriate cleaning agent and then wash the area with soap and water.[1] All cleaning materials must also be disposed of as hazardous waste.
3. Final Disposal:
-
Store the sealed hazardous waste container in a secure, designated area away from incompatible materials, such as oxidizing agents.[1]
-
Arrange for the disposal of the hazardous waste through a licensed environmental waste management contractor. The primary method for the disposal of cytotoxic waste is typically high-temperature incineration.[5]
-
Ensure all disposal activities are documented in accordance with institutional and regulatory requirements.
Experimental Workflow for Disposal
The following diagram illustrates the logical flow for the proper disposal of Mitotane waste.
Caption: Logical workflow for the safe disposal of Mitotane.
Chemical and Hazard Data
A summary of key quantitative data for Mitotane is provided below for quick reference.
| Property | Value | Reference |
| Chemical Formula | This compound | - |
| CAS Number | 53-19-0 | |
| Melting Point | 78°C | |
| Oral LD50 (rat) | >5 g/kg | |
| Aquatic Toxicity | Very toxic to aquatic organisms | [1] |
| Carcinogenicity | Suspected of causing cancer | [2][6] |
By adhering to these detailed procedures, research professionals can ensure the safe management and disposal of Mitotane, fostering a secure laboratory environment and upholding their commitment to environmental stewardship.
References
Essential Safety Protocols for Handling Chlorobenzilate (C14H14Cl2O2)
Chemical Identifier: C14H14Cl2O2 is commonly known as Chlorobenzilate or Ethyl-4,4′-dichlorobenzilate. It is an organochlorine pesticide that requires stringent safety measures due to its potential health hazards, including being a suspected carcinogen and causing damage to the nervous system.[1][2][3] All uses of this chemical have been canceled since 1999, but it may still be present in research and laboratory settings.[1] Adherence to the following personal protective equipment (PPE) and handling protocols is critical to ensure personnel safety.
Recommended Personal Protective Equipment (PPE)
Proper PPE is the first line of defense against chemical exposure. The minimum required PPE for handling Chlorobenzilate is summarized below. Always consult the specific Safety Data Sheet (SDS) for your product, as requirements may vary based on the concentration and formulation (e.g., solid vs. solution in a flammable solvent).[4]
| Body Part | Required PPE | Specifications & Best Practices |
| Eyes / Face | Safety Goggles & Face Shield | Goggles must provide chemical splash protection and fit snugly against the face.[5] A face shield should be worn over goggles to protect the entire face from splashes, especially during mixing, loading, or spill cleanup.[5][6] |
| Hands | Chemical-Resistant Gloves | Use unlined, elbow-length gloves made of materials like nitrile or neoprene.[5][7] Do not use latex or polyethylene gloves, as they are not sufficiently chemical resistant.[8] Always check gloves for tears before use and wash the outside with soap and water before removal.[5][8] |
| Body | Chemical-Resistant Coveralls | Wear long-sleeved coveralls, preferably disposable Tyvek-type suits, over long pants and a long-sleeved shirt for an extra layer of protection.[5][9] If mixing or loading, a chemical-resistant apron that extends from the neck to the knees is also required.[7] |
| Feet | Chemical-Resistant Boots | Wear chemical-resistant, waterproof, and unlined tall boots.[5] Pant legs should be worn outside of the boots to prevent chemicals from running inside.[5] |
| Respiratory | NIOSH-Approved Respirator | A respirator is necessary for aerosols, dusts, and applications in poorly ventilated areas.[8] Use a respirator with an organic vapor-removing cartridge and a pre-filter approved for pesticides.[5] For emergencies or firefighting, a self-contained breathing apparatus (SCBA) in a positive-pressure mode is required.[1] |
Operational Plan: Step-by-Step Handling Procedure
This protocol outlines the procedural steps for safely handling Chlorobenzilate in a laboratory setting.
1. Preparation and Precautionary Measures
-
Training: Before handling, ensure you are fully trained on the hazards and proper handling procedures for Chlorobenzilate.[1]
-
Area Preparation: Work in a well-ventilated area, such as a certified chemical fume hood.[3] Ensure an eyewash station and safety shower are immediately accessible.
-
Remove Ignition Sources: Eliminate all potential ignition sources from the handling area.[9]
-
Review SDS: Obtain and read the Safety Data Sheet (SDS) for the specific Chlorobenzilate product you are using.[3]
2. Donning PPE
-
Put on PPE in the following order:
-
Inner layer of clothing (long-sleeved shirt and pants).
-
Chemical-resistant boots.
-
Coveralls.
-
Chemical-resistant apron (if required).
-
Respirator (perform a seal check).
-
Safety goggles and face shield.
-
Chemical-resistant gloves (pull cuffs over the sleeves of the coveralls).
-
3. Chemical Handling
-
Avoid Contact: Do not allow the chemical to contact eyes or skin.[1]
-
Avoid Inhalation: Do not breathe in any dust, mists, or vapors.[3]
-
Personal Hygiene: Do not eat, drink, or smoke in the handling area.[3] Wash hands thoroughly with soap and water after handling is complete and before removing PPE.[3]
4. Decontamination and Doffing PPE
-
Decontaminate Gloves: Wash the exterior of your gloves with soap and water before removing any other PPE.[5]
-
Removal Sequence: Remove PPE in an order that minimizes cross-contamination:
-
Apron.
-
Coveralls.
-
Boots.
-
Face shield and goggles.
-
Respirator.
-
Gloves (turn them inside out as you remove them).
-
-
Wash Hands: Wash hands and any exposed skin immediately and thoroughly with soap and water.[9]
Caption: Workflow for safe handling and disposal of Chlorobenzilate.
Disposal Plan: Spills and Waste Management
Chlorobenzilate and all associated contaminated materials must be treated as hazardous waste.[1][10]
1. Spill Response Protocol
-
Evacuate: Immediately evacuate all non-essential personnel from the spill area.[1]
-
Control Access: Secure and control entrances to the contaminated zone.[1]
-
Ventilate: Ventilate the area of the spill.
-
Dampen/Absorb:
-
Collect: Carefully transfer the absorbed or dampened material into a suitable, sealable container for hazardous waste.[9] Use absorbent paper dampened with 60-70% ethanol to pick up any remaining residue.[9]
-
Decontaminate Surface: Wash the spill surface first with 60-70% ethanol, and then follow with a thorough soap and water wash.[1][9]
-
Containerize Waste: Seal all contaminated materials (absorbent, used PPE, cleaning cloths) in a vapor-tight, properly labeled plastic bag or container for disposal.[2][9]
-
Prohibition: DO NOT wash spills or cleaning materials into the sewer system.[1]
2. Routine Waste Disposal
-
Waste Segregation: Collect all materials contaminated with Chlorobenzilate, including disposable PPE, glassware, and absorbent paper, in designated hazardous waste containers.
-
Labeling: Ensure all waste containers are clearly labeled with "Hazardous Waste" and the chemical name "Chlorobenzilate".[2]
-
Regulatory Compliance: Dispose of the waste through a licensed hazardous waste disposal facility, adhering to all federal (EPA), state (DEP), and local regulations.[1] Incineration in a unit equipped with an effluent gas scrubber is a recommended disposal method.[2]
-
Storage: Store waste containers in a secure, well-ventilated area, away from incompatible materials such as strong acids and bases.[1][9]
Caption: Step-by-step emergency response plan for a Chlorobenzilate spill.
References
- 1. nj.gov [nj.gov]
- 2. Chlorobenzilate | C16H14Cl2O3 | CID 10522 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 4. lgcstandards.com [lgcstandards.com]
- 5. m.youtube.com [m.youtube.com]
- 6. pic.int [pic.int]
- 7. youtube.com [youtube.com]
- 8. m.youtube.com [m.youtube.com]
- 9. CHLOROBENZILATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 10. ehs.yale.edu [ehs.yale.edu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
